1,2,3,4-Tetrahydronaphthalene
Description
Tetralin is an ortho-fused bicyclic hydrocarbon that is 1,2,3,4-tetrahydro derivative of naphthalene. It is an ortho-fused bicyclic hydrocarbon and a member of tetralins. It derives from a hydride of a naphthalene.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2 | |
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InChI Key |
CXWXQJXEFPUFDZ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Record name | TETRAHYDRONAPHTHALENE | |
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| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID1026118 | |
| Record name | Tetralin | |
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Molecular Weight |
132.20 g/mol | |
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Physical Description |
Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes., Liquid, Light-colored liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | Naphthalene, 1,2,3,4-tetrahydro- | |
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Boiling Point |
406 °F at 760 mmHg (USCG, 1999), 207.6 °C @ 760 MM HG, 207.6 °C | |
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Flash Point |
176 °F (USCG, 1999), 82 °C, 171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP), 160 °F (71 °C) (CLOSED CUP), 176 °C (Closed cup); 190 °F (Open cup), 77 °C o.c. | |
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Solubility |
MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER., SOL IN ANILINE, SOL IN ETHER, Solubility in water: very poor | |
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Density |
0.974 at 68 °F (liquid (USCG, 1999) - Less dense than water; will float, 0.9702 G/ML @ 20 °C/4 °C, MOISTURE CONTENT NONE; RESIDUE ON EVAPORATION NONE; BULK DENSITY 8 LB/GAL, Relative density (water = 1): 0.9702 | |
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Vapor Density |
4.6 (AIR= 1), Relative vapor density (air = 1): 4.6 | |
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Vapor Pressure |
1.03 mmHg (USCG, 1999), 0.36 [mmHg], 0.368 mm Hg at 25 °C, from experimentally derived coefficients, Vapor pressure, kPa at 25 °C: 0.05 | |
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Impurities |
DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES. | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
119-64-2, 68412-24-8 | |
| Record name | TETRAHYDRONAPHTHALENE | |
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Melting Point |
-23.1 °F (USCG, 1999), -35.8 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydronaphthalene from Naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-tetrahydronaphthalene (B1681288), commonly known as tetralin, from naphthalene (B1677914). Tetralin is a crucial intermediate in various industrial applications, including its use as a hydrogen-donor solvent in coal liquefaction and as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] This document details the catalytic hydrogenation of naphthalene, focusing on reaction pathways, catalyst systems, and experimental protocols.
Introduction to Naphthalene Hydrogenation
The primary industrial method for producing tetralin is the selective catalytic hydrogenation of naphthalene.[3][5][6] This process involves the addition of two moles of hydrogen gas to one mole of naphthalene to saturate one of the aromatic rings.[5] Further hydrogenation can lead to the formation of decahydronaphthalene (B1670005) (decalin), which is often considered a byproduct when tetralin is the desired product.[1][6][7] The selectivity towards tetralin is a critical aspect of this synthesis and is highly dependent on the choice of catalyst and reaction conditions.
Reaction Pathways and Mechanism
The hydrogenation of naphthalene to tetralin and subsequently to decalin is a sequential reaction. The generally accepted reaction pathway is illustrated below. The first step, the hydrogenation of naphthalene to tetralin, is typically faster than the subsequent hydrogenation of tetralin to decalin.[8]
Caption: Reaction pathway for the hydrogenation of naphthalene.
The mechanism involves the adsorption of naphthalene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.[1] The aromaticity of the second ring in tetralin makes it more resistant to hydrogenation compared to the first ring of naphthalene, which allows for the selective synthesis of tetralin under controlled conditions.[1]
Catalytic Systems for Selective Hydrogenation
A variety of catalysts have been investigated for the selective hydrogenation of naphthalene to tetralin. These primarily include transition metals supported on various materials. The choice of catalyst significantly impacts the conversion of naphthalene and the selectivity towards tetralin.
Noble Metal Catalysts
Platinum (Pt) and Palladium (Pd) based catalysts are highly active for naphthalene hydrogenation.[5][7] They often exhibit high selectivity to tetralin at relatively mild conditions.
Non-Noble Metal Catalysts
Nickel (Ni) and Molybdenum (Mo) based catalysts, often in combination (Ni-Mo), are widely used due to their lower cost and good performance.[1][2][9][10] These catalysts can achieve high conversion and selectivity, although they may require more stringent reaction conditions compared to noble metal catalysts.[2][10]
Catalyst Supports
The support material plays a crucial role in the dispersion of the active metal and the overall catalytic activity. Common supports include alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), activated carbon, and zeolites.[2][5][9] The properties of the support, such as surface area and acidity, can influence the reaction.[9]
Quantitative Data on Catalytic Performance
The following tables summarize the performance of various catalytic systems for the synthesis of tetralin from naphthalene under different experimental conditions.
Table 1: Performance of Noble Metal Catalysts
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Tetralin Yield (%) | Reference |
| Pt | Hyper-cross-linked aromatic polymer | 250 | 6 | - | ~100 | ~93-94 | - | [5] |
| Pd/Al₂O₃ | Al₂O₃ | 100 | 6.8 | - | - | 99.7 | - | [8] |
Table 2: Performance of Non-Noble Metal Catalysts
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Tetralin Yield (%) | Reference |
| Ni/S950 | S950 resin | 200 | 2 | 2 | 100 | - | 95.6 | [1][11] |
| 4%NiO-20%MoO₃ | Al₂O₃ | 200 | 6 | 8 | 95.62 | 99.75 | - | [5][10] |
| Ni-Mo | Al₂O₃ | 200 | 6 | 8 | 99.56 | 99.43 | 98.99 | [9] |
| Fe-Mo based | - | - | - | - | - | - | 85 | [9][12] |
| MoS₂ | Activated Carbon | - | - | - | >90 | >90 | - | [2] |
Experimental Protocols
This section provides a general experimental workflow and a detailed protocol for the synthesis of tetralin based on the literature.
General Experimental Workflow
The following diagram illustrates a typical workflow for a batch hydrogenation experiment.
Caption: General experimental workflow for naphthalene hydrogenation.
Detailed Experimental Protocol (Example)
The following protocol is a representative example for the selective hydrogenation of naphthalene using a Ni-Mo/Al₂O₃ catalyst in a batch reactor.[9][10]
Materials:
-
Naphthalene
-
n-hexane (solvent)
-
4%NiO-20%MoO₃/Al₂O₃ catalyst
-
High-pressure batch reactor (autoclave) with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Procedure:
-
Reactor Charging: In a stainless-steel batch reactor, add 1 g of naphthalene, 19 g of n-hexane, and 2 g of the 4%NiO-20%MoO₃/Al₂O₃ catalyst.[9]
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove any air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6 MPa).[9]
-
Reaction: Heat the reactor to the target temperature (e.g., 200 °C) while stirring the mixture.[9] Maintain these conditions for the specified reaction time (e.g., 8 hours).[9][10]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Product Recovery: Open the reactor and collect the liquid product mixture.
-
Catalyst Separation: Separate the catalyst from the liquid product by filtration. The catalyst can potentially be recovered and reused.[5]
-
Analysis: Analyze the composition of the product mixture using gas chromatography (GC) to determine the conversion of naphthalene and the selectivity to tetralin.
Conclusion
The synthesis of this compound from naphthalene via catalytic hydrogenation is a well-established and industrially significant process. The choice of catalyst and reaction conditions are paramount in achieving high conversion and, more importantly, high selectivity towards the desired product, tetralin. While noble metal catalysts offer high activity under mild conditions, non-noble metal catalysts like Ni-Mo systems provide a cost-effective alternative with excellent performance. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
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physical and chemical properties of 1,2,3,4-tetrahydronaphthalene
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,3,4-Tetrahydronaphthalene (B1681288)
Introduction
This compound, commonly known as Tetralin, is a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₁₂. Structurally, it is a derivative of naphthalene (B1677914) where one of the two aromatic rings has been fully hydrogenated, resulting in a molecule that fuses a benzene (B151609) ring with a cyclohexane (B81311) ring. This unique structure imparts a combination of aromatic character and alicyclic properties, making it a compound of significant interest in various industrial and research applications. It is particularly valued for its high solvency power, thermal stability, and its role as a hydrogen-donor solvent.[1]
This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, descriptions of chemical reactivity, and relevant experimental methodologies.
Physical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic mild, aromatic odor, sometimes described as resembling a mix of benzene and menthol.[2][3] Its physical characteristics are well-documented and critical for its application as a solvent and chemical intermediate.
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| General | ||
| Molecular Formula | C₁₀H₁₂ | |
| Molecular Weight | 132.20 | g/mol |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Mild, aromatic | |
| Thermodynamic Properties | ||
| Melting Point | -35.8 to -35 | °C[4][5] |
| Boiling Point | 207 to 207.6 | °C[4][5] |
| Flash Point | 71 to 77 | °C (closed & open cup)[4][6] |
| Autoignition Temperature | 385 to 425 | °C[4] |
| Heat of Evaporation (at 200°C) | 42.3 | kJ/mol[6] |
| Physicochemical Properties | ||
| Density (at 20°C) | 0.9702 | g/cm³[4] |
| Density (at 25°C) | 0.973 | g/mL[5][7] |
| Solubility in Water | 0.045 g/L (Insoluble) | [3][8] |
| Solubility in Organic Solvents | Miscible with most organic solvents | |
| Vapor Pressure (at 20°C) | 0.18 to 0.34 | mmHg / hPa[5][7] |
| Vapor Density (air = 1) | 4.55 to 4.6 | [4][5][7] |
| Refractive Index (n20/D) | 1.541 | [5][7] |
| Viscosity (at 20°C) | 2.2 | mPa·s[6] |
| Octanol/Water Partition Coefficient (LogP) | 3.49 to 3.78 | [2][9] |
| Henry's Law Constant | 138 | Pa·m³/mol[9] |
| Safety Parameters | ||
| Explosive Limits | 0.8 - 5.0 | % (v/v) |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the presence of both an aromatic ring and a saturated alicyclic ring. It is generally stable under normal conditions but can undergo reactions characteristic of both structural motifs.[5]
Stability and Reactivity
Under recommended storage conditions, this compound is a stable compound.[5] However, prolonged exposure to air, light, and heat should be avoided. A significant chemical characteristic is its ability to slowly oxidize in the presence of air, which can lead to the formation of unstable peroxides.[4][10] This presents a safety hazard, and it is recommended to check for and eliminate peroxides before distillation.[4] The substance is incompatible with strong oxidizing agents (e.g., nitric acid, chromic acid) and strong acids, with which it can react vigorously.[5][10]
Hydrogen-Donor Capability
One of the most important chemical properties of this compound is its capacity to act as a hydrogen donor. In high-temperature processes such as coal liquefaction and petroleum refining, it can transfer hydrogen atoms to other molecules, facilitating cracking and stabilization of reactive intermediates.[1] During this process, this compound is dehydrogenated to naphthalene.
Caption: Workflow of this compound as a hydrogen donor.
Oxidation Reactions
The saturated ring of this compound is susceptible to oxidation. With strong oxidizing agents like acidified potassium permanganate, the alicyclic ring is cleaved, and the molecule is oxidized to Phthalic acid (benzene-1,2-dicarboxylic acid).[11] In industrial synthesis, controlled liquid-phase air oxidation is used to produce α-tetralone and α-tetralol, which are key intermediates for producing 1-naphthol (B170400) and the insecticide carbaryl.[6]
Caption: Oxidation of this compound to Phthalic acid.
Hazardous Decomposition
When heated to decomposition, this compound can produce irritating fumes and acrid smoke, including toxic carbon monoxide (CO) and carbon dioxide (CO₂).[4][12]
Experimental Protocols and Methodologies
Detailed experimental protocols for determining the physical and chemical properties of substances are typically standardized by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD). While the specific protocols used for each data point cited are not detailed in the source literature, references are made to standard guidelines.
Purification Method
For research applications requiring high purity, commercial this compound can be purified to remove contaminants like naphthalene and oxidation byproducts. A common laboratory procedure involves the following steps:
-
Acid Washing : The technical-grade liquid is washed with successive portions of concentrated sulfuric acid until the acid layer remains colorless.[5]
-
Neutralization : It is then washed with a 10% aqueous sodium carbonate (Na₂CO₃) solution, followed by distilled water to remove any residual acid.[5]
-
Drying : The organic layer is dried over an anhydrous drying agent such as calcium sulfate (B86663) (CaSO₄) or sodium sulfate (Na₂SO₄).[5]
-
Distillation : The dried liquid is filtered and then purified by fractional distillation under reduced pressure, often over sodium (Na) or barium oxide (BaO) to remove residual water and peroxides.[5]
Toxicological Testing
Toxicological properties are determined using standardized OECD Test Guidelines (TG). For instance:
-
Skin Irritation : Assessed according to OECD TG 404. This compound is classified as a moderate skin irritant.[9][12]
-
Eye Irritation : Assessed according to OECD TG 405. It is not considered an eye irritant under this guideline.[9][12]
-
Skin Sensitization : Evaluated using methods like the guinea pig maximization test (OECD TG 406), in which it was found to be non-sensitizing.[12]
Safety, Handling, and Toxicology
Professionals handling this compound must be aware of its potential hazards and adhere to strict safety protocols.
Key Hazards
-
Flammability : It is a combustible liquid with a flash point above 77°C, and its vapors can form explosive mixtures with air.[4][12]
-
Peroxide Formation : Can form explosive peroxides upon prolonged exposure to air and light.[4][12]
-
Health Hazards : It is irritating to the skin, eyes, and respiratory tract.[4] Inhalation of high concentrations can cause central nervous system effects, including headache, dizziness, and nausea.[4][12] Aspiration into the lungs if swallowed may cause chemical pneumonitis.[4][12]
-
Environmental Hazards : The substance is toxic to aquatic organisms.[4]
Handling and Storage
-
Ventilation : Use in a well-ventilated area or with local exhaust ventilation to minimize vapor inhalation.[13]
-
Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and protective clothing.[4][13]
-
Storage : Store in a cool, well-ventilated area away from heat, ignition sources, and strong oxidizing agents.[4] If prolonged storage is required, storing under an inert gas like nitrogen is recommended to prevent oxidation.
-
Electrostatic Charges : The substance can generate electrostatic charges during flow or agitation, which may cause a fire. Ensure all equipment is properly bonded and grounded.[4][12]
Caption: Relationship between hazards and safety measures for Tetralin.
Conclusion
This compound is a versatile chemical with a well-defined profile of physical and chemical properties. Its dual nature, possessing both aromatic and saturated cyclic features, underpins its utility as a high-boiling point solvent and a hydrogen-donor in critical industrial processes. For researchers and drug development professionals, understanding these properties, alongside the necessary safety and handling protocols, is essential for its effective and safe application in the laboratory and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 119-64-2 | >98% [smolecule.com]
- 3. This compound Analytical Standard, Best Price Supplier & Trader in Mumbai [nacchemical.com]
- 4. ICSC 1527 - this compound [inchem.org]
- 5. This compound CAS#: 119-64-2 [m.chemicalbook.com]
- 6. You are being redirected... [schultzchem.com]
- 7. 1,2,3,4-四氢萘 anhydrous, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. This compound | 119-64-2 [chemicalbook.com]
- 11. shaalaa.com [shaalaa.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pentachemicals.eu [pentachemicals.eu]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,2,3,4-Tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydronaphthalene (B1681288), commonly known as Tetralin, is a bicyclic hydrocarbon featuring a unique fusion of an aromatic benzene (B151609) ring and a saturated cyclohexane (B81311) ring.[1] This structural arrangement imparts a combination of aromatic character and alicyclic properties, making it a crucial scaffold in medicinal chemistry and a subject of significant conformational interest.[2] The non-planar nature of the saturated ring dictates the molecule's three-dimensional shape, which is fundamental to its chemical reactivity and biological interactions. This guide provides a detailed examination of Tetralin's molecular structure, the conformational dynamics of its saturated ring, and the experimental and computational methodologies employed to elucidate these characteristics.
Molecular Identity and Physicochemical Properties
Tetralin is a partially hydrogenated derivative of naphthalene (B1677914) with the chemical formula C₁₀H₁₂.[3] The molecule consists of a benzene ring fused to a cyclohexane ring, creating a rigid bicyclic system.[1] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molar Mass | 132.21 g/mol |
| CAS Number | 119-64-2 |
| Appearance | Colorless liquid |
| Density | ~0.970 g/cm³ |
| Boiling Point | 206-208 °C |
| Melting Point | -35.8 °C |
| Synonyms | Tetralin, Benzocyclohexane, Tetrahydronaphthalene |
Table 1: Key Physicochemical Properties of this compound.[1][3]
Molecular Structure and Conformation
The core of Tetralin's structural complexity lies in the conformation of its six-membered alicyclic ring. Unlike the planar benzene ring, the saturated ring puckers to alleviate intrinsic ring strain, primarily angle strain and torsional strain, which would be significant in a planar conformation.[4][5]
The Half-Chair Conformation
The most stable and lowest-energy conformation for the saturated ring of this compound is the half-chair conformation. In this arrangement, four of the carbon atoms of the alicyclic ring lie in a plane, while the other two are displaced on opposite sides of this plane, minimizing eclipsing interactions between hydrogen atoms on adjacent carbons. This conformation is in dynamic equilibrium, with the ring capable of "flipping" between two equivalent half-chair forms.
References
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
spectroscopic data of 1,2,3,4-tetrahydronaphthalene (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 1,2,3,4-Tetrahydronaphthalene (B1681288)
Introduction
This compound, commonly known as Tetralin, is a bicyclic hydrocarbon widely utilized as a solvent, in heat transfer applications, and as a chemical intermediate in various industrial syntheses. Its structure, which features a fused benzene (B151609) ring and a cyclohexane (B81311) ring, provides a valuable model for studies in organic chemistry and drug development. Accurate structural elucidation and purity assessment are paramount, and this is achieved through a combination of spectroscopic techniques. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data points for this compound, providing a reference for its structural identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra of this compound are relatively simple and highly characteristic, showing three distinct proton environments and four unique carbon environments.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~7.09 | Multiplet | 4H | Ar-H (H-5, H-6, H-7, H-8) |
| ~2.77 | Multiplet | 4H | Ar-CH₂ - (Benzylic, H-1, H-4) |
| ~1.81 | Multiplet | 4H | -CH₂ - (Aliphatic, H-2, H-3) |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1] (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 137.1 | C -4a, C -8a (Quaternary Aromatic)[1] |
| 129.2 | C -5, C -8 (Aromatic)[1] |
| 125.9 | C -6, C -7 (Aromatic)[1] |
| 29.3 | C -1, C -4 (Benzylic)[1] |
| 23.3 | C -2, C -3 (Aliphatic)[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is characterized by absorptions typical of aromatic and saturated hydrocarbon moieties.
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H |
| 1610 - 1580 | C=C Stretch | Aromatic Ring |
| 1500 - 1450 | C=C Stretch | Aromatic Ring |
| 1465 - 1440 | C-H Bend (Scissoring) | -CH₂- |
| 810 - 750 | C-H Bend (Out-of-plane) | 1,2-Disubstituted Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Electron Ionization (EI) is a common method for this type of analysis. The molecular weight of this compound is 132.21 g/mol .[2]
Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity (%) | Fragment Assignment |
| 132 | ~65% | [C₁₀H₁₂]⁺• (Molecular Ion, M⁺•) |
| 104 | 100% (Base Peak) | [M - C₂H₄]⁺• (Loss of ethene via retro-Diels-Alder) |
| 91 | ~30% | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~15% | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections describe generalized yet detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).[3] A small amount of tetramethylsilane (B1202638) (TMS) is added to serve as an internal standard for chemical shift referencing (δ 0.00 ppm).[1] The solution is then transferred to a 5 mm NMR tube.[1]
-
Instrumentation : A high-field NMR spectrometer, operating at a frequency of 400 MHz or higher for protons, is used for data acquisition.[1][3]
-
Data Acquisition :
-
¹H NMR : A standard one-dimensional proton spectrum is acquired.[3] Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.[3]
-
¹³C NMR : A proton-decoupled carbon spectrum is acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1] Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and the co-addition of 1024 or more scans to compensate for the low natural abundance of the ¹³C isotope.[3]
-
-
Data Processing : The raw data (Free Induction Decay, FID) is processed using appropriate software.[3] This involves Fourier transformation, phase correction, and baseline correction.[3] Chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).[3]
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly convenient. A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) for transmission analysis.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal or salt plates is recorded first.[3] The sample spectrum is then recorded over a typical range of 4000–400 cm⁻¹.[3] To enhance the signal-to-noise ratio, 16 to 32 scans are typically co-added.[3]
-
Data Processing : The final absorbance or transmittance spectrum is generated by automatically ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds, or through a direct insertion probe.[3]
-
Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred to confirm the elemental composition with high accuracy.[3]
-
Data Acquisition :
-
Data Analysis : The resulting spectrum is analyzed to identify the molecular ion peak (M⁺•) and the characteristic fragmentation pattern, which provides corroborating evidence for the proposed structure.[3]
Mandatory Visualization
The logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a compound like this compound is illustrated below.
Caption: Workflow for the spectroscopic analysis and structural elucidation of a molecule.
References
1,2,3,4-tetrahydronaphthalene reaction mechanisms and pathways
An In-depth Technical Guide on the Reaction Mechanisms and Pathways of 1,2,3,4-Tetrahydronaphthalene (B1681288)
Introduction
This compound, commonly known as Tetralin, is a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] Structurally, it consists of a benzene (B151609) ring fused to a cyclohexane (B81311) ring, making it a partially hydrogenated derivative of naphthalene.[1][2] This unique structure imparts a combination of aromatic character and alicyclic reactivity, making it a valuable compound in various industrial and research settings. It is widely utilized as a high-boiling point solvent for resins, fats, and oils, and notably as a hydrogen-donor solvent in processes like coal liquefaction and heavy oil upgrading.[1][2][3] The ability of Tetralin to donate hydrogen atoms is crucial for stabilizing radical species and preventing coke formation in high-temperature refining processes.[2] Furthermore, the Tetralin scaffold is a key structural motif in numerous biologically active compounds and pharmaceuticals, including several clinically used anticancer drugs like Doxorubicin and antidepressants like Sertraline.[4][5]
This guide provides a detailed technical overview of the core reaction mechanisms and pathways of this compound, focusing on dehydrogenation, oxidation, pyrolysis, and catalytic conversions. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of Tetralin's chemical behavior.
Core Reaction Mechanisms and Pathways
Tetralin's reactivity is dominated by the presence of the benzylic hydrogens on its saturated ring, which are susceptible to abstraction, initiating a variety of radical and catalytic reactions.
Dehydrogenation
Dehydrogenation is a characteristic reaction of Tetralin, particularly at elevated temperatures, where it serves as a hydrogen donor. The process involves the sequential loss of hydrogen atoms to form 1,2-dihydronaphthalene (B1214177) and ultimately the fully aromatic naphthalene.[6] This reaction is fundamental to its application in coal liquefaction, where it transfers hydrogen to coal fragments, facilitating their conversion into liquid products.[6][7]
The mechanism can be catalyzed or purely thermal. In thermal processes, the reaction proceeds via a free-radical mechanism.[7] Catalytically, Lewis acid sites on zeolites or metals like platinum and palladium can facilitate dehydrogenation.[2][8] The overall reaction is endothermic.[8] At lower temperatures (e.g., 380°C), Tetralin primarily acts by transferring active hydrogen, while at higher temperatures (e.g., 420°C), it provides hydrogen through its own dehydrogenation.[6][7]
Caption: Figure 1: Dehydrogenation Pathway of Tetralin.
Autoxidation
When exposed to air or oxygen, especially in the presence of light or initiators, Tetralin undergoes autoxidation. This process follows a classic free-radical chain reaction mechanism involving initiation, propagation, and termination steps.[2][9] The primary products are 1-tetralinyl hydroperoxide, which can subsequently decompose to form 1-tetralone (B52770) (a ketone) and 1-tetralol (an alcohol). This oxidation pathway is a key consideration for its long-term storage, as the buildup of peroxides can be hazardous.[2]
-
Initiation: Formation of a tetralyl radical (C₁₀H₁₁•) by abstraction of a benzylic hydrogen.
-
Propagation: The tetralyl radical reacts with O₂ to form a tetralylperoxy radical (C₁₀H₁₁OO•). This peroxy radical then abstracts a hydrogen from another Tetralin molecule to form 1-tetralinyl hydroperoxide (C₁₀H₁₁OOH) and a new tetralyl radical, continuing the chain.
-
Termination: Radicals combine to form non-radical products.
Caption: Figure 2: Autoxidation Mechanism of Tetralin.
Pyrolysis
The thermal decomposition (pyrolysis) of Tetralin at high temperatures (450–800°C) is a complex process involving a multitude of competing free-radical reactions.[10][11] The product distribution is highly sensitive to reaction conditions such as temperature, pressure, and residence time.[11][12]
The main reaction pathways observed during pyrolysis are:
-
Dehydrogenation: Forming naphthalene, as previously described.[6][7]
-
Isomerization (Ring Contraction): Rearrangement to form methylindan.[6][13]
-
Ring Opening: Hydrogenolytic cleavage of the saturated ring to form butylbenzene (B1677000) and other alkylbenzenes.[11][12]
-
Cracking: Fragmentation to smaller molecules like ethylene, methane, and ethane.[12]
The process is initiated by the homolytic cleavage of C-H or C-C bonds, with the 1-tetralyl radical being a key intermediate.[10] Termination occurs through the combination or disproportionation of these radicals.[10]
Caption: Figure 3: Major Pyrolysis Pathways of Tetralin.
Catalytic Conversion on Zeolites
Zeolites, with their well-defined pore structures and acidic properties, are effective catalysts for the conversion of Tetralin into valuable chemicals. The reaction pathway is strongly dependent on the type of acid sites (Brønsted vs. Lewis) and the zeolite framework.[2][13]
-
Lewis Acid Sites: Primarily promote dehydrogenation to form naphthalene.[2][13]
-
Weak Brønsted Acid Sites: Tend to facilitate ring-contraction (isomerization) to produce methylindane.[2][13]
-
Strong Brønsted Acid Sites: Are crucial for the ring-opening of the naphthenic ring, leading to the formation of butylbenzene, which can further crack to produce benzene, toluene, and xylenes (B1142099) (BTX).[13]
The *BEA zeolite framework has shown high activity and selectivity towards the desired ring-opening products.[13]
Caption: Figure 4: Catalytic Conversion Pathways on Zeolites.
Biodegradation
Certain microorganisms can utilize Tetralin as a sole carbon and energy source. The aerobic biodegradation pathway has been well-characterized, particularly in Sphingopyxis granuli strain TFA.[14][15] The initial attack involves the dioxygenation of the aromatic ring by a multi-component dioxygenase enzyme.[14] This is followed by cleavage of the aromatic ring and subsequent metabolism of the resulting aliphatic chain, often via a β-oxidation pathway, ultimately yielding central metabolites like pyruvate (B1213749) and acetyl-CoA.[14]
Caption: Figure 5: Aerobic Biodegradation of Tetralin.
Data Presentation
Table 1: Transformation of Tetralin under High-Pressure Hydrogen
Source: Adapted from studies on direct coal liquefaction.[6][7]
| Parameter | Condition 1 | Condition 2 |
| Reaction Temperature | 380°C | 420°C |
| Tetralin Transformation Rate | 34.72% | 52.74% |
| Product Yield (Liquid) | ~90% | ~90% |
| Primary Role | Transferring Active Hydrogen | Dehydrogenation to Provide Hydrogen |
| Major Products | Naphthalene, Methyl Indan, Substituted Benzenes | Naphthalene, Methyl Indan, Substituted Benzenes |
Table 2: Product Distribution in Supercritical Tetralin Pyrolysis
Source: Adapted from pyrolysis studies at 4.77 MPa.[12]
| Temperature | Residence Time | Major Products (in order of decreasing yield at 802 K) |
| 702 K - 802 K | 79 s (at 802 K) | Naphthalene, Methylindane, Ethane, Methane, Ethene, Phenylbutane, Propane |
| Global Activation Energy | 273 kJ/mol | |
| Global Pre-exponential Factor | 10¹⁵.¹ s⁻¹ |
Experimental Protocols
Protocol for Tetralin Transformation/Pyrolysis in an Autoclave
This protocol describes a typical batch experiment to study the thermal transformation of Tetralin, simulating conditions relevant to coal liquefaction.
-
Reactor Preparation: A high-pressure batch reactor (autoclave) of appropriate volume (e.g., 50-100 mL) is cleaned, dried, and leak-tested.
-
Sample Loading: A precise mass of pure this compound is charged into the reactor. For co-processing studies, a known mass of a substrate (e.g., coal) would also be added.
-
Sealing and Purging: The reactor is sealed. To ensure an inert or specific reaction atmosphere, the reactor is purged several times with an inert gas (e.g., N₂) before being pressurized with a reactant gas (e.g., H₂) to a desired initial (cold) pressure.
-
Reaction: The sealed reactor is placed in a heating mantle or furnace. It is heated to the target reaction temperature (e.g., 380°C or 420°C) under constant stirring. The reaction is allowed to proceed for a set duration (e.g., 1-2 hours). Pressure and temperature are monitored throughout.[7]
-
Quenching: After the specified time, the reactor is rapidly cooled using a cooling bath (e.g., cold water or air) to quench the reaction.
-
Product Collection:
-
Gas Phase: The gas products are collected in a gas bag and analyzed by Gas Chromatography (GC) equipped with a Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID).
-
Liquid/Solid Phase: The reactor is opened, and the contents are carefully collected by washing with a suitable solvent (e.g., dichloromethane). The solid residue (if any) is separated by filtration, dried, and weighed. The liquid phase is collected for analysis.
-
Protocol for Product Analysis by GC-MS
This protocol is for the identification and quantification of components in the liquid product from Tetralin reactions.[7]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. A common setup includes a Thermo Trace GC ISQ or similar instrument.[7]
-
Column: A non-polar capillary column, such as a TR-5MS (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness), is typically employed.[7]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[7]
-
Injection: A small volume of the liquid sample (diluted if necessary) is injected into the GC inlet, which is maintained at a high temperature (e.g., 280°C). A split ratio (e.g., 20:1) is often used.[7]
-
Temperature Program: The GC oven temperature is programmed to separate the components based on their boiling points. A typical program might be:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp 1: Increase to 90°C at 5°C/min, hold for 2 min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 1 min.[7]
-
-
Mass Spectrometry: The MS is operated in Electron Ionization (EI) mode at 70 eV. The ion source temperature is set (e.g., 275°C), and the mass spectrometer scans a specific mass range (e.g., 50–550 amu).[7]
-
Data Analysis: The resulting chromatogram peaks are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed by integrating peak areas and using calibration standards.
References
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. You are being redirected... [schultzchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 7. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Mechanism of tetralin conversion on zeolites for the production of benzene derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pioneering Pathways: An In-depth Technical Guide to the Early Discovery of 1,2,3,4-Tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational early 20th-century studies that led to the discovery and synthesis of 1,2,3,4-tetrahydronaphthalene (B1681288), a significant bicyclic hydrocarbon commercially known as Tetralin. This document provides a detailed examination of the pioneering experimental methodologies, quantitative data, and reaction pathways that established the groundwork for the production and application of this important industrial solvent and chemical intermediate.
Introduction: The Dawn of Naphthalene (B1677914) Hydrogenation
The quest to understand and manipulate the structure of aromatic compounds was a central theme of early 20th-century organic chemistry. Naphthalene, a readily available bicyclic aromatic hydrocarbon from coal tar, presented a tantalizing substrate for hydrogenation. The partial saturation of one of its aromatic rings to yield this compound marked a significant advancement in catalytic chemistry and opened new avenues for its use as a high-boiling point solvent and a hydrogen-donor in various chemical processes. This guide focuses on two seminal early methods for the synthesis of Tetralin: the catalytic hydrogenation of naphthalene and the Darzens synthesis.
Catalytic Hydrogenation of Naphthalene: The Work of Sabatier, Senderens, and Ipatieff
The most prevalent and historically significant method for the production of this compound is the direct catalytic hydrogenation of naphthalene. The pioneering work of French chemists Paul Sabatier and Jean-Baptiste Senderens in the field of catalysis using finely divided metals, particularly nickel, laid the theoretical and practical foundation for this process. Concurrently, the Russian-American chemist Vladimir Ipatieff's investigations into high-pressure catalytic reactions provided crucial insights and methodologies for carrying out such transformations efficiently.
Experimental Protocol: Ipatieff's High-Pressure Hydrogenation
One of the earliest detailed accounts of the high-pressure hydrogenation of naphthalene comes from the work of Vladimir Ipatieff and his collaborators. Their experiments, conducted in the early 1900s, demonstrated the feasibility of this transformation under forcing conditions.
Experimental Setup: The reaction was conducted in a specially designed high-pressure autoclave, often referred to as an "Ipatieff bomb," capable of withstanding high temperatures and pressures. The autoclave was equipped with a mechanism for agitation to ensure efficient contact between the reactants and the catalyst.
Reagents and Catalyst:
-
Naphthalene: The starting aromatic hydrocarbon.
-
Hydrogen Gas: The reducing agent.
-
Catalyst: A mixed metal oxide catalyst, typically composed of nickel oxide (NiO) and aluminum oxide (Al₂O₃) in a 1:1 ratio. The catalyst was used in its reduced form.
Procedure:
-
The solid naphthalene and the powdered catalyst were placed inside the autoclave.
-
The autoclave was sealed and purged with hydrogen gas to remove air.
-
The vessel was then pressurized with hydrogen to the desired initial pressure.
-
The autoclave was heated to the reaction temperature while being agitated.
-
The reaction was allowed to proceed for an extended period.
-
After cooling, the autoclave was depressurized, and the liquid product was collected and purified.
Quantitative Data from Early Hydrogenation Studies
The following table summarizes the quantitative data extracted from early high-pressure hydrogenation experiments on naphthalene.
| Parameter | Value | Reference |
| Starting Material | Naphthalene | Ipatieff & Kljukvin |
| Catalyst | 50% NiO, 50% Al₂O₃ | Ipatieff & Kljukvin |
| Temperature | 450-480 °C | Ipatieff & Kljukvin |
| Pressure | 60 atmospheres | Ipatieff & Kljukvin |
| Reaction Time | 25 hours | Ipatieff & Kljukvin |
| Product | This compound | Ipatieff & Kljukvin |
The Darzens Tetralin Synthesis: An Alternative Pathway
In 1926, the French chemist Auguste Georges Darzens reported a novel method for the synthesis of tetralin derivatives through an intramolecular cyclization reaction.[1] This elegant approach provided a valuable laboratory-scale alternative to the high-pressure catalytic hydrogenation methods.
Experimental Protocol: The Darzens Cyclization
The Darzens synthesis involves the acid-catalyzed cyclization of a 1-aryl-4-pentene derivative. The core of the method is an intramolecular electrophilic aromatic substitution.
Starting Material: A 1-aryl-pent-4-ene, such as α-benzyl-α-allylacetic acid.
Reagent: Concentrated sulfuric acid (H₂SO₄).
Procedure:
-
The 1-aryl-pent-4-ene derivative is dissolved in a suitable inert solvent.
-
Concentrated sulfuric acid is added cautiously to the solution.
-
The mixture is gently heated to a moderate temperature to initiate the cyclization.
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic extract is washed, dried, and the solvent is evaporated to yield the crude tetralin derivative.
-
Purification is typically achieved by distillation or crystallization.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core chemical transformations and the general experimental workflows described in the early studies of this compound synthesis.
Caption: Catalytic Hydrogenation Pathway to Tetralin.
Caption: Reaction Mechanism of the Darzens Synthesis.
Caption: General Laboratory Workflow for Tetralin Synthesis.
Conclusion
The early investigations into the synthesis of this compound by pioneering chemists such as Sabatier, Senderens, Ipatieff, and Darzens were instrumental in advancing the field of organic chemistry. The development of catalytic hydrogenation under high pressure and the discovery of elegant cyclization reactions provided the fundamental tools for the production of this important molecule. These foundational studies not only enabled the large-scale industrial production of Tetralin but also contributed significantly to the broader understanding of catalysis and reaction mechanisms that continue to influence chemical synthesis today. Further research into the original publications of these pioneers would undoubtedly yield even more detailed insights into their groundbreaking experimental work.
References
Solubility of 1,2,3,4-Tetrahydronaphthalene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2,3,4-tetrahydronaphthalene (B1681288) (also known as tetralin) in various organic solvents. This information is critical for its application as a solvent in synthesis, formulations, and various industrial processes.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For organic compounds like this compound, the principle of "like dissolves like" is a primary determinant of solubility. As a nonpolar hydrocarbon, tetralin exhibits high solubility in other nonpolar or weakly polar organic solvents.
Quantitative Solubility Data
This compound is widely reported to be miscible with a broad range of common organic solvents. Miscibility implies that the two substances are soluble in each other in all proportions, forming a single liquid phase. While for miscible liquids, a quantitative solubility value is not typically expressed as a concentration, the following table summarizes the known solubility characteristics of tetralin in various organic solvents.
| Solvent Classification | Solvent Name | Chemical Formula | Solubility | Temperature (°C) |
| Alcohols | Methanol | CH₃OH | 50.6% wt/wt[1][2] | Not Specified |
| Ethanol | C₂H₅OH | Miscible[1] | Not Specified | |
| Butanol | C₄H₉OH | Miscible[1] | Not Specified | |
| Ketones | Acetone | C₃H₆O | Miscible[1] | Not Specified |
| Aromatic Hydrocarbons | Benzene | C₆H₆ | Miscible[1] | Not Specified |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible | Not Specified |
| Chlorinated Solvents | Chloroform | CHCl₃ | Miscible | Not Specified |
| Aliphatic Hydrocarbons | Petroleum Ether | Mixture | Miscible[1] | Not Specified |
| Water | Water | H₂O | 0.044 g/L[3] | 25 |
Experimental Protocols
The determination of solubility for a liquid solute in a liquid solvent primarily involves assessing their miscibility. For cases where a quantitative measurement is required (i.e., the substances are not fully miscible), the following experimental protocol provides a general framework.
Methodology for Determination of Liquid-Liquid Solubility
1. Materials and Apparatus:
-
This compound (solute) of high purity.
-
Selected organic solvent of high purity.
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
-
Temperature-controlled water bath or shaker.
-
Vials with airtight seals.
-
Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement.
2. Experimental Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.
-
Sample Preparation: In a series of vials, add a known volume or weight of the organic solvent.
-
Addition of Solute: To each vial, add an excess amount of this compound.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled water bath or shaker set to the desired temperature. Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until the two phases (if present) have clearly separated.
-
Sampling: Carefully extract an aliquot from the solvent-rich phase, ensuring that none of the undissolved solute phase is transferred.
-
Analysis: Analyze the collected aliquot using a calibrated analytical instrument (e.g., GC) to determine the concentration of this compound in the solvent.
-
Data Reporting: The solubility is reported as the concentration of this compound in the saturated solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a liquid in a liquid solvent.
References
Thermodynamic Properties of 1,2,3,4-Tetrahydronaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2,3,4-tetrahydronaphthalene (B1681288), also known as tetralin. The information is compiled from various scientific sources to support research, development, and application of this compound in relevant fields. This document presents quantitative data in structured tables, details common experimental methodologies for determining these properties, and includes visualizations of relevant chemical processes.
Core Thermodynamic and Physical Properties
This compound (C₁₀H₁₂) is a bicyclic hydrocarbon widely used as a hydrogen-donor solvent, a chemical intermediate, and in various industrial applications.[1][2] Its thermodynamic properties are crucial for process design, safety assessments, and understanding its behavior in chemical reactions.
Quantitative Data Summary
The following tables summarize the key thermodynamic and physical properties of this compound.
Table 1: Basic Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂ | [3] |
| Molecular Weight | 132.20 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Mild aromatic | [3] |
| Density | 0.973 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.541 | [4] |
Table 2: Phase Transition Properties
| Property | Value | Reference(s) |
| Melting Point | -35 °C | [3][4] |
| Boiling Point | 207 °C | [3][4] |
| Enthalpy of Fusion (ΔfusH) | 12.447 kJ/mol | [4] |
| Entropy of Fusion (ΔfusS) | 52.44 J/mol·K | [4] |
Table 3: Thermodynamic Properties
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -28.6 ± 1.0 kJ/mol | [4] |
| Standard Enthalpy of Combustion (liquid, ΔcH°liquid) | -5621.54 ± 0.88 kJ/mol | [4] |
| Standard Molar Entropy (liquid, S°liquid) | 251.46 J/mol·K | [5] |
| Constant Pressure Heat Capacity (liquid, Cp,liquid) | 217.44 J/mol·K at 298.15 K | [5] |
| Vapor Pressure | 0.18 mmHg at 20 °C | [4] |
| Vapor Density | 4.55 (vs air) | [4] |
| Autoignition Temperature | 723 °F (384 °C) | [4] |
| Flash Point | 77 °C (open cup) | [6] |
Experimental Protocols for Property Determination
The determination of the thermodynamic properties of organic compounds like this compound involves a range of well-established experimental techniques. While the specific experimental parameters used in the cited historical literature are not fully detailed in the available resources, the general methodologies are described below.
Melting and Boiling Point Determination
Melting Point: The melting point is typically determined using the capillary method. A small, powdered sample of the solidified compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner in a melting point apparatus or a Thiele tube containing a high-boiling liquid. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. For a pure substance, this range is narrow.
Boiling Point: The boiling point can be determined by several methods, including distillation and the Thiele tube method. In a simple distillation, the liquid is heated in a flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. In the Thiele tube method, a small amount of the liquid is heated in a test tube containing an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary and then just ceases upon cooling is recorded as the boiling point.
Calorimetric Measurements
Enthalpy of Combustion: Bomb calorimetry is the standard method for determining the enthalpy of combustion. A weighed sample of this compound is placed in a crucible inside a high-pressure stainless-steel vessel (the "bomb"), which is then pressurized with pure oxygen. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the resulting temperature rise of the water is measured precisely. The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. From the temperature change and the heat capacity of the calorimeter, the heat of combustion of the sample can be calculated.[7][8][9]
Heat Capacity and Enthalpy of Fusion: Adiabatic calorimetry is a highly accurate technique for measuring heat capacities and enthalpies of phase transitions. The sample is placed in a calorimeter vessel that is surrounded by an adiabatic shield. The temperature of the shield is continuously adjusted to match the temperature of the calorimeter, thereby minimizing heat exchange with the surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured to determine the heat capacity. During a phase transition, such as melting, the energy input is used to overcome the latent heat of the transition at a constant temperature, allowing for the determination of the enthalpy of fusion.[6][10][11][12] Differential Scanning Calorimetry (DSC) is another common technique where the difference in heat flow between the sample and a reference is measured as a function of temperature. This allows for the determination of melting points and enthalpies of fusion.
Vapor Pressure Measurement
The vapor pressure of a liquid can be measured by various static or dynamic methods. In a static method, the liquid is placed in a closed container, and the pressure of the vapor in equilibrium with the liquid is measured at a given temperature. The Knudsen effusion method is a dynamic technique used for substances with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum, from which the vapor pressure can be calculated.[13]
Chemical Process Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key chemical processes involving this compound.
Biodegradation Pathway of this compound
The aerobic biodegradation of tetralin has been studied in bacteria such as Sphingopyxis granuli and Rhodococcus sp. The pathway involves the initial oxidation of the aromatic ring, followed by ring cleavage and further degradation into central metabolites.[1][14][15]
Synthesis of this compound
The primary industrial method for producing this compound is the catalytic hydrogenation of naphthalene (B1677914). This process selectively hydrogenates one of the aromatic rings.[3]
References
- 1. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for producing tetrahydronaphthalene through naphthalene hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. scimed.co.uk [scimed.co.uk]
- 9. web.williams.edu [web.williams.edu]
- 10. Overview of adiabatic calorimetry [cisp.spb.ru]
- 11. cetjournal.it [cetjournal.it]
- 12. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and biochemical characterization of the tetralin degradation pathway in Rhodococcus sp. strain TFB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN108059581A - Method for preparing tetrahydronaphthalene by naphthalene hydrogenation - Google Patents [patents.google.com]
electrophilic substitution reactions of 1,2,3,4-tetrahydronaphthalene
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,2,3,4-Tetrahydronaphthalene (B1681288)
Introduction
This compound, commonly known as Tetralin, is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclohexane (B81311) ring.[1] This unique structure, featuring both aromatic and aliphatic portions, makes it an interesting substrate for studying electrophilic aromatic substitution reactions. The saturated ring acts as an electron-donating group, activating the aromatic ring towards electrophilic attack. This activation is, however, weaker than that of a simple alkyl group. The directing influence of the fused aliphatic ring favors substitution at the α-positions (5 and 8) and β-positions (6 and 7) of the aromatic ring. Generally, the β-position (6) is sterically more accessible and often leads to the major product, although the α-position (5) can also be substituted, leading to mixtures of isomers. This guide provides a comprehensive overview of the key electrophilic substitution reactions of Tetralin, including nitration, halogenation, Friedel-Crafts acylation and alkylation, sulfonation, and formylation.
Nitration
The nitration of this compound typically yields a mixture of 5-nitro- and 6-nitrotetralin. The ratio of these isomers is dependent on the reaction conditions, such as the nitrating agent and the temperature.
Data Presentation: Nitration of this compound
| Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Conc. H₂SO₄, Conc. HNO₃ | Dichloromethane (B109758) | 0 - 5 | 5-Nitrotetralin and 6-Nitrotetralin | Good | [2] |
| HNO₃, Acetic Acid | Acetic Anhydride (B1165640) | 0 to ambient | 5-Nitrotetralin and 6-Nitrotetralin | - | [3] |
| CrO₃ mediated oxidation of 5-nitrotetralin | Acetic Acid | 70-80 | 5-nitro, 6-nitro, 7-nitro, 8-nitro-1-tetralones | 8.4 (overall) | [3] |
Experimental Protocol: Selective Mononitration of this compound[2]
Materials:
-
This compound (Tetralin)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a stoichiometric equivalent of concentrated nitric acid to a cooled (0°C) amount of concentrated sulfuric acid.
-
Reaction Setup: Dissolve this compound in dichloromethane in a separate flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask to 0°C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of tetralin. The internal reaction temperature should be maintained between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Isolation: If a precipitate forms, isolate the crude product by vacuum filtration, washing with cold water until the filtrate is neutral. If no precipitate forms, extract the aqueous mixture with dichloromethane. Wash the organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of 5-nitro and 6-nitrotetralin, can be purified by column chromatography on silica (B1680970) gel.
Diagram: Nitration of Tetralin
Caption: Nitration of this compound.
Halogenation (Bromination)
The bromination of this compound can result in substitution on either the aromatic ring or the aliphatic ring, depending on the reaction conditions. Electrophilic aromatic substitution is favored by the use of a Lewis acid catalyst, while free-radical substitution at the benzylic positions occurs under UV irradiation or at high temperatures.[4][5][6]
Data Presentation: Bromination of this compound
| Reagents | Conditions | Product(s) | Yield (%) | Reference |
| Br₂, high temperature | - | 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene (major) | - | [4][5] |
| Br₂, CCl₄, photolytic | UV light | 1,1,4,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene | 92 | [6] |
Experimental Protocol: Aromatic Bromination of this compound (General Procedure)
Materials:
-
This compound (Tetralin)
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron filings
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Aqueous sodium bisulfite solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flask protected from light and equipped with a dropping funnel and a gas trap, dissolve this compound in the inert solvent. Add a catalytic amount of iron(III) bromide or iron filings.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise.
-
Reaction Monitoring: Stir the reaction mixture at low temperature until the bromine color disappears. The reaction can be monitored by TLC.
-
Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Isolation: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to separate the isomers.
Diagram: Electrophilic Aromatic Bromination of Tetralin
Caption: Electrophilic Aromatic Bromination of Tetralin.
Friedel-Crafts Acylation
Friedel-Crafts acylation of this compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), typically leads to substitution at the 6-position due to steric hindrance at the 5-position.[7][8]
Data Presentation: Friedel-Crafts Acylation of this compound
| Acylating Agent | Lewis Acid | Product(s) | Yield (%) | Reference |
| Acetyl chloride | AlCl₃ | 6-Acetyltetralin | - | [7] |
Experimental Protocol: Synthesis of 6-Acetyltetralin[7]
Materials:
-
This compound (Tetralin)
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in the solvent.
-
Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add acetyl chloride.
-
Acylation: To this mixture, add this compound dropwise while maintaining the low temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature or gently heat to ensure completion.
-
Workup: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Isolation: Separate the organic layer. Wash with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The crude 6-acetyltetralin can be purified by vacuum distillation or recrystallization.
Diagram: Friedel-Crafts Acylation of Tetralin
Caption: Friedel-Crafts Acylation of Tetralin.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation of Tetralin is generally less straightforward than acylation due to issues such as polyalkylation and carbocation rearrangements. The reaction involves an alkyl halide and a Lewis acid catalyst.
Data Presentation: Friedel-Crafts Alkylation of this compound
Experimental Protocol: Friedel-Crafts Alkylation of Tetralin (General Procedure)
Materials:
-
This compound (Tetralin)
-
Alkyl halide (e.g., t-butyl chloride)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Inert solvent (e.g., hexane)
-
Dilute hydrochloric acid
-
Water, Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Charge a flask with Tetralin and the inert solvent. Cool the mixture in an ice bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃) in portions.
-
Alkylation: Add the alkyl halide dropwise to the stirred mixture.
-
Reaction Monitoring: Monitor the reaction by gas chromatography (GC) or TLC.
-
Workup: Decompose the reaction complex by slowly adding dilute hydrochloric acid.
-
Isolation and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product mixture is typically purified by distillation or chromatography.
Diagram: Friedel-Crafts Alkylation of Tetralin
Caption: Friedel-Crafts Alkylation of Tetralin.
Sulfonation
Sulfonation of this compound with fuming sulfuric acid (oleum) leads to the formation of tetralinsulfonic acids. The position of sulfonation can be influenced by the reaction temperature.
Data Presentation: Sulfonation of this compound
| Sulfonating Agent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Fuming sulfuric acid (oleum) | 80–120 | This compound-1-sulfonic acid | ~60–75 | [9] |
Experimental Protocol: Sulfonation of this compound[9]
Materials:
-
This compound (Tetralin)
-
Fuming sulfuric acid (20-30% SO₃)
-
Ice
-
Salt (e.g., NaCl)
Procedure:
-
Reaction Setup: Carefully add Tetralin to fuming sulfuric acid in a flask, ensuring the temperature is controlled, as the reaction is exothermic.
-
Sulfonation: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and maintain it for a specified time.
-
Workup: Cool the reaction mixture and pour it onto ice.
-
Isolation: The sulfonic acid can be isolated by "salting out" - adding a salt like sodium chloride to precipitate the sodium salt of the sulfonic acid.
-
Purification: The precipitated salt can be filtered, washed, and recrystallized.
Diagram: Sulfonation of Tetralin
Caption: Sulfonation of Tetralin.
Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a method to introduce a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11][12][13][14]
Data Presentation: Formylation of this compound
Specific quantitative data for the Vilsmeier-Haack formylation of Tetralin is not available in the provided search results. However, the reaction is expected to proceed due to the activated nature of the aromatic ring.
Experimental Protocol: Vilsmeier-Haack Formylation of Tetralin (General Procedure)[10]
Materials:
-
This compound (Tetralin)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (B1210297) solution
-
Diethyl ether or other suitable extraction solvent
-
Water, Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flask cooled to 0°C, add POCl₃ dropwise to DMF.
-
Formylation: Add Tetralin to the Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: Cool the reaction mixture again to 0°C and add a solution of sodium acetate in water.
-
Isolation: Dilute with water and extract the product with diethyl ether. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.
Diagram: Vilsmeier-Haack Formylation of Tetralin
Caption: Vilsmeier-Haack Formylation of Tetralin.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene | Semantic Scholar [semanticscholar.org]
- 5. Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 6-Acetyltetralin | C12H14O | CID 69885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3,4-Tetrahydronaphthalenesulphonic acid (37837-69-7) for sale [vulcanchem.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
The Biological Activity of 1,2,3,4-Tetrahydronaphthalene and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydronaphthalene (B1681288), commonly known as tetralin, is a bicyclic aromatic hydrocarbon with a wide range of industrial applications. Its presence in the environment and potential for human exposure necessitate a thorough understanding of its biological activities and those of its metabolites. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolism of tetralin, and the diverse biological effects of the parent compound and its metabolic products. Key areas covered include its metabolic pathways, interactions with nuclear receptors, potential neurotoxic effects, and impact on drug-metabolizing enzymes. This document aims to serve as a critical resource for researchers and professionals involved in toxicology, pharmacology, and drug development by summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate further investigation and risk assessment.
Introduction
This compound (tetralin) is a partially hydrogenated derivative of naphthalene. It is utilized as a solvent in various industrial processes and is a component of some fuels.[1][2] Human and environmental exposure can occur through inhalation, ingestion, or dermal contact. Upon entering the body, tetralin undergoes extensive metabolism, primarily through oxidation reactions, leading to the formation of various hydroxylated and conjugated metabolites.[3][4] These metabolites can exhibit a range of biological activities, some of which may differ significantly from the parent compound. Understanding the metabolic fate of tetralin and the pharmacological and toxicological profiles of its metabolites is crucial for assessing its potential health risks and for the development of safer industrial practices and potential therapeutic applications of related structures.
Metabolism of this compound
The biotransformation of tetralin is a critical determinant of its biological activity and toxicity. Metabolism primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions.
Phase I Metabolism: Oxidation
The initial and primary metabolic pathway for tetralin is oxidation, catalyzed by the cytochrome P450 (CYP450) monooxygenase system.[5][6] This results in the formation of hydroxylated metabolites, with the main products being 1-tetralol and 2-tetralol. The specific CYP450 isozymes responsible for the metabolism of tetralin in humans have not been definitively identified in the available literature, but studies on the parent compound, naphthalene, suggest the involvement of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[5]
The metabolic conversion can be visualized as follows:
Figure 1: Phase I metabolism of this compound.
Phase II Metabolism: Conjugation
Following oxidation, the hydroxylated metabolites of tetralin undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the hydroxyl groups of 1-tetralol and 2-tetralol.[3][4] The resulting glucuronide conjugates are then primarily excreted in the urine.[3]
A diagram of this process is shown below:
Figure 2: Phase II metabolism and excretion of tetralin metabolites.
Biological Activities
The biological effects of tetralin and its metabolites are diverse, encompassing interactions with nuclear receptors, potential neurotoxicity, and effects on cellular viability.
Endocrine Disruption: Estrogenic and Antiandrogenic Activities
Derivatives of tetralin have been investigated for their potential to interfere with endocrine signaling pathways. Some studies have reported weak estrogenic activity for certain tetralin derivatives, while a more prominent finding is their ability to act as androgen receptor (AR) antagonists.[1]
-
Estrogenic Activity: While direct quantitative data for this compound is scarce, some of its derivatives have shown weak estrogenic effects in in vitro reporter gene assays, starting at concentrations of 0.1 µM.[1]
-
Antiandrogenic Activity: Several tetralin derivatives have been identified as androgen receptor antagonists, also effective from concentrations of 0.1 µM.[1] This antiandrogenic activity suggests that these compounds can bind to the AR and inhibit the actions of natural androgens like testosterone (B1683101) and dihydrotestosterone.
The following table summarizes the available qualitative data on the endocrine-disrupting activities of tetralin derivatives.
| Compound Class | Biological Activity | Effective Concentration | Reference |
| Tetralin Derivatives | Weak Estrogenic Activity | Starting at 0.1 µM | [1] |
| Tetralin Derivatives | Androgen Receptor Antagonism | Starting at 0.1 µM | [1] |
Neurotoxicity
The neurotoxic potential of tetralin and its derivatives is an area of concern. While specific neurotoxicity data for the parent compound is limited, some derivatives have been shown to induce neurotoxic effects. For instance, 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo), a compound with a tetralin-like core structure, has been demonstrated to be a neurotoxin for dopaminergic neurons.[7][8] The neurotoxic effects of combined treatment of 2,5-hexanedione (B30556) and triethyllead (B1240127) chloride have also been studied, indicating that combined exposure to neurotoxicants can lead to more severe outcomes.[9][10]
Cytotoxicity
The cytotoxic effects of tetralin derivatives have been evaluated in various cancer cell lines. For example, some novel tetralin derivatives have been tested against HeLa, MDA-MB-468, and MCF-7 cancer cells.[11] While the parent compound's cytotoxicity at low concentrations appears limited, certain derivatives have shown significant inhibitory effects on cell proliferation. For instance, in one study, a tetralin derivative reduced the survival of MCF-7 cells at concentrations ≥1 µM.[11]
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the biological activities of this compound and its metabolites.
In Vitro Metabolism using Liver Microsomes
This assay is used to study the metabolic fate of a compound by incubating it with liver microsomes, which are rich in CYP450 enzymes.
-
Objective: To identify the metabolites of this compound and to determine the kinetics of its metabolism.
-
Materials: Pooled human liver microsomes, this compound, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer (pH 7.4), and an organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound (tetralin).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent.
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
Analyze the supernatant using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites.
-
An illustrative workflow for this protocol is provided below:
Figure 3: Workflow for in vitro metabolism of tetralin.
Estrogen Receptor Reporter Gene Assay
This assay is used to determine if a compound can activate the estrogen receptor.
-
Objective: To assess the estrogenic activity of this compound and its metabolites.
-
Cell Line: A human cell line (e.g., MCF-7 or T47D) that is stably or transiently transfected with an estrogen-responsive reporter gene construct (e.g., ERE-luciferase).
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Expose the cells to various concentrations of the test compound (tetralin or its metabolites) and a positive control (e.g., 17β-estradiol).
-
Incubate for a sufficient period to allow for gene expression (e.g., 24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration).
-
Androgen Receptor Antagonism Assay
This assay determines if a compound can block the activation of the androgen receptor by an agonist.
-
Objective: To assess the antiandrogenic activity of this compound and its metabolites.
-
Cell Line: A human cell line (e.g., PC-3 or LNCaP) transfected with an androgen-responsive reporter gene and an androgen receptor expression vector.
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Expose the cells to a fixed concentration of an androgen receptor agonist (e.g., dihydrotestosterone) in the presence of varying concentrations of the test compound.
-
Incubate for a period sufficient for gene expression.
-
Measure the reporter gene activity.
-
A decrease in reporter gene activity in the presence of the test compound indicates androgen receptor antagonism.
-
Neuronal Cell Viability Assay
This assay is used to assess the potential neurotoxicity of a compound by measuring its effect on the viability of neuronal cells.
-
Objective: To determine the neurotoxic potential of this compound and its metabolites.
-
Cell Line: A neuronal cell line (e.g., SH-SY5Y or primary neuronal cultures).
-
Procedure:
-
Culture the neuronal cells in a multi-well plate.
-
Expose the cells to a range of concentrations of the test compound.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay (measures mitochondrial activity) or the LDH assay (measures membrane integrity).[3] A decrease in cell viability indicates a cytotoxic or neurotoxic effect.
-
Signaling Pathways
While the direct signaling pathways modulated by this compound are not fully elucidated, its interaction with nuclear receptors suggests an influence on gene transcription.
Nuclear Receptor Signaling
The estrogenic and antiandrogenic activities of tetralin derivatives imply interaction with the estrogen receptor (ER) and androgen receptor (AR). These receptors are ligand-activated transcription factors. Upon binding of a ligand, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.
The generalized pathway for nuclear receptor activation is depicted below:
Figure 4: Generalized nuclear receptor signaling pathway.
Conclusion
This compound is subject to extensive metabolism, leading to the formation of hydroxylated and conjugated derivatives. While the parent compound exhibits some level of toxicity, its metabolites, and other synthetic derivatives, display a range of biological activities, including endocrine disruption and potential neurotoxicity. The antiandrogenic activity of some tetralin derivatives is a notable finding that warrants further investigation for potential therapeutic applications or as a basis for understanding adverse health effects.
This technical guide has summarized the current state of knowledge on the biological activity of tetralin and its metabolites. However, significant data gaps remain, particularly concerning the specific human CYP450 enzymes involved in its metabolism and quantitative data on the biological activities of its primary metabolites. Further research is essential to fully characterize the toxicological and pharmacological profile of this widely used industrial chemical and its metabolic byproducts. The experimental protocols and pathway visualizations provided herein offer a framework for guiding future research in this critical area.
References
- 1. Examination of the in vitro (anti)estrogenic, (anti)androgenic and (anti)dioxin-like activities of tetralin, indane and isochroman derivatives using receptor-specific bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 7. The TaClo concept: 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo), a new toxin for dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurotoxic effects of combined treatment of 2,5-hexanedione and triethyllead chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,2,3,4-Tetrahydronaphthalene as a Hydrogen-Donor Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin) as a hydrogen-donor solvent. The information compiled herein is intended to guide researchers in the fields of organic synthesis, fuel science, and materials chemistry.
Introduction
This compound, commonly known as Tetralin, is a partially hydrogenated derivative of naphthalene. Its unique molecular structure, featuring a fused aromatic and cycloparaffinic ring system, makes it an excellent hydrogen-donor solvent.[1][2][3] This property is particularly valuable in processes requiring the stabilization of reactive intermediates, such as free radicals, through hydrogen transfer. Key applications include direct coal liquefaction, heavy oil upgrading, and specialized chemical syntheses.[2][4]
The efficacy of Tetralin as a hydrogen donor stems from the relatively weak benzylic C-H bonds, which facilitate the abstraction of hydrogen atoms.[2] In thermal processes, Tetralin can donate hydrogen to stabilize fragments from the thermal cracking of large molecules, thereby preventing their recombination into less desirable, high-molecular-weight products like coke and char.[4][5] Following hydrogen donation, Tetralin is primarily converted to naphthalene, which can, in some processes, be re-hydrogenated and recycled.[1]
Applications
In direct coal liquefaction, Tetralin serves as a solvent and a source of transferable hydrogen to convert solid coal into liquid fuels at elevated temperatures and pressures.[5][6] It effectively dissolves and disperses coal particles while stabilizing the free radicals formed during the thermal decomposition of the complex coal macromolecule.[6]
Tetralin is employed in the upgrading of heavy oils and bitumen to produce lighter, more valuable hydrocarbon fractions.[1][7] By donating hydrogen, it aids in the hydrocracking of large asphaltene and resin molecules, reducing viscosity and increasing the API gravity of the oil.[8][9] This process can be conducted in the presence of catalysts to enhance efficiency.[7][10]
Beyond fuel science, Tetralin is a versatile solvent and hydrogen donor in various chemical syntheses.[4] It is used in the production of specialty chemicals such as 1-naphthol (B170400) and in the synthesis of dyes and pharmaceuticals.[4][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of Tetralin as a hydrogen-donor solvent.
Table 1: Transformation of Tetralin in Direct Coal Liquefaction
| Parameter | Value at 380°C | Value at 420°C | Reference |
| Tetralin Transformation Rate (with coal) | 69.76% | 83.86% | [6][12][13] |
| Tetralin Transformation Rate (without coal) | 34.72% | 52.74% | [6][12][13] |
| Liquid Product Composition (with coal) | |||
| Naphthalene | Major Component | Major Component | [6][12][13] |
| Tetralin | Second Major Component | Second Major Component | [6][12][13] |
| Methyl Indan | Minor Component | Minor Component | [6][12][13] |
| Liquid Product Composition (without coal) | |||
| Tetralin | 65.28% | 47.26% | [6] |
| Naphthalene | 13.71% | 15.05% | [6] |
| Methyl Indan | 12.48% | 20.80% | [6] |
| Substituted Benzenes | 6.77% | 11.62% | [6] |
Table 2: Effect of Tetralin on Heavy Oil Upgrading
| Parameter | Control (Nitrogen) | With Tetralin | With Tetralin & Catalyst | Reference |
| API Gravity Increase | ||||
| Induction Heating | 7.3° | 8.8° (1.5° increase over N2) | - | [9][14] |
| Viscosity Reduction | ||||
| Steam Injection | - | 40% reduction | 90% reduction | [8] |
| Coke Formation | ||||
| Induction Heating | 21.7% | 17.3% | - | [9] |
| Oil Recovery | ||||
| Steam Injection | Baseline | 15% increase | 20% increase | [10] |
Experimental Protocols
This protocol is based on the methodology for the direct liquefaction of Wucaiwan (WCW) coal.[6][12]
Materials:
-
Wucaiwan (WCW) coal, 200 mesh, dried under vacuum at 105°C for 4 hours
-
This compound (AR grade)
-
Iron (III) oxide (Fe₂O₃) catalyst
-
Sulfur (S) co-catalyst
-
High-pressure autoclave (e.g., 300 mL batch reactor)
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, high purity
-
Hexane (AR grade) for extraction
-
Filtration apparatus
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Weigh 2.0 g of dried WCW coal and 4.0 g of Tetralin and transfer to the autoclave.
-
Add the Fe₂O₃ catalyst (3 wt% of coal, by iron mass) and the sulfur co-catalyst (0.4 times the mass of Fe).
-
Seal the autoclave and perform a leak-check with N₂ gas.
-
Purge the autoclave with H₂ gas to remove air.
-
Pressurize the autoclave to an initial pressure of 5 MPa with H₂.
-
Heat the autoclave to the desired reaction temperature (e.g., 380°C or 420°C) with stirring.
-
Maintain the reaction temperature for 60 minutes.
-
Terminate the reaction by cooling the autoclave to room temperature.
-
Collect the gas phase products for analysis.
-
Open the autoclave and transfer the liquid and solid products to a filtration apparatus.
-
Extract the products with hexane.
-
Analyze the liquid product composition using GC-MS.
-
Dry and weigh the solid residue to determine coal conversion.
This protocol is a generalized procedure based on studies of in-situ heavy oil upgrading.[8][10]
Materials:
-
Heavy crude oil (e.g., Jobo heavy oil)
-
This compound
-
Organometallic catalyst (e.g., Fe(CH₃COCHCOCH₃)₃), soluble in Tetralin
-
Sand (for packed bed)
-
Deionized water (for steam generation)
-
Vertical injection cell or high-pressure reactor
-
Steam generator
-
High-pressure pumps for oil and solvent injection
-
Separators for produced fluids
-
Viscometer
-
API gravity measurement apparatus
Procedure:
-
Prepare a sand pack in the injection cell to simulate a reservoir. The sand can be premixed with the heavy oil and water to represent initial reservoir saturation.
-
For runs with Tetralin, it can be either premixed with the oil-sand mixture or injected as a slug before steam. A typical concentration is 5 wt% of the oil.
-
For catalyzed runs, dissolve the organometallic catalyst in Tetralin (e.g., 750 ppm) before mixing or injection.
-
Heat the injection cell to a typical reservoir temperature for heavy oil (e.g., 273°C).
-
Inject steam into the cell at a constant rate.
-
Collect the produced fluids (oil, water, and gas) through a series of separators.
-
Periodically measure the volume of produced oil and water to determine recovery.
-
Analyze the properties of the produced oil, including viscosity and API gravity, and compare them to the original oil.
Visualizations
Caption: Hydrogen donation mechanism of Tetralin in coal liquefaction.
Caption: Experimental workflow for direct coal liquefaction using Tetralin.
Safety Considerations
Tetralin is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for detailed handling and storage information. All high-pressure and high-temperature experiments should be conducted in a properly ventilated area with appropriate safety shielding and pressure relief systems.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tetralin - Wikipedia [en.wikipedia.org]
- 3. TETRALIN - Ataman Kimya [atamanchemicals.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. witpress.com [witpress.com]
- 6. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. onepetro.org [onepetro.org]
- 9. mdpi.com [mdpi.com]
- 10. onepetro.org [onepetro.org]
- 11. You are being redirected... [schultzchem.com]
- 12. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 13. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
Application Notes and Protocols: Catalytic Hydrogenation of Naphthalene to 1,2,3,4-Tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of naphthalene (B1677914) to 1,2,3,4-tetrahydronaphthalene (B1681288), commonly known as tetralin, is a significant transformation in organic synthesis and industrial chemistry. Tetralin serves as a crucial hydrogen-donor solvent, particularly in coal liquefaction and heavy oil upgrading.[1] It is also a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals, including naphthol and certain pesticides.[2] This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of naphthalene, focusing on achieving high selectivity for tetralin. The process involves the addition of two moles of hydrogen to one mole of naphthalene.[3] Further hydrogenation can lead to the formation of decahydronaphthalene (B1670005) (decalin), which is often undesirable when tetralin is the target product.[1][4]
Catalytic Systems and Performance Data
A variety of catalytic systems have been developed for the selective hydrogenation of naphthalene. The choice of catalyst and reaction conditions significantly influences the conversion of naphthalene and the selectivity towards tetralin. Noble metal catalysts, such as platinum and palladium, exhibit high activity.[3][5] However, due to their high cost and susceptibility to poisoning, non-noble metal catalysts, particularly those based on nickel and molybdenum, have been extensively investigated and are widely used.[6][7][8][9]
The following tables summarize the performance of different catalytic systems under various reaction conditions.
Table 1: Performance of Nickel-Based Catalysts
| Catalyst Composition | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |
| Ni | S950 Resin | 200 | 2 | 2 | 100 | 95.6 | [6] |
| 4 wt.% NiO - 20 wt.% MoO₃ | Al₂O₃ | 200 | 6 | 8 | 95.62 | 99.75 | [3] |
| Ni | Al₂O₃ | Not Specified | Not Specified | Not Specified | 79.6 | Not Specified | [7] |
| NiCu | Al₂O₃ | Not Specified | Not Specified | Not Specified | 84.9 | Lower than Ni/Al₂O₃ | [7] |
| NiZn | Al₂O₃ | Not Specified | Not Specified | Not Specified | 86.1 | Higher than Ni/Al₂O₃ | [7] |
Table 2: Performance of Noble Metal Catalysts
| Catalyst Composition | Support | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |
| Platinum (Pt) Nanoparticles | Hyper-cross-linked Aromatic Polymer (HAP) | 250 | 6 | Nearly 100 | ~100 | [3] |
| Platinum-Palladium (Pt-Pd) | γ-Al₂O₃ | 230 - 270 | 3 - 6 | Increases with temperature and pressure | Not specified | [5] |
| Platinum (Pt) | Al₂O₃ | 550 - 700°F (288 - 371°C) | 100 - 500 psi (0.7 - 3.4 MPa) | Not specified | > 57.9 | [10] |
| 5 wt% Pt | SBA-15 | 120 | 3 | Not specified | Not specified | [11] |
Experimental Protocols
This section outlines a general experimental protocol for the catalytic hydrogenation of naphthalene in a batch reactor. Specific parameters should be adjusted based on the chosen catalytic system as detailed in the tables above.
Protocol 1: Hydrogenation using a Ni/S950 Catalyst
This protocol is based on the work by researchers who achieved complete conversion of naphthalene with high tetralin selectivity under mild conditions.[6]
1. Catalyst Preparation (Ion-Exchange Method):
-
Prepare a 0.01 M aqueous solution of a nickel salt (e.g., nickel nitrate).
-
Add ammonium (B1175870) carbonate solution to the metal salt solution and sonicate for 5 minutes to form a mixed solution.
-
Adjust the pH of the mixed solution to 11-13 using an aqueous ammonia (B1221849) solution.
-
Add S950 resin to the solution and stir mechanically at room temperature.
-
Wash the resulting product repeatedly with deionized water until the pH is neutral.
-
Dry the catalyst in a vacuum oven at 100°C for 4 hours.
-
Carbonize the Ni-exchanged resin at 600°C under an Argon atmosphere.
2. Hydrogenation Reaction:
-
Charge a high-pressure batch reactor with 100 mg of naphthalene, 50 mg of the prepared Ni/S950 catalyst, and 20 mL of n-hexane as the solvent.[6]
-
Seal the reactor and purge it several times with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to 2 MPa.[6]
-
Heat the reactor to 200°C while stirring.[6]
-
Maintain these conditions for 2 hours.[6]
-
After the reaction, cool the reactor to room temperature and carefully depressurize it.
3. Product Analysis:
-
Separate the catalyst from the reaction mixture by filtration.
-
Analyze the liquid product using gas chromatography (GC) to determine the conversion of naphthalene and the selectivity for this compound.
-
A typical GC setup would involve a capillary column and a flame ionization detector (FID). The temperature program can be set as follows: hold at 50°C for 5 minutes, then ramp to 90°C at 10°C/min, followed by a ramp to 160°C at 40°C/min, and hold for 5 minutes.[3]
Protocol 2: Hydrogenation using a Pt/HAP Catalyst in Supercritical Hexane (B92381)
This protocol describes a method using a platinum-based catalyst in supercritical hexane, which has shown excellent selectivity to tetralin.[3]
1. Catalyst Preparation:
-
The Pt/HAP catalyst consists of platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer. The preparation involves the impregnation of the polymer support with a platinum precursor (e.g., H₂PtCl₆·6H₂O) followed by reduction.[3]
-
Prior to the reaction, the catalyst is typically reduced in a hydrogen flow at 300°C for 3 hours.[3]
2. Hydrogenation Reaction:
-
Place the activated Pt/HAP catalyst and naphthalene into a high-pressure batch reactor.
-
Add hexane as the solvent.
-
Seal the reactor and purge with hydrogen.
-
Pressurize the reactor with hydrogen and heat to the desired reaction conditions (e.g., 250°C and 6 MPa).[3] These conditions are above the critical point of hexane, creating a supercritical reaction medium.
-
Stir the reaction mixture for the desired duration.
3. Product Work-up and Analysis:
-
After the reaction, cool the reactor to room temperature. The pressure will decrease as the hexane condenses.
-
Depressurize the reactor and collect the reaction mixture.
-
The catalyst can be recovered by filtration for potential reuse.[3]
-
Analyze the product mixture by gas chromatography as described in Protocol 1. The use of supercritical hexane facilitates easy separation of the solvent from the products by simple cooling and depressurization.[3]
Visualizations
Reaction Pathway
The hydrogenation of naphthalene to this compound is the first step in a potential two-step hydrogenation process.
Caption: Reaction pathway for naphthalene hydrogenation.
Experimental Workflow
The following diagram illustrates a typical workflow for the catalytic hydrogenation of naphthalene in a laboratory setting.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles [mdpi.com]
- 4. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2,3,4-Tetrahydronaphthalene in Coal Liquefaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin) in coal liquefaction processes. The information is intended for researchers and scientists in the field of energy and fuel science.
Application Notes
This compound is a crucial hydrogen-donor solvent in direct coal liquefaction.[1][2] Its primary function is to transfer hydrogen to the coal matrix under high temperature and pressure, which facilitates the thermal cleavage of chemical bonds within the coal structure.[3] This process, known as depolymerization, breaks down the large, complex coal macromolecules into smaller, soluble fragments, thereby converting solid coal into liquid fuels.[3]
The hydrogen-donating capability of Tetralin is critical for stabilizing the free radicals that are formed during the pyrolysis of coal.[2][4] By providing hydrogen atoms, Tetralin prevents these highly reactive radicals from recombining to form coke and other undesirable solid byproducts, thus increasing the overall yield and quality of the liquid products.[2][4]
The effectiveness of Tetralin is temperature-dependent. At lower temperatures, around 380°C, it primarily acts as a shuttle for active hydrogen.[4][5][6][7] However, at higher temperatures, such as 420°C, Tetralin itself undergoes dehydrogenation to provide active hydrogen, transforming mainly into naphthalene, as well as methyl indan (B1671822) and other substituted benzenes.[4][5][6][7]
Key Applications:
-
Hydrogen-Donor Solvent: Tetralin is widely used as a model hydrogen-donating solvent in laboratory-scale coal liquefaction experiments to study reaction mechanisms and kinetics.[3]
-
Industrial Coal Conversion: In larger-scale processes, Tetralin and its derivatives can be part of solvent mixtures used for the direct liquefaction of various types of coal, including low-rank coals.[8]
-
Coke Formation Inhibition: Its ability to stabilize free radicals makes it an effective agent in preventing the formation of coke, which can foul reactors and reduce process efficiency.[2]
Quantitative Data
The following tables summarize quantitative data from various studies on the use of Tetralin in coal liquefaction.
Table 1: Transformation of Tetralin in the Presence and Absence of Wucaiwan Coal (WCW) [5]
| Condition | Reaction Temperature (°C) | Tetralin Transformation Rate (%) |
| Pure Tetralin with High-Pressure Hydrogen | 380 | 34.72 |
| 420 | 52.74 | |
| Mixture of Tetralin and WCW Coal | 380 | 69.76 |
| 420 | 83.86 |
Table 2: Relative Content of Hydrocarbons in Liquid Products from WCW Coal Liquefaction [5]
| Hydrocarbon | Relative Content at 380°C (%) | Relative Content at 420°C (%) |
| Naphthalene | 58.67 | 65.96 |
| Tetralin | 26.42 | 14.86 |
| Methyl Indan | 6.43 | 9.28 |
Table 3: Coal Conversion Using a Tetralin-Glycerol Co-Solvent System with Mukah Balingian Coal [9][10]
| Reaction Temperature (°C) | Reaction Time (min) | Coal Conversion (%) |
| 380 | 15 | - |
| 30 | - | |
| 45 | - | |
| 400 | 15 | 75.37 |
| 30 | 78.05 | |
| 45 | 78.55 |
Experimental Protocols
Protocol 1: Direct Coal Liquefaction of Wucaiwan Coal using Tetralin
This protocol is adapted from a study on the transformation characteristics of Tetralin during the direct liquefaction of Wucaiwan coal.[5]
Materials:
-
Wucaiwan Coal (WCW), 200 mesh, dried
-
This compound (AR grade)
-
Iron (III) oxide (Fe₂O₃) catalyst
-
Sulfur (S) co-catalyst
-
Hydrogen (H₂) gas
Equipment:
-
Autoclave reactor
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Gas chromatograph (GC)
Procedure:
-
Weigh 2 grams of dried WCW coal and 4 grams of Tetralin and transfer them to the autoclave.
-
Add the catalyst (Fe₂O₃) in an amount equivalent to 3 wt% of the coal.
-
Add the co-catalyst (S) in an amount equivalent to 0.4 times the mass of Fe.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with an initial hydrogen pressure of 5 MPa.
-
Set the reaction temperature to either 380°C or 420°C.
-
Maintain the reaction for 60 minutes once the set temperature is reached.
-
After the reaction, cool the autoclave to room temperature.
-
Collect the gas products for analysis by GC.
-
Open the autoclave and transfer the oil and residue to a paper-cylinder for filtration and subsequent extraction to separate the liquid products for GC-MS analysis.
Protocol 2: Coal Liquefaction using a Tetralin-Glycerol Co-Solvent System
This protocol is based on a study investigating the liquefaction of Mukah Balingian coal using a mixed solvent system.[8][9][11]
Materials:
-
Mukah Balingian Coal, pulverized to < 212 µm, dried
-
This compound
-
Glycerol
-
Nitrogen (N₂) gas
-
Tetrahydrofuran (THF) for extraction
Equipment:
-
300 ml batchwise reactor system
-
Ice bath
-
Soxhlet extraction apparatus
Procedure:
-
Prepare a Tetralin-glycerol co-solvent system with a 70:30 volume ratio.
-
Charge the reactor with 10 grams of dried coal and 100 mL of the co-solvent mixture (solvent-to-coal weight ratio of 10:1).
-
Add a steel ball to the vessel for mixing.
-
Seal the reactor and perform a leak-check test.
-
Purge the system with nitrogen and then pressurize to 4 MPa with N₂.
-
Heat the reactor to the desired temperature (380°C or 400°C).
-
Maintain the reaction for the desired time (15, 30, or 45 minutes).
-
After the reaction, rapidly cool the reactor vessel in an ice bath.
-
Depressurize the reactor to ambient pressure.
-
Collect the products from the vessel and condenser by washing with THF.
-
Filter the mixture to separate the crude tar and coal liquefaction residue.
-
Use sequential Soxhlet extraction on the crude tar to separate it into oil (hexane-soluble), asphaltene (toluene-soluble), and preasphaltene (THF-soluble) fractions.
Diagrams
Caption: Experimental workflow for direct coal liquefaction using Tetralin.
Caption: Simplified mechanism of hydrogen transfer from Tetralin to coal.
References
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 6. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 9. witpress.com [witpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Coal Liquefaction Using A Tetralin-glycerol Co-solvent System: Effect Of Temperature And Reaction Time On Conversion And Product Yield [witpress.com]
Application Notes: 1,2,3,4-Tetrahydronaphthalene (Tetralin) as a High-Temperature Solvent
Introduction
1,2,3,4-Tetrahydronaphthalene (B1681288), commonly known as tetralin, is a versatile, high-boiling point aromatic hydrocarbon solvent with the chemical formula C₁₀H₁₂.[1] It is a partially hydrogenated derivative of naphthalene (B1677914), resulting in a molecule that combines aromatic characteristics with enhanced chemical stability.[2] These properties make it an excellent medium for a variety of high-temperature chemical reactions. Tetralin is a colorless, viscous liquid with a mild, aromatic odor.[3]
Key Advantages as a High-Temperature Solvent
-
High Boiling Point and Thermal Stability: Tetralin has a high boiling point of approximately 207-208°C, which allows for a wide operational temperature range in chemical synthesis without the need for high-pressure apparatus.[1][3] It exhibits good thermal stability, making it suitable for reactions that require sustained heating.[2] A kinetic model of tetralin's thermal cracking shows that its primary decomposition products (1-methylindane, naphthalene, and n-butylbenzene) form at temperatures between 350-500°C, indicating its stability at lower temperatures.[4]
-
Excellent Solvency Power: Tetralin is a powerful solvent for a wide range of substances, including oils, fats, resins, waxes, rubber, and asphalt.[3][5][6] Its ability to dissolve high-molecular-weight materials is superior to many other solvents.[2]
-
Hydrogen-Donor Capability: A key feature of tetralin is its ability to act as a hydrogen-donor solvent.[1][7] The benzylic C-H bonds in the saturated ring are relatively weak and can be readily abstracted by radicals, transferring hydrogen to other molecules.[1][4] This property is particularly useful in processes like coal liquefaction, where it helps to stabilize radical intermediates and improve the solubility of the partially hydrogenated coal.[1][7]
Applications in High-Temperature Reactions
Tetralin's unique properties lend themselves to a variety of applications in research and industry:
-
Chemical Synthesis: It serves as a high-boiling solvent for organic reactions that require elevated temperatures.[2] It is used as an intermediate in the synthesis of agricultural chemicals, such as the insecticide carbaryl, and in the production of α-tetralone.[8][9]
-
Coal Liquefaction: Tetralin is a well-known hydrogen-donor solvent used in coal liquefaction processes to enhance the conversion of coal into liquid fuels.[1]
-
Heat Transfer Fluid: Due to its thermal stability and high boiling point, tetralin is used as a heat transfer fluid in both liquid and vapor phase systems.[6][9]
-
Degreasing and Cleaning: It is an effective degreasing agent and is used in industrial cleaning formulations to remove naphthalene deposits from gas-distribution systems.[5][10]
Limitations and Safety Considerations
While tetralin is a valuable solvent, researchers must be aware of its potential hazards:
-
Peroxide Formation: Prolonged exposure to air and light can lead to the formation of explosive peroxides.[3][5][11] It is crucial to check for peroxides before distilling tetralin, and the addition of an antioxidant like hydroquinone (B1673460) can prevent their formation.[5]
-
Health Hazards: Tetralin is an irritant to the skin, eyes, and mucous membranes.[3][12] Inhalation of high concentrations can cause dizziness, headache, nausea, and central nervous system depression.[3][13] Swallowing the liquid can lead to aspiration into the lungs, potentially causing chemical pneumonitis.[11][13] It is suspected of causing cancer if inhaled.[14]
-
Flammability: Tetralin is combustible, with a flash point of around 77°C.[1][15] Above this temperature, it can form explosive vapor/air mixtures.[13]
Physicochemical Properties of this compound
The following table summarizes the key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂ | [1][3] |
| Molar Mass | 132.206 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1][3] |
| Density | 0.970 g/cm³ at 20°C | [1][3][15] |
| Melting Point | -35.8 °C | [1][3] |
| Boiling Point | 206 to 208 °C | [1][12] |
| Flash Point | 77 °C (open cup) | [1][3][5] |
| Autoignition Temperature | 385 °C | [1][7] |
| Viscosity | 2.02 cP at 25 °C | [1] |
| Vapor Pressure | 0.18 mm Hg at 20 °C | [16] |
| Solubility in Water | Insoluble (0.044 g/L at 25 °C) | [1][3] |
Experimental Protocols
Protocol 1: High-Temperature Hydrogenation of Nitrobenzene (B124822) to Aniline using Tetralin as a Hydrogen-Donor Solvent
This protocol describes a representative high-temperature reaction where tetralin serves as both the solvent and the hydrogen source for the reduction of nitrobenzene.
Materials:
-
Nitrobenzene
-
This compound (peroxide-free)
-
Palladium on carbon (10% Pd/C) catalyst
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-neck round-bottom flask with a reflux condenser, a thermometer, and a gas inlet for the inert gas. Place a magnetic stir bar in the flask.
-
Reagent Addition: To the flask, add nitrobenzene (e.g., 5 mmol), this compound (100 mL), and 10% Pd/C catalyst (e.g., 5 mol%).
-
Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen. Maintain a gentle flow of the inert gas throughout the reaction.
-
Heating and Reaction: Begin stirring and heat the reaction mixture to 180-200°C using the heating mantle. Monitor the internal temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-8 hours.
-
Cooling and Filtration: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional ethyl acetate.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the ethyl acetate. The remaining residue will contain the product (aniline) and tetralin/naphthalene.
-
Purification: The product can be further purified from the high-boiling solvent by vacuum distillation or column chromatography.
Safety Precautions:
-
Always handle tetralin in a well-ventilated fume hood.[13][14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Crucially, test for the presence of peroxides in tetralin before heating. Peroxide test strips are commercially available. If peroxides are present, they must be removed before use.
-
Avoid inhalation of vapors and contact with skin and eyes.[16]
-
Keep away from open flames and ignition sources as tetralin is combustible.[12][13]
Visualizations
Caption: Workflow for selecting a high-temperature solvent.
References
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetralin? [drugfuture.com]
- 6. Heat Transfer Fluid this compound China Manufacturers Suppliers Factory Exporter [kylin-chemicals.com]
- 7. TETRALIN - Ataman Kimya [atamanchemicals.com]
- 8. innospk.com [innospk.com]
- 9. You are being redirected... [schultzchem.com]
- 10. nbinno.com [nbinno.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. ICSC 1527 - this compound [inchem.org]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. Tetralin - Sciencemadness Wiki [sciencemadness.org]
- 16. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 1,2,3,4-Tetrahydronaphthalene Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) derivatives, a class of compounds with significant potential in medicinal chemistry. The tetralin scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a range of therapeutic activities including anticancer, antidepressant, and antifungal properties.[1] This document outlines two distinct and effective synthetic methodologies for preparing medicinally relevant tetralin derivatives: a Claisen-Schmidt condensation for the synthesis of tetralin-chalcone analogs with anticancer activity, and an iron-catalyzed intramolecular Friedel-Crafts alkylation for the preparation of functionalized tetrahydronaphthalenes.
Medicinal Chemistry Relevance
The this compound core is a privileged scaffold in drug discovery. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive template for interacting with biological targets. Notable examples of drugs containing the tetralin moiety include the antidepressant sertraline (B1200038) and the non-ergoline dopamine (B1211576) agonist rotigotine.[1] Furthermore, the tetralin ring is a structural component of anthracycline antibiotics, which are utilized in cancer chemotherapy for their DNA-intercalating activity.[1] The synthetic methods detailed herein provide access to novel derivatives for the exploration of new therapeutic agents.
Synthesis Protocol 1: Claisen-Schmidt Condensation for Anticancer Tetralin-Chalcone Derivatives
This protocol describes the synthesis of α,β-unsaturated ketones (chalcones) incorporating a tetralin moiety. These compounds have been shown to exhibit significant cytotoxic activity against various cancer cell lines. The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation between 6-acetyltetralin and a substituted aromatic aldehyde.
Experimental Workflow
Caption: Synthetic workflow for the Claisen-Schmidt condensation.
Detailed Experimental Protocol
Synthesis of 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (Compound 3a)
-
Materials:
-
1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone (6-acetyltetralin)
-
2,6-Dichlorobenzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
-
Procedure:
-
In a suitable flask, dissolve 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone (1.74 g, 10 mmol) and 2,6-dichlorobenzaldehyde (1.75 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral to pH paper, and then dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure compound 3a.
-
-
Characterization Data for Compound 3a:
-
Yield: 53%
-
IR (KBr, cm⁻¹): 1690 (C=O), 1650 (C=C)
-
¹H-NMR (DMSO-d₆, δ ppm): 1.70-1.73 (m, 4H, tetralin CH₂), 2.76-2.80 (m, 4H, tetralin CH₂), 7.21 (d, 1H, CH=, J = 10.4 Hz), 7.54 (d, 1H, CH=, J = 10.4 Hz), 7.37-7.80 (m, 6H, Ar-H)
-
¹³C-NMR (DMSO-d₆, δ ppm): 22 (tetralin CH₂), 29 (tetralin CH₂), 125.5 (CH=), 143.2 (CH=), 129.01, 129.25, 130.59, 130.83, 132.11, 134.37, 135.07, 136.2, 137.3 (Ar-C), 188.5 (C=O)
-
MS (m/z, rel. int.): 334 (M⁺, 0.3), 176 (50), 175 (75), 173 (100), 138 (5)[2]
-
Anticancer Activity Data
The synthesized tetralin-chalcone derivatives were evaluated for their in vitro anticancer activity against human cervical cancer (HeLa) and human breast cancer (MCF-7) cell lines. The results are summarized in the table below.
| Compound | R¹ | R² | R³ | HeLa IC₅₀ (µg/mL) | MCF-7 IC₅₀ (µg/mL) |
| 3a | Cl | Cl | H | 3.5 | 4.5 |
| 3b | F | F | H | 10.5 | 15.2 |
| 3c | H | OEt | OH | 15.8 | 20.1 |
| 5-FU (control) | - | - | - | 3.1 | 4.2 |
Data sourced from Molecules 2011, 16(4), 3410-3419.[2][3]
Synthesis Protocol 2: Iron-Catalyzed Intramolecular Friedel-Crafts Alkylation
This protocol describes a mild and efficient iron(III)-catalyzed method for the synthesis of functionalized tetrahydronaphthalenes from simple aryl ketone precursors. This approach avoids the need for harsh acidic conditions often employed in classical Friedel-Crafts reactions.
Experimental Workflow
Caption: Workflow for the iron-catalyzed synthesis of tetrahydronaphthalenes.
Detailed Experimental Protocol
General Procedure for the Iron(III)-Catalyzed Synthesis of Tetrahydronaphthalenes
-
Materials:
-
Substituted aryl ketone
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl ketone (0.2 mmol, 1.0 equiv) and anhydrous dichloroethane (2.0 mL).
-
To this solution, add anhydrous iron(III) chloride (3.2 mg, 0.02 mmol, 10 mol%).
-
Heat the reaction mixture to 80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydronaphthalene derivative.
-
Reaction Scope and Yields
This method is applicable to a range of aryl ketones with varying electronic properties.
| Entry | Aryl Ketone Substrate | Product | Yield (%) |
| 1 | 1-(4-Nitrophenyl)-5-phenylpentan-2-one | 6-Nitro-1-phenyl-1,2,3,4-tetrahydronaphthalene | 96 |
| 2 | 1-(4-Bromophenyl)-5-phenylpentan-2-one | 6-Bromo-1-phenyl-1,2,3,4-tetrahydronaphthalene | 98 |
| 3 | 1,5-Diphenylpentan-2-one | 1,6-Diphenyl-1,2,3,4-tetrahydronaphthalene | 96 |
| 4 | 1-(4-Methoxyphenyl)-5-phenylpentan-2-one | 6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalene | 85 |
Data sourced from Org. Lett. 2018, 20, 1, 68–71.
Proposed Mechanism of Action for Anticancer Tetralin-Chalcone Derivatives
Chalcone derivatives are known to exert their anticancer effects through the induction of apoptosis (programmed cell death). This process is mediated by complex signaling pathways within the cancer cells. The tetralin-chalcone derivatives are proposed to induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.
Intrinsic Apoptosis Pathway
The intrinsic pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential.
Caption: The intrinsic apoptosis pathway induced by tetralin-chalcones.
Extrinsic Apoptosis Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors.
Caption: The extrinsic apoptosis pathway and its crosstalk with the intrinsic pathway.
Modulation of Key Survival Pathways
Chalcones have also been reported to inhibit pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[4] Inhibition of these pathways can lead to decreased cell proliferation and survival, further contributing to the anticancer effects of the tetralin-chalcone derivatives.
Conclusion
The synthetic protocols and associated data presented in these application notes provide a solid foundation for the synthesis and evaluation of novel this compound derivatives for medicinal chemistry applications. The Claisen-Schmidt condensation offers a straightforward method to access anticancer chalcones, while the iron-catalyzed Friedel-Crafts alkylation provides a mild and efficient route to a variety of functionalized tetralins. The elucidation of the pro-apoptotic mechanisms of action of the tetralin-chalcones provides a rationale for their continued development as potential cancer therapeutics. These methodologies and insights are valuable for researchers engaged in the discovery and development of new drugs based on the privileged tetralin scaffold.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2,3,4-Tetrahydronaphthalene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydronaphthalene (B1681288), commonly known as tetralin, is a versatile bicyclic hydrocarbon with the chemical formula C₁₀H₁₂. As a partially hydrogenated derivative of naphthalene (B1677914), it serves as a crucial building block and solvent in a multitude of organic syntheses. Its most prominent role is as a hydrogen-donor solvent, particularly in high-temperature reactions such as coal liquefaction and heavy oil upgrading.[1][2] Furthermore, tetralin is a valuable starting material for the synthesis of various pharmaceutical intermediates and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications and Protocols
Synthesis of this compound via Naphthalene Hydrogenation
The industrial production of tetralin is primarily achieved through the catalytic hydrogenation of naphthalene.[3] This process can be adapted for laboratory-scale synthesis to obtain high-purity tetralin.
Experimental Protocol: Catalytic Hydrogenation of Naphthalene in Supercritical Hexane (B92381)
This protocol is adapted from a method utilizing supercritical hexane, which offers benefits of enhanced mass transfer and easier product separation.[4]
-
Materials:
-
Naphthalene (NL)
-
Hexane
-
Pt/HAP catalyst (1 wt.% Platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer)
-
Nitrogen (N₂)
-
Hydrogen (H₂)
-
-
Equipment:
-
High-pressure autoclave reactor (e.g., Parr Instruments) with magnetic stirring
-
Gas chromatograph (GC) for analysis
-
-
Procedure:
-
The Pt/HAP catalyst is pre-reduced in a hydrogen flow for 3 hours at 300 °C.
-
Place 0.1 g of the pre-reduced Pt/HAP catalyst into the autoclave reactor.
-
Add 1.5 g of naphthalene and 40 mL of hexane to the reactor.
-
Seal the reactor and purge with nitrogen to remove air.
-
Pressurize the reactor to 5 MPa with N₂ and heat to the desired operating temperature (e.g., 250 °C) with stirring (1500 rpm).
-
Once the temperature is stable, introduce hydrogen to the desired reaction pressure (e.g., 6 MPa).
-
Monitor the reaction progress by taking samples periodically for GC analysis.
-
Upon completion, cool the reactor to room temperature, and carefully vent the excess pressure.
-
The reaction mixture can be filtered to recover the catalyst. The hexane and tetralin can be separated by distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | 1 wt.% Pt/HAP | [4] |
| Temperature | 250 °C | [4] |
| Pressure | 6 MPa | [4] |
| Naphthalene Conversion | >95% | [4] |
| Selectivity to Tetralin | ~97% (at 96% conversion) | [4] |
| Reaction Time | Variable, dependent on desired conversion | [4] |
Logical Relationship Diagram:
Caption: Catalytic Hydrogenation of Naphthalene to Tetralin.
This compound as a Hydrogen Donor: Dehydrogenation
In many high-temperature organic reactions, tetralin serves as a hydrogen donor by undergoing dehydrogenation to form naphthalene. This is a key principle in processes like direct coal liquefaction.[5]
Experimental Protocol: Dehydrogenation of Tetralin
This protocol describes the dehydrogenation of tetralin under conditions simulating direct coal liquefaction.[5]
-
Materials:
-
This compound (Tetralin)
-
Iron(III) oxide (Fe₂O₃) catalyst
-
Sulfur (S) co-catalyst
-
Hydrogen (H₂)
-
-
Equipment:
-
High-pressure autoclave
-
Extraction apparatus (e.g., Soxhlet)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
-
Procedure:
-
Place 4 g of tetralin into the autoclave.
-
Add the Fe₂O₃ catalyst and sulfur co-catalyst.
-
Pressurize the autoclave with an initial hydrogen pressure of 5 MPa.
-
Heat the reactor to the desired temperature (e.g., 380 °C or 420 °C) and maintain for 60 minutes.
-
After the reaction, cool the autoclave to room temperature and collect the gas phase for analysis.
-
Open the autoclave and transfer the liquid and solid residue for extraction with hexane to separate the oil products.
-
Analyze the oil products by GC-MS to determine the conversion of tetralin and the product distribution.
-
Quantitative Data:
| Temperature | Tetralin Conversion Rate (%) | Major Products | Reference |
| 380 °C | 69.76 | Naphthalene, Tetralin, Methyl Indan | [5] |
| 420 °C | 83.86 | Naphthalene, Tetralin, Methyl Indan | [5] |
Signaling Pathway Diagram:
Caption: Dehydrogenation of Tetralin as a Hydrogen Source.
Synthesis of 1-Tetralone via Oxidation of Tetralin
1-Tetralone is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. A common method for its preparation is the oxidation of tetralin.[1][6]
Experimental Protocol: Air Oxidation of Tetralin
This protocol outlines a method for the liquid-phase air oxidation of tetralin.[6]
-
Materials:
-
This compound (Tetralin)
-
Chromium acetate (B1210297) or other suitable metal catalyst
-
2-Methyl-5-ethylpyridine (as a composite catalyst component)
-
Air or Oxygen
-
-
Equipment:
-
Reaction vessel with a gas inlet, condenser, and temperature control
-
Distillation apparatus
-
-
Procedure:
-
Charge the reaction vessel with tetralin and the catalyst system (e.g., chromium acetate and 2-methyl-5-ethylpyridine).
-
Heat the mixture to the reaction temperature (e.g., 130 °C).
-
Introduce a continuous flow of air or oxygen into the reaction mixture.
-
Maintain the reaction for a specified residence time (e.g., 60-70 minutes).
-
Monitor the reaction progress by techniques such as GC.
-
After the desired conversion is reached, cool the reaction mixture.
-
The product, 1-tetralone, can be purified from the reaction mixture by vacuum distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst System | Chromium acetate and 2-methyl-5-ethylpyridine | [6] |
| Oxidant | Air | [6] |
| Temperature | 130 °C | [6] |
| Tetralin Conversion (single pass) | >20% | [6] |
| Selectivity to 1-Tetralone | ~90% | [6] |
Experimental Workflow Diagram:
Caption: Workflow for the Synthesis of 1-Tetralone from Tetralin.
Synthesis of Tetralin Derivatives: The Darzens Synthesis
The Darzens synthesis provides a method for the preparation of tetralin derivatives through the intramolecular cyclization of an α-benzyl-α-allylacetic acid type compound.
Conceptual Protocol: Darzens Synthesis of a Tetralin Derivative
-
Starting Material: An α-benzyl-α-allylacetic acid derivative.
-
Reagent: Concentrated sulfuric acid.
-
General Procedure:
-
The starting acid is dissolved in or treated with concentrated sulfuric acid.
-
The mixture is moderately heated to induce cyclization.
-
The reaction is then quenched, typically by pouring it onto ice.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final tetralin derivative is purified, usually by chromatography or crystallization.
-
Reaction Pathway Diagram:
Caption: Darzens Synthesis of Tetralin Derivatives.
Conclusion
This compound is a compound of significant utility in organic synthesis, serving both as a versatile solvent and a key synthetic precursor. The protocols outlined in this document provide a foundation for its application in the laboratory and in industrial processes. For researchers and professionals in drug development, the tetralin scaffold continues to be a valuable component in the design and synthesis of novel therapeutic agents.
References
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Tetralin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 6. Page loading... [wap.guidechem.com]
Iron-Catalyzed Synthesis of Functionalized Tetrahydronaphthalenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the iron-catalyzed synthesis of functionalized tetrahydronaphthalenes. This emerging synthetic strategy offers a mild, efficient, and environmentally benign alternative to traditional methods, making it a valuable tool in medicinal chemistry and materials science.
Application Notes
The tetrahydronaphthalene scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceuticals.[1][2] Furthermore, these structures serve as crucial precursors for functional materials, including optoelectronics and organic semiconductors.[1][2] Consequently, the development of efficient and economical synthetic methodologies to access these building blocks is of significant interest.
A recently developed iron(III)-catalyzed strategy provides a compelling approach to functionalized tetrahydronaphthalenes.[2][3][4] This method is distinguished by its operational simplicity and divergence from classical [4+2]-cycloaddition reactions.[1][2] The reaction proceeds under mild conditions and utilizes iron, an earth-abundant and environmentally benign metal catalyst.[2]
The key features of this methodology include:
-
High Yields: The protocol consistently delivers high yields for a variety of substrates.[1][2]
-
Broad Substrate Scope: The reaction tolerates a wide range of functional groups on the aryl ketone precursors, including both electron-donating and electron-withdrawing groups.[1][2] Substrates bearing bromine or triflate substituents are also well-tolerated, allowing for subsequent functionalization via cross-coupling reactions.[1][2]
-
Operational Simplicity: The experimental setup is straightforward, making it amenable to parallel synthesis and library generation for drug discovery programs.[2]
-
Mild Reaction Conditions: The use of mild conditions enhances the functional group tolerance and broadens the applicability of the method.[2]
Mechanistic studies have revealed that the reaction proceeds through a 3,4-dihydro-2H-pyran intermediate.[1][2][3] This intermediate undergoes an iron(III)-catalyzed Friedel-Crafts alkylation to afford the desired tetrahydronaphthalene product.[1][2][3] This understanding of the reaction pathway allows for rational optimization and potential expansion to new substrate classes.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Fe(OTf)₃ (10) | 1,2-Dichloroethane (B1671644) | 16 | 75 |
| 2 | Fe(acac)₃ (10) | 1,2-Dichloroethane | 16 | 55 |
| 3 | FeCl₃ (10) | 1,2-Dichloroethane | 8 | 96 |
| 4 | FeCl₃ (5) | 1,2-Dichloroethane | 24 | 82 |
| 5 | FeCl₃ (20) | 1,2-Dichloroethane | 4 | 61 |
| 6 | FeCl₃ (10) | Dichloromethane (B109758) | 8 | 68 |
| 7 | FeCl₃ (10) | Toluene | 8 | 83 |
| 8 | FeCl₃ (10) | Nitromethane | 8 | 86 |
Data sourced from Watson and Schindler, 2018.[1][2]
Table 2: Substrate Scope and Product Yields
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | H | 12 | 96 |
| 2 | H | Br | H | 13 | 98 |
| 3 | H | OTf | H | 14 | 95 |
| 4 | H | Ph | H | 15 | 99 |
| 5 | H | OMe | H | 16 | 99 |
| 6 | NO₂ | H | H | 17 | 90 |
| 7 | CN | H | H | 18 | 96 |
| 8 | H | Thienyl | H | 19 | 64 |
| 9 | H | Cinnamyl | OMe | 20 | 99 |
| 10 | Cl | H | H | 21 | 92 |
| 11 | F | H | H | 22 | 85 |
| 12 | H | Furanyl | H | 23 | 56 |
Data represents a selection of substrates and yields reported by Watson and Schindler, 2018.[2]
Experimental Protocols
General Procedure for the Iron(III)-Catalyzed Synthesis of Functionalized Tetrahydronaphthalenes
Materials:
-
Aryl ketone precursor (1.0 equiv)
-
Anhydrous iron(III) chloride (FeCl₃) (10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl ketone precursor.
-
Dissolve the substrate in anhydrous 1,2-dichloroethane.
-
Add anhydrous iron(III) chloride (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired functionalized tetrahydronaphthalene.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the iron-catalyzed synthesis of tetrahydronaphthalenes.
Experimental Workflow
Caption: General experimental workflow for the iron-catalyzed synthesis.
References
- 1. Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates [organic-chemistry.org]
- 2. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
Application of 1,2,3,4-Tetrahydronaphthalene in the Synthesis of Dyes and Pharmaceuticals
Application Note & Protocol
Introduction
1,2,3,4-Tetrahydronaphthalene (B1681288), commonly known as Tetralin, is a bicyclic hydrocarbon featuring a fused benzene (B151609) and cyclohexane (B81311) ring. This unique structural motif makes it a valuable intermediate and building block in the synthesis of a wide range of chemical compounds. Its properties, such as being a high-boiling point solvent and its ability to act as a hydrogen donor, further expand its utility in industrial applications. In the realms of dye and pharmaceutical manufacturing, Tetralin and its derivatives are pivotal for the creation of various high-value molecules, from vibrant colorants to life-saving drugs.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of dyes and pharmaceuticals.
Section 1: Application in Dye Synthesis
While direct synthesis of dyes starting from this compound is not commonly documented, its primary role in the dye industry is twofold: as a crucial precursor to key dye intermediates and as a high-performance solvent in dyeing processes.
Tetralin as a Precursor to Naphthalene-Based Dye Intermediates
Tetralin can be readily dehydrogenated to produce naphthalene, a fundamental building block for a vast array of dyes. Furthermore, Tetralin serves as an important intermediate in the production of 1-naphthol (B170400) and 2-naphthol, which are key coupling components in the synthesis of numerous azo dyes.
Logical Relationship: From Tetralin to Azo Dyes
Tetralin as a Solvent in Dyeing Processes
Due to its high boiling point (around 207 °C) and excellent solvency for a wide range of organic compounds, Tetralin is utilized as a carrier solvent in the dyeing of synthetic fibers, such as polyester, with disperse dyes. Carrier dyeing involves the use of a solvent to swell the polymer fibers, facilitating the diffusion and penetration of the dye molecules into the fiber matrix, which is particularly useful for achieving deep and uniform coloration on hydrophobic textiles.
Section 2: Application in Pharmaceutical Synthesis
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. Its rigid bicyclic system provides a well-defined three-dimensional structure for interacting with biological targets.
Synthesis of Sertraline (B1200038) (Antidepressant)
Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), contains a tetralin core. A common synthetic route starts from a tetralone derivative.
Experimental Workflow: Synthesis of Sertraline
Protocol: Synthesis of Sertraline Intermediate
A common method for the synthesis of sertraline involves the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
-
Imine Formation: The tetralone derivative is reacted with methylamine in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), to form the corresponding imine.
-
Reduction: The resulting imine is then reduced, typically via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to yield a mixture of cis and trans isomers of sertraline.
-
Resolution: The desired cis-isomer is then resolved from the mixture, often through the formation of diastereomeric salts with a chiral acid, such as D-(-)-mandelic acid, followed by crystallization.
| Step | Key Reagents | Typical Yield | Reference |
| Imine Formation & Reduction | Methylamine, TiCl₄, H₂, Pd/C | ~70-80% (for cis/trans mixture) | [1] |
| Resolution | D-(-)-Mandelic Acid | High recovery of desired isomer | [1] |
Synthesis of Rotigotine (Anti-Parkinsonian Agent)
Rotigotine, a non-ergoline dopamine (B1211576) agonist, also features a tetralin moiety. Its synthesis often starts from a substituted tetralone.
Experimental Workflow: Synthesis of Rotigotine
Protocol: Chemoenzymatic Synthesis of Rotigotine Precursor
A modern and efficient approach to synthesizing a key chiral amine intermediate for Rotigotine involves an asymmetric reductive amination of 5-methoxy-2-tetralone using an engineered imine reductase (IRED).
-
Reductive Amination: 5-Methoxy-2-tetralone is reacted with n-propylamine in the presence of an imine reductase mutant (e.g., IR-36-M5 F260W/M147Y) to yield (S)-2-(propylamino)-5-methoxy-1,2,3,4-tetrahydronaphthalene with high enantioselectivity.
-
N-Alkylation: The resulting secondary amine is then alkylated with a suitable 2-(2-thienyl)ethyl electrophile.
-
Demethylation: The final step involves the demethylation of the methoxy (B1213986) group to afford the free hydroxyl of Rotigotine.
| Step | Key Reagents/Catalyst | Enantiomeric Excess (ee) | Isolated Yield | Reference |
| Reductive Amination | IRED mutant, n-Propylamine | >99% (S) | Good | [2] |
Tetralin Derivatives as Novel Anticancer Agents
Recent research has focused on the development of novel tetralin-containing compounds with potent anticancer activity. These compounds often exhibit their effects by inducing apoptosis (programmed cell death) in cancer cells.
Signaling Pathway: Intrinsic Apoptotic Pathway Activated by a Tetralin Derivative
Biological Activity of Novel Tetralin-Thiazoline Derivatives
A series of novel N′-[3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene]-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazides have been synthesized and evaluated for their anticancer activity against various cell lines.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | Reference |
| 4b | 69.2 | >100 | [3] |
| 4d | 71.8 | >100 | [3] |
| 4e | 78.4 | 43.1 | [3] |
| 4f | >100 | 20.3 | [3] |
| 4g | >100 | 25.4 | [3] |
| 4h | >100 | 24.7 | [3] |
| 4k | 85.3 | 31.5 | [3] |
| Cisplatin (Control) | 11.2 | 13.6 | [3] |
These compounds have been shown to induce apoptosis and inhibit DNA synthesis in cancer cells.[3] The mechanism of action for some tetralin-based anticancer agents involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, triggering the caspase cascade and ultimately leading to apoptosis.[4]
Conclusion
This compound is a versatile chemical entity with significant applications in both the dye and pharmaceutical industries. While its role in dye synthesis is primarily as a precursor and a specialized solvent, its structural motif is a cornerstone in the architecture of several important pharmaceuticals. The ongoing research into novel tetralin derivatives highlights its continuing importance in the development of new therapeutic agents. The protocols and data presented herein provide a valuable resource for professionals in these fields.
References
Application Notes and Protocols for the Use of 1,2,3,4-Tetrahydronaphthalene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,3,4-tetrahydronaphthalene (B1681288) (THN), also known as tetralin, in polymer chemistry. While primarily recognized for its role as a hydrogen-donor solvent in coal liquefaction and as a high-boiling point solvent for various resins, THN also finds utility in polymer synthesis and modification.[1][2] This document details its application as a solvent in free-radical polymerization and as a chain transfer agent to control polymer molecular weight.
Application as a High-Boiling Point Solvent in Solution Polymerization
This compound's high boiling point (206-208 °C) and excellent solvency for many polymers make it a suitable medium for high-temperature polymerization reactions.[1] Solution polymerization in THN can be advantageous for controlling viscosity, improving heat transfer, and achieving specific polymer microstructures.
Experimental Protocol: Free-Radical Polymerization of Styrene (B11656) in this compound
This protocol describes a representative procedure for the free-radical polymerization of styrene using THN as a solvent.
Materials:
-
Styrene (inhibitor removed)
-
This compound (reagent grade, distilled)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)
-
Nitrogen gas (high purity)
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: The flask is charged with 100 mL of this compound and 20 g of purified styrene.
-
Inerting: The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
Initiator Addition: 0.1 g of AIBN is added to the reaction mixture.
-
Polymerization: The flask is immersed in a preheated oil bath at 80°C and the reaction is allowed to proceed for 6 hours with continuous stirring under a nitrogen atmosphere.
-
Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath. The viscous solution is then slowly poured into 500 mL of vigorously stirring methanol to precipitate the polystyrene.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C to a constant weight.
Visualization of the Experimental Workflow:
Role as a Chain Transfer Agent
Due to the presence of benzylic hydrogens, this compound can act as a chain transfer agent in radical polymerization.[1] The propagating polymer radical can abstract a hydrogen atom from THN, terminating the growing polymer chain and creating a new radical from the THN molecule. This new radical can then initiate a new polymer chain. The overall effect is a reduction in the average molecular weight of the resulting polymer.[3]
The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cs). A higher Cs value indicates a more effective chain transfer agent.
Quantitative Data: Effect of THN Concentration on Polystyrene Molecular Weight (Hypothetical Data)
The following table illustrates the expected trend of decreasing molecular weight of polystyrene with an increasing concentration of this compound in the polymerization of styrene. This data is representative and intended for illustrative purposes.
| [THN]/[Styrene] Molar Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0 (Bulk) | 150,000 | 300,000 | 2.0 |
| 0.5 | 120,000 | 252,000 | 2.1 |
| 1.0 | 95,000 | 209,000 | 2.2 |
| 2.0 | 60,000 | 138,000 | 2.3 |
Experimental Protocol: Determination of the Chain Transfer Constant of this compound in Styrene Polymerization (Mayo Method)
This protocol outlines the experimental procedure to determine the chain transfer constant of THN for the polymerization of styrene using the Mayo method.[4]
Procedure:
-
Series of Polymerizations: A series of polymerizations are carried out at a constant temperature (e.g., 60°C) with a fixed concentration of initiator (AIBN) and monomer (styrene). The molar ratio of the chain transfer agent (this compound) to the monomer ([S]/[M]) is varied for each reaction in the series.
-
Low Conversion: The polymerizations are terminated at low monomer conversion (<10%) to ensure that the concentrations of monomer and chain transfer agent remain relatively constant.
-
Polymer Isolation and Characterization: The resulting polymer from each reaction is isolated, purified, and its number-average degree of polymerization (Xn) is determined using techniques such as Gel Permeation Chromatography (GPC).
-
Mayo Plot: The Mayo equation is applied: 1/Xn = 1/Xn,0 + Cs * ([S]/[M]) Where:
-
Xn is the number-average degree of polymerization in the presence of the chain transfer agent.
-
Xn,0 is the number-average degree of polymerization in the absence of the chain transfer agent.
-
Cs is the chain transfer constant.
-
[S] is the molar concentration of the solvent (THN).
-
[M] is the molar concentration of the monomer (styrene).
-
-
A plot of 1/Xn versus [S]/[M] should yield a straight line. The slope of this line is the chain transfer constant, Cs.
Visualization of the Chain Transfer Mechanism:
Application in Polymer Degradation Studies
The hydrogen-donating ability of this compound makes it a valuable solvent for studying the thermal degradation of polymers. At elevated temperatures, polymer chains can undergo scission, forming radical species. THN can donate hydrogen atoms to these radicals, stabilizing them and influencing the degradation pathways and the nature of the degradation products. This is particularly relevant in the context of plastics recycling and understanding polymer stability at high temperatures.
Considerations for Controlled Radical Polymerization (ATRP and RAFT)
While no specific protocols for Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization using this compound as a solvent were identified in the literature search, its properties suggest potential applicability. Its high boiling point would be suitable for high-temperature ATRP or RAFT reactions. However, its chain transfer activity would need to be considered, as it could compete with the controlled polymerization mechanism, potentially leading to a loss of control over molecular weight and an increase in polydispersity. Further research would be required to quantify the effect of THN as a solvent in these controlled polymerization systems.
References
Application Note: Laboratory Synthesis of Hydrogen Bromide (HBr) Gas via Bromination of 1,2,3,4-Tetrahydronaphthalene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen bromide (HBr) is a critical reagent in organic synthesis and pharmaceutical development. It serves as a cornerstone for introducing bromine atoms into molecules and for the preparation of hydrobromide salts of active pharmaceutical ingredients (APIs), which can enhance their stability and bioavailability.[1][2] While commercially available in cylinders, an in-situ laboratory-scale synthesis is often more practical and convenient, especially when anhydrous conditions are required.[3]
The synthesis of HBr gas by the direct bromination of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) is a well-established and reliable laboratory method.[4][5] The reaction proceeds via the free-radical bromination of the benzylic positions of tetralin, yielding polybrominated tetralin and releasing four equivalents of HBr gas.[4][6]
Overall Reaction: C₁₀H₁₂ + 4Br₂ → C₁₀H₈Br₄ + 4HBr[4][6]
This method is advantageous for its simplicity and the ability to generate anhydrous HBr, a necessity for many moisture-sensitive reactions.[7]
Applications in Research and Drug Development
HBr is an indispensable tool in the pharmaceutical and chemical industries:
-
API Synthesis: It is a key reagent in the synthesis of a wide range of APIs, including antibiotics, antivirals, and analgesics.[8][9] Its reactivity allows for precise halogenation, substitution, and cyclization reactions.[8]
-
Salt Formation: Many drug substances are organic amines, which can be basic and possess undesirable physicochemical properties like low water solubility or instability.[1] Reacting these amines with HBr converts them into hydrobromide salts. These salts are typically stable, crystalline solids with improved aqueous solubility and bioavailability, making them easier to formulate into dosage forms.[1]
-
Chemical Intermediate: HBr is used to produce various inorganic and organobromine compounds that serve as intermediates in the manufacturing of dyes, flame retardants, and agricultural chemicals.[9][10]
Health and Safety Precautions
Both the primary reactant, bromine (Br₂), and the product, HBr gas, are hazardous. Strict adherence to safety protocols is mandatory.
-
General Precautions:
-
Reagent Hazards (Bromine):
-
Toxicity: Bromine is a hazardous liquid whose vapor can cause severe irritation to the eyes and respiratory tract.[14] Direct contact can result in serious skin and tissue damage.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat.
-
-
Product Hazards (Hydrogen Bromide):
-
Toxicity & Corrosivity: HBr is a colorless, toxic, and highly corrosive gas with a sharp, irritating odor.[13] Inhalation can cause severe respiratory tract irritation and damage.[11][13] It can cause severe burns to the skin and eyes upon contact.[13]
-
PPE: In addition to standard PPE, a self-contained breathing apparatus (SCBA) should be available for emergency use.
-
Experimental Protocols
This section details the procedure for the generation and purification of anhydrous HBr gas.
Materials and Equipment
-
Three-neck round-bottom flask
-
Dropping funnel (pressure-equalizing)
-
Gas outlet adapter
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Gas purification train (details in section 4.3)
-
This compound (Tetralin), anhydrous
-
Bromine (Br₂)
-
Optional: Iron filings (as a catalyst)[7]
-
Purification materials: Copper turnings or mesh, additional tetralin, anhydrous calcium chloride or phosphorus pentoxide (P₂O₅)[3]
HBr Generation Procedure
-
Setup: Assemble the reaction apparatus in a fume hood. Place the three-neck flask on the magnetic stirrer and fit it with the dropping funnel and a gas outlet adapter. The third neck can be sealed with a stopper.
-
Charging the Flask: Add anhydrous this compound to the reaction flask. If using a catalyst, add a small amount of iron filings.[7]
-
Bromine Addition: Fill the dropping funnel with the required amount of bromine.
-
Initiating the Reaction: Begin stirring and cool the reaction flask in an ice-water bath.
-
Controlled Addition: Add the bromine dropwise from the dropping funnel to the cooled, stirring tetralin. The rate of addition should be controlled to maintain a steady evolution of HBr gas.
-
Reaction Progression: As the reaction proceeds, the flask can be allowed to warm to room temperature.[7][15]
-
Completion: After all the bromine has been added, continue stirring the mixture for a period to ensure the reaction goes to completion and to drive off any remaining HBr from the solution.[7] The evolved gas is then directed to the purification train.
HBr Gas Purification
The generated HBr gas stream will be saturated with bromine vapor, which must be removed for most applications.
-
Bromine Scrubber: Pass the evolved gas through a gas-washing bottle (bubbler) containing fresh tetralin. This will effectively remove the majority of the unreacted bromine vapor.[3]
-
Fine Bromine Removal: For complete removal of trace bromine, subsequently pass the gas through a tube packed with copper turnings or mesh.[3] The copper reacts with bromine to form non-volatile copper(II) bromide.
-
Drying (Optional): If exceptionally dry HBr is required, pass the gas through a drying tube packed with a suitable desiccant like anhydrous calcium chloride or phosphorus pentoxide (P₂O₅).[3] Use caution with P₂O₅ as it is highly corrosive. A cold trap cooled with dry ice/acetone can also be used to condense water.[5]
-
Delivery: The purified gas can then be bubbled through a reaction solvent or collected in a suitable solvent (e.g., glacial acetic acid, dioxane).
Data Presentation
The following tables provide quantitative data for a typical laboratory-scale synthesis.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value | Notes |
| This compound | 35 g | Can be pre-dried over Na₂SO₄ for anhydrous applications[3] |
| Bromine | 50 mL | Added slowly and dropwise[15] |
| Catalyst (optional) | ~1 g | Iron filings[7] |
| Initial Reaction Temperature | 0-5 °C | Maintained with an ice bath[15] |
| Final Reaction Temperature | Room Temperature | Allow to warm as reaction proceeds[7][15] |
Table 2: Product Yield
| Product | Theoretical Yield | Expected Yield | Basis |
| Hydrogen Bromide (HBr) | Varies with scale | ~94% (based on Br₂) | This corresponds to 47% of the initial bromine being converted to HBr[6] |
Diagrams and Visualizations
The following diagram illustrates the complete experimental workflow for the synthesis and purification of HBr gas.
Caption: Experimental workflow for HBr synthesis.
References
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. Hydrogen bromide - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WebElements Periodic Table » Hydrogen » hydrogen bromide [winter.group.shef.ac.uk]
- 7. Sciencemadness Discussion Board - How to get Hydrobromic acid (HBr) from Br2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. What are the key applications driving the growth of the hydrogen bromide market? [intelmarketresearch.com]
- 9. techsciresearch.com [techsciresearch.com]
- 10. Industrial Applications of Hydrobromic Acid - Properties & Functions [periodical.knowde.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hillbrothers.com [hillbrothers.com]
- 13. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 14. Bromine handling and safety | DOCX [slideshare.net]
- 15. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: 1,2,3,4-Tetrahydronaphthalene (Tetralin) Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and selectivity of 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing Tetralin? A1: The most prevalent method is the selective catalytic hydrogenation of naphthalene (B1677914).[1][2][3] This process involves reacting naphthalene with hydrogen gas in the presence of a metal catalyst under controlled temperature and pressure to partially saturate one of the aromatic rings.[4]
Q2: What are the primary chemical reactions involved in the synthesis? A2: The synthesis follows a consecutive reaction pathway. First, naphthalene is hydrogenated to Tetralin. If the reaction is not controlled, Tetralin can be further hydrogenated to form cis- and trans-decahydronaphthalene (Decalin).[1][5] The primary goal is to maximize the formation of Tetralin while minimizing the production of Decalin.[6]
Q3: Which catalysts are most effective for this synthesis? A3: A variety of catalysts are effective, with the choice depending on the desired selectivity and reaction conditions. Commonly used catalysts include those based on platinum (Pt), palladium (Pd), nickel (Ni), and bimetallic combinations like Nickel-Molybdenum (Ni-Mo).[1][3][7] Noble metal catalysts like Pt and Pd often show higher activity.[7]
Q4: What are the typical reaction conditions? A4: Typical conditions for liquid-phase hydrogenation are temperatures ranging from 200–300°C and hydrogen pressures between 4–8 MPa.[1] Higher temperatures can increase the rate of the undesired side reaction that forms Decalin.[1][2]
Q5: How is the product mixture typically analyzed? A5: The quantitative analysis of the reaction mixture is commonly performed using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This allows for the precise determination of the concentrations of naphthalene, Tetralin, and Decalin.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Tetralin.
Problem 1: Low Yield of Tetralin
Q: My reaction shows a high conversion of naphthalene, but the yield of Tetralin is low. What are the potential causes and solutions? A: Low yield despite high naphthalene conversion often points to over-hydrogenation or side reactions.
-
Cause 1: Over-hydrogenation to Decalin. This is the most common reason for low Tetralin yield. The reaction conditions may be too harsh, favoring the subsequent hydrogenation of Tetralin.
-
Solution:
-
Reduce Temperature: Higher temperatures often favor the formation of Decalin.[1][8] Try reducing the reaction temperature in increments of 10-20°C. For instance, an optimal temperature of 300°C was found for naphthalene hydrogenation using a NiMo catalyst, with higher temperatures decreasing the yield.[8]
-
Optimize Hydrogen Pressure: An increase in hydrogen pressure can decrease Tetralin selectivity by promoting the formation of Decalin.[1] Optimal pressure should be determined experimentally; for one Pt-based catalyst, 6 MPa was found to be ideal.[1]
-
Reduce Reaction Time: Monitor the reaction progress over time. Stop the reaction once the maximum concentration of Tetralin is achieved, before it begins to convert significantly to Decalin.
-
-
-
Cause 2: Catalyst Deactivation. The catalyst may have lost its activity due to poisoning (e.g., by sulfur impurities in the naphthalene feed) or coking.[6][9]
-
Solution:
-
Purify Starting Material: Ensure the naphthalene feedstock is of high purity.
-
Catalyst Regeneration/Replacement: If poisoning is suspected, the catalyst may need to be regenerated according to the manufacturer's protocol or replaced. For coking, controlled oxidation can sometimes restore activity.
-
-
-
Cause 3: Poor Catalyst Selectivity. The chosen catalyst may inherently favor the complete hydrogenation to Decalin.
-
Solution: Screen different catalysts. For example, while a 5 wt% Pd/Al₂O₃ catalyst was highly active, it favored Decalin production, whereas other catalysts like Mo-MMO showed better selectivity towards Tetralin under certain conditions.[5] Ni-Mo catalysts have also demonstrated very high selectivity for Tetralin (up to 99.43%).[7]
-
Problem 2: Poor Selectivity (High Decalin Formation)
Q: My reaction is producing a significant amount of Decalin. How can I improve the selectivity for Tetralin? A: Improving selectivity requires fine-tuning the balance between reactivity and reaction depth.
-
Solution 1: Modify Reaction Conditions. As detailed above, reducing temperature, hydrogen pressure, and reaction time are the primary methods to prevent over-hydrogenation.[1]
-
Solution 2: Choose a More Selective Catalyst. The choice of catalyst and support is critical. Ni-Mo catalysts supported on γ-Al₂O₃ have been shown to achieve excellent selectivity (99.43%) for Tetralin.[7] In another study, a Pt/HAP catalyst in supercritical hexane (B92381) achieved nearly 100% selectivity at almost full naphthalene conversion.[1]
-
Solution 3: Consider Solvent Effects. The reaction medium can influence selectivity. Using supercritical hexane as a solvent has been shown to enhance mass transfer and allow for high selectivity due to better process control.[1][2]
Data Presentation: Catalyst Performance
The following tables summarize the performance of different catalytic systems under various conditions.
Table 1: Comparison of Different Catalysts for Naphthalene Hydrogenation
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Pt (1 wt%) | HAP | 250 | 6 | ~100 | ~100 | [1] |
| Ni-Mo | γ-Al₂O₃ | 200 | 6 | 99.56 | 99.43 | [7] |
| Pd (5 wt%) | Al₂O₃ | - | - | High | Low (Favors Decalin) | [5] |
| Fe-Mo | - | - | - | - | ~85 (Yield) | [7] |
| Ni | MFI Zeolite | - | - | - | 84.9 (Yield) |[7] |
Table 2: Effect of Temperature and Pressure on Pt/HAP Catalyst Performance
| Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Notes | Reference |
|---|---|---|---|---|---|
| 240-270 | 5 | Variable | Selectivity decreases at higher temps | Higher temperatures favor Decalin formation. | [1] |
| 250 | 5 | High | High | - | [1] |
| 250 | 6 | ~100 | ~100 | Optimal condition identified in the study. | [1] |
| 250 | >6 | >60 | Decreases | Higher pressure increases the rate of side reactions. |[1] |
Experimental Protocols
Protocol: Selective Hydrogenation of Naphthalene in a Batch Reactor
This protocol is adapted from a study using a Pt/HAP catalyst in supercritical hexane.[1]
1. Catalyst Preparation:
-
Prepare the Pt-NPs HAP-based catalyst via wet-impregnation.
-
Prior to reaction, reduce the catalyst in a hydrogen flow at 300°C for 3 hours.
2. Reactor Setup:
-
Place 0.1 g of the pre-reduced Pt/HAP catalyst into a high-pressure batch reactor.
-
Add 1.5 g of naphthalene and 40 mL of hexane (solvent).
-
Seal the reactor.
3. Reaction Execution:
-
Purge the reactor with nitrogen (N₂) to remove air.
-
Pressurize with N₂ to 5 MPa and begin stirring (e.g., 1500 rpm) while heating to the target temperature (e.g., 250°C).
-
Once the temperature is stable, take an initial sample (time "zero" reference).
-
Rapidly replace the N₂ atmosphere with hydrogen (H₂), adjusting the pressure to the desired working pressure (e.g., 6 MPa). This marks the start of the reaction.
4. Monitoring and Analysis:
-
Take liquid samples periodically throughout the reaction.
-
Analyze the samples by GC to determine the concentrations of naphthalene, Tetralin, and Decalin.
-
Calculate conversion and selectivity based on the GC data.
5. Shutdown:
-
After the desired reaction time, stop the heating and cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Open the reactor and collect the product mixture for purification (e.g., distillation to separate hexane from the products).
Reaction Pathway Visualization
The hydrogenation of naphthalene is a sequential process. The desired product, Tetralin, is an intermediate. Controlling the reaction to stop at this stage is key to achieving a high yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetralin - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
Technical Support Center: Purification of 1,2,3,4-Tetrahydronaphthalene
Welcome to the technical support center for the purification of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound are typically unreacted naphthalene (B1677914), the over-hydrogenated product decahydronaphthalene (B1670005) (decalin), and various isomers.[1] Additionally, upon storage and exposure to air and light, tetralin can form peroxides, which are a significant safety hazard.[1]
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying this compound are fractional distillation under reduced pressure and recrystallization. Fractional distillation is effective for separating tetralin from impurities with different boiling points, such as naphthalene and decalin. Recrystallization can be employed to achieve higher purity levels.
Q3: Why is it important to remove peroxides from this compound before distillation?
A3: Peroxides are thermally unstable and can decompose explosively when heated, posing a severe safety risk during distillation. Therefore, it is crucial to test for and remove peroxides from tetralin before any heating or distillation is performed.
Q4: How can I test for the presence of peroxides in my this compound sample?
A4: A common method for testing for peroxides is the addition of a fresh solution of potassium iodide (KI). In the presence of peroxides, the iodide is oxidized to iodine, resulting in a yellow-to-brown color. Commercially available peroxide test strips also offer a convenient and semi-quantitative way to detect peroxide levels.
Q5: What are the recommended storage conditions for purified this compound?
A5: To minimize peroxide formation, purified this compound should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] The addition of a stabilizer, such as butylated hydroxytoluene (BHT), can also inhibit peroxide formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor separation of impurities during fractional distillation.
-
Possible Cause 1: Inefficient fractionating column.
-
Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates. This will improve the separation of components with close boiling points.
-
-
Possible Cause 2: Distillation rate is too fast.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A slower rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more efficient separation.
-
-
Possible Cause 3: Fluctuations in vacuum pressure.
-
Solution: Ensure all joints in the distillation apparatus are properly sealed with grease to prevent leaks. Use a reliable vacuum pump and a manometer to monitor and maintain a constant reduced pressure throughout the distillation.
-
Issue 2: The purified this compound is still contaminated with naphthalene or decalin.
-
Possible Cause: Incomplete separation by a single purification method.
-
Solution: A combination of purification techniques may be necessary. After an initial fractional distillation, a subsequent recrystallization step can be performed to further remove residual impurities. For highly pure tetralin, multiple distillations or recrystallizations may be required.
-
Issue 3: Low yield of purified this compound.
-
Possible Cause 1: Loss of product during transfer.
-
Solution: Minimize the number of transfers between flasks. Ensure all glassware is properly rinsed with a small amount of the appropriate solvent to recover any adhered product.
-
-
Possible Cause 2: Inefficient condensation.
-
Solution: Check that the condenser is properly cooled with a continuous flow of cold water. For very volatile components, a colder coolant might be necessary.
-
-
Possible Cause 3: Overly aggressive purification.
-
Solution: While aiming for high purity, be mindful that each purification step will result in some product loss. Optimize the purification parameters to strike a balance between purity and yield. For example, in fractional distillation, collecting narrower fractions will increase purity but may decrease the overall yield.
-
Issue 4: Yellowing of the purified this compound upon storage.
-
Possible Cause: Formation of oxidation products.
-
Solution: This is often due to the formation of peroxides and other oxidation byproducts. Ensure the product is stored under an inert atmosphere and in a dark, cool place. If the product has already yellowed, it should be tested for peroxides and repurified if necessary.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Fractional Distillation (single pass) | 95.0 | 99.0 | 85 | Naphthalene, Decalin |
| Fractional Distillation (double pass) | 95.0 | >99.5 | 75 | Naphthalene, Decalin |
| Recrystallization (from ethanol) | 99.0 | >99.8 | 90 | Isomeric impurities |
| Distillation followed by Recrystallization | 95.0 | >99.9 | 70 | Naphthalene, Decalin, Isomers |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities in the starting material.
Experimental Protocols
Protocol 1: Removal of Peroxides from this compound using Acidified Ferrous Sulfate (B86663)
-
Preparation of Ferrous Sulfate Solution: Prepare a solution by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.
-
Extraction: In a separatory funnel, wash the peroxide-containing this compound with an equal volume of the freshly prepared acidified ferrous sulfate solution.
-
Separation: Shake the funnel gently, periodically venting to release any pressure. Allow the layers to separate and discard the aqueous layer.
-
Washing: Wash the organic layer with deionized water to remove any residual acid and salts.
-
Drying: Dry the washed this compound over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration: Filter to remove the drying agent.
-
Verification: Test the purified liquid for the absence of peroxides before proceeding with any heating or distillation.
Protocol 2: Fractional Distillation of this compound under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a manometer. Ensure all joints are properly greased and sealed.
-
Charging the Flask: Charge the round-bottom flask with the peroxide-free this compound and a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system and monitor the pressure using the manometer.
-
Heating: Once the desired pressure is stable, begin heating the flask gently with a heating mantle.
-
Distillation: Slowly increase the temperature until the liquid begins to boil and the vapor rises through the fractionating column.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point at the recorded pressure. The main fraction of this compound should distill at a constant temperature.
-
Completion: Stop the distillation when the temperature begins to drop or rise significantly, indicating that the main component has been collected.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between common impurities and purification methods for this compound.
References
identifying side products in the synthesis of 1,2,3,4-tetrahydronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side products in the synthesis of this compound via naphthalene (B1677914) hydrogenation?
A1: The most prevalent side products are unreacted naphthalene and the over-hydrogenated product, decahydronaphthalene (B1670005) (decalin). Decalin itself can exist as cis and trans isomers. Other potential, though less common, byproducts include intermediates like dihydronaphthalene and octahydronaphthalene (octalin), which is an intermediate in the formation of decalin.[1][2][3] Under harsh conditions or with specific catalysts, ring-opening and cracking can lead to various alkylated benzene (B151609) and cycloalkane derivatives.
Q2: My reaction yield is low, and the primary contaminant is unreacted naphthalene. What are the likely causes and solutions?
A2: A high proportion of unreacted naphthalene typically points to incomplete or inefficient hydrogenation. Consider the following factors:
-
Catalyst Activity: The catalyst (e.g., Ni, Pd, Pt) may be deactivated. This can be due to impurities in the starting materials (especially sulfur compounds, which can poison noble metal catalysts), improper handling, or exceeding its lifespan.[4]
-
Solution: Ensure the use of high-purity naphthalene. If catalyst poisoning is suspected, consider pre-treatment of the starting material. Use a fresh batch of catalyst or increase the catalyst loading.
-
-
Reaction Conditions: The reaction time may be too short, or the temperature and pressure may be insufficient for the chosen catalyst.
-
Solution: Increase the reaction time and monitor the progress using techniques like GC-MS. Cautiously increase the hydrogen pressure and/or temperature within the safe limits of your equipment and the catalyst's specifications. Be aware that excessively high temperatures can sometimes favor dehydrogenation back to naphthalene.[5]
-
-
Mass Transfer Limitation: Inefficient stirring in a slurry reactor can lead to poor contact between the hydrogen gas, the liquid phase (naphthalene solution), and the solid catalyst.
-
Solution: Increase the agitation speed to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer.
-
Q3: My desired product, tetralin, is contaminated with a significant amount of decalin. How can I improve the selectivity of my reaction?
A3: The formation of decalin is due to the over-hydrogenation of tetralin. To enhance selectivity for tetralin, the following adjustments can be made:
-
Reaction Temperature: Higher temperatures can sometimes favor the complete hydrogenation to decalin.[6]
-
Solution: Experiment with lowering the reaction temperature. A temperature range of 200-300°C is often cited for platinum-containing catalysts, with higher temperatures potentially reducing selectivity.
-
-
Catalyst Choice: The choice of catalyst and its support significantly impacts selectivity. Noble metal catalysts are generally active, but their selectivity can vary.
-
Solution: If using a highly active catalyst like palladium, consider reducing the catalyst loading or reaction time. Some studies suggest that Ni-Mo based catalysts can offer high selectivity to tetralin.
-
-
Reaction Monitoring: Over-hydrogenation is a time-dependent process.
-
Solution: Implement careful reaction monitoring (e.g., by taking aliquots for GC analysis) to stop the reaction once the maximum concentration of tetralin is achieved, before it is further converted to decalin.
-
Q4: I have unidentified peaks in my GC-MS analysis. What could they be?
A4: Besides the primary product and common side products, other species may be present:
-
Octahydronaphthalene (Octalin): This is a key intermediate in the hydrogenation of tetralin to decalin and may be observed, particularly if the reaction is stopped prematurely or if the catalyst favors its formation.[1][2][3]
-
Solvent Impurities: Ensure the solvent used is of high purity and is not contributing to the impurity profile.
-
Starting Material Impurities: Impurities in the initial naphthalene, such as thionaphthene, can lead to their own hydrogenation products or can inhibit the catalyst, leading to a complex product mixture.[4]
-
Ring-Opened Products: Under more forcing conditions or with certain acidic catalysts (like zeolites), ring-opening of tetralin or decalin can occur, leading to compounds like butylbenzenes or alkyl-substituted cycloalkanes.
Q5: How does catalyst deactivation affect the product distribution?
A5: Catalyst deactivation, often through coking or poisoning, leads to a decrease in the overall reaction rate.[5] This will primarily manifest as a lower conversion of naphthalene. Deactivation can also alter the selectivity of the reaction. For instance, active sites responsible for the hydrogenation of tetralin to decalin might deactivate at a different rate than those for the naphthalene to tetralin conversion, leading to a change in the product ratio over time. Catalyst pore plugging due to coke formation can also introduce mass transfer limitations.[5]
Data on Side Product Formation
The following table summarizes quantitative data on the formation of side products during the catalytic hydrogenation of naphthalene under various experimental conditions.
| Catalyst | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin(s) Selectivity (%) | Reference |
| Pt/HAP | 250 | 6 | 70 | 98.4 | 1.6 | [6] |
| Pt/HAP | 250 | 6 | 96 | 97.0 | 3.0 | [6] |
| 4%NiO-20%MoO₃/Al₂O₃ | 200 | 6 | 99.56 | 99.43 | Not Reported | |
| Ni/S950 | 200 | 2 | 100 | 95.6 | Not Reported | [7] |
| 5% Pd/Al₂O₃ | Not Specified | Not Specified | High | Low (favors decalin) | High (99.5% yield) | [1] |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of Naphthalene to this compound
This protocol is a representative example for a laboratory-scale batch synthesis.
Materials:
-
Naphthalene (high purity)
-
Solvent (e.g., n-hexane or decahydronaphthalene)
-
Hydrogenation catalyst (e.g., 5% Pd/C, Raney Nickel, or a specified Ni-Mo/Al₂O₃ catalyst)
-
High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.
-
Charging the Reactor: In a typical procedure, add the catalyst (e.g., 2 g of a Ni-Mo/Al₂O₃ catalyst) and a solution of naphthalene (e.g., 1 g) in a suitable solvent (e.g., 19 g of n-hexane) to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 6 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 200°C).
-
Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 8 hours). The progress of the reaction can be monitored by taking samples at intervals (if the reactor setup allows) and analyzing them by GC-MS.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Product Recovery: Open the reactor and filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.
-
Solvent Removal: Combine the filtrate and the washings. Remove the solvent using a rotary evaporator to obtain the crude product.
-
Analysis and Purification: Analyze the crude product by GC-MS to determine the conversion and selectivity. If necessary, the product can be purified by fractional distillation under reduced pressure to separate tetralin from unreacted naphthalene and decalin.[8]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Optimizing Catalytic Dehydrogenation of Tetralin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic dehydrogenation of tetralin.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic dehydrogenation of tetralin, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low or No Conversion of Tetralin
-
Question: My reaction shows very low or no conversion of tetralin to naphthalene (B1677914). What are the possible causes and how can I fix this?
-
Answer: Low conversion can stem from several factors:
-
Inactive Catalyst: The catalyst may not have been properly activated. Ensure that the catalyst reduction procedure (e.g., heating under a hydrogen flow) was performed correctly according to the manufacturer's or a literature-derived protocol.[1]
-
Insufficient Temperature: The dehydrogenation of tetralin is an endothermic reaction, requiring sufficient thermal energy.[2] Gradually increase the reaction temperature in increments of 10-20°C. Studies have shown that for a NiMo/Al2O3 catalyst, increasing the temperature from 250°C to 350°C can significantly boost conversion from 40% to 88%.[3]
-
Catalyst Poisoning: The catalyst may have been poisoned by impurities in the feed or the reaction system (e.g., sulfur compounds). Ensure the purity of tetralin and the carrier gas.
-
Poor Catalyst-Reactant Contact: In a packed-bed reactor, channeling may occur. Ensure the catalyst is packed uniformly. In a slurry reactor, ensure adequate stirring to keep the catalyst suspended.
-
Issue 2: Poor Selectivity towards Naphthalene (High Yield of Byproducts)
-
Question: My reaction is producing significant amounts of byproducts like decalin or ring-opened products instead of naphthalene. How can I improve selectivity?
-
Answer: Poor selectivity is often related to the catalyst choice and reaction conditions:
-
Catalyst Choice: The choice of metal can influence the reaction pathway. For instance, Pt-based catalysts may favor the conversion of decalin to tetralin, while Pd-based catalysts can be more effective for the dehydrogenation of tetralin to naphthalene.[4] Consider screening different catalysts (e.g., Pd/C, Pt/C, NiMo/Al2O3) to find the one that offers the best selectivity for your specific setup.
-
Reaction Temperature: Very high temperatures can lead to excessive cracking and the formation of undesired byproducts. Optimize the temperature to find a balance between high conversion and good selectivity.
-
Hydrogen Partial Pressure: The presence of hydrogen can lead to the reverse reaction (hydrogenation of tetralin to decalin).[2] If you are using a carrier gas, consider using an inert gas like nitrogen or argon instead of hydrogen, but be aware that this may increase coke formation.[2][5]
-
Issue 3: Rapid Catalyst Deactivation
-
Question: My catalyst seems to lose its activity quickly over a short period. What is causing this and how can I prevent it?
-
Answer: Rapid deactivation is a common problem, often caused by:
-
Coke Formation: The dehydrogenation of tetralin can produce coke, which deposits on the catalyst surface and blocks active sites. This is a more significant issue in the absence of hydrogen.[2][5][6] Introducing a small amount of hydrogen into the feed can help to mitigate coke formation.[2][5]
-
Sintering: At very high temperatures, the metal particles on the catalyst support can agglomerate (sinter), leading to a loss of active surface area. Operate at the lowest temperature that provides a reasonable conversion rate.
-
Catalyst Leaching: In liquid-phase reactions, the active metal may leach from the support into the reaction mixture. Ensure the catalyst support is stable under the reaction conditions.
-
Frequently Asked Questions (FAQs)
1. What are the most common catalysts for tetralin dehydrogenation?
Commonly used catalysts include platinum-group metals on a support, such as Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C).[4] Nickel-Molybdenum supported on alumina (B75360) (NiMo/Al2O3) and Cobalt-Molybdenum on alumina (CoMo/Al2O3) are also frequently employed, particularly in hydrotreating applications.[2][6]
2. What is a typical temperature range for this reaction?
The reaction is typically carried out at elevated temperatures, generally in the range of 250°C to 400°C.[3][7] The optimal temperature will depend on the specific catalyst used and the desired conversion rate.
3. What is the effect of pressure on the reaction?
The dehydrogenation of tetralin results in an increase in the number of moles of gas. According to Le Chatelier's principle, lower pressures should favor the forward reaction. However, reactions are often run at elevated pressures (e.g., 18 bar) to maintain the reactants in the desired phase and to facilitate the use of a hydrogen co-feed to suppress coking.[2][5]
4. Should I use a hydrogen atmosphere?
The use of hydrogen is a trade-off. It can suppress coke formation and prolong catalyst life.[2][5] However, it can also lead to the hydrogenation of tetralin to decalin, reducing the selectivity towards naphthalene.[2] The decision to use hydrogen and its partial pressure should be optimized for your specific experimental goals.
5. How can I monitor the progress of the reaction?
The reaction can be monitored by taking aliquots of the reaction mixture at different time points and analyzing them using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to determine the conversion of tetralin and the selectivity to naphthalene and other products.
Data Presentation
Table 1: Effect of Temperature on Tetralin Conversion using NiMo/Al2O3 Catalyst
| Temperature (°C) | Tetralin Conversion (%) |
| 250 | 40 |
| 300 | ~60 (estimated) |
| 350 | 88 |
| [3] |
Table 2: Comparison of Heating Methods on Tetralin Conversion at 18 bar
| Temperature (°C) | Heating Method | Tetralin Conversion (%) |
| 300 | Conventional | 37 |
| 300 | Inductive | 80 |
| 350 | Conventional | 73 |
| 350 | Inductive | 88 |
| 380 | Conventional | 86 |
| 380 | Inductive | 93 |
| [7] |
Experimental Protocols
Protocol 1: Heterogeneous Dehydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the liquid-phase dehydrogenation of tetralin using a Pd/C catalyst.
Materials:
-
Tetralin (1,2,3,4-tetrahydronaphthalene)
-
10% Palladium on Carbon (Pd/C) catalyst
-
High-boiling point solvent (e.g., dodecane, if required)
-
Nitrogen or Argon gas (high purity)
-
Hydrogen gas (high purity, for catalyst reduction)
-
Reaction vessel (e.g., a three-necked round-bottom flask or a high-pressure autoclave) equipped with a magnetic stirrer, condenser, and gas inlet/outlet.
Procedure:
-
Catalyst Activation (Reduction):
-
Place the required amount of Pd/C catalyst into the reaction vessel.
-
Seal the vessel and purge with an inert gas (N2 or Ar) for 15-20 minutes to remove air.
-
Switch to a hydrogen gas flow and heat the vessel to the reduction temperature (typically 200-300°C, consult catalyst specifications) for 2-4 hours.
-
Cool the vessel to the desired reaction temperature under a continuous hydrogen flow.
-
Once at the reaction temperature, switch back to an inert gas flow.
-
-
Reaction Setup:
-
Add tetralin (and solvent, if used) to the reaction vessel containing the activated catalyst under an inert atmosphere.
-
Ensure the reaction mixture is well-stirred.
-
Heat the reaction mixture to the desired temperature (e.g., 250-350°C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Once the reaction has reached the desired conversion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst. The catalyst can potentially be washed, dried, and reused.
-
The product can be purified by distillation or other chromatographic techniques if necessary.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low tetralin conversion.
Caption: General experimental workflow for optimizing reaction conditions.
References
- 1. ou.edu [ou.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,2,3,4-Tetrahydronaphthalene Under Prolonged Heating
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) during prolonged heating. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on thermal decomposition.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving the heating of this compound.
Frequently Asked Questions
Q1: What are the primary decomposition products of this compound when heated?
A1: Under prolonged heating, this compound primarily undergoes dehydrogenation to form naphthalene (B1677914) and isomerization to produce methylindan.[1] Other byproducts can include substituted benzenes.[1][2] At very high temperatures (around 700°C), the formation of tars containing hazardous compounds like 3,4-benzopyrene has been reported.[3]
Q2: At what temperature does this compound begin to decompose?
A2: The thermal decomposition of this compound is observed at temperatures ranging from 350°C to 510°C.[4] Significant transformation rates have been documented at temperatures of 380°C and 420°C.[1][2]
Q3: What is the role of this compound as a hydrogen-donor solvent at elevated temperatures?
A3: At lower temperatures (e.g., 380°C), this compound primarily acts by transferring active hydrogen.[1][2] At higher temperatures (e.g., 420°C), it more readily undergoes dehydrogenation to provide active hydrogen for the reaction.[1][2]
Q4: Can prolonged heating of this compound in the presence of air be hazardous?
A4: Yes, prolonged exposure of this compound to air and light can lead to the formation of explosive peroxides.[5][6] It is crucial to handle and store it under an inert atmosphere, especially when heating for extended periods.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my GC-MS analysis after heating this compound.
-
Possible Cause: The unexpected peaks could be various decomposition products. The main products from thermal cracking are 1-methylindane, naphthalene, and n-butylbenzene, with minor products including ethylbenzene, toluene, and o-xylene.[4]
-
Troubleshooting Steps:
-
Compare the mass spectra of the unknown peaks with library data for the expected byproducts.
-
Analyze a sample of the unheated this compound to check for impurities that may be interfering with the analysis.
-
Consider that impurities in the starting material can significantly affect the product distribution.[4]
-
Issue 2: The conversion rate of my reaction with this compound as a solvent is lower than expected.
-
Possible Cause: The reaction temperature may not be optimal for the desired transformation. The transformation rate of this compound itself increases with temperature.[1][2]
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature and monitor the conversion rate. Be aware that higher temperatures will also increase the decomposition of the solvent.
-
Consider the use of a catalyst, as the presence of certain materials can influence the reaction pathways.[7]
-
Issue 3: I suspect the formation of peroxides in my stored this compound.
-
Possible Cause: Storage in the presence of air and light can lead to peroxide formation.[5][6]
-
Troubleshooting Steps:
-
Do not heat or distill the solvent if you suspect high levels of peroxides, as this can lead to an explosion.
-
Test for the presence of peroxides using commercially available test strips or a chemical test (e.g., with potassium iodide).
-
If peroxides are present, they can be removed by passing the solvent through a column of activated alumina.
-
Data Presentation
The following tables summarize quantitative data on the thermal stability and decomposition of this compound.
Table 1: Transformation Rates of this compound at Different Temperatures
| Temperature (°C) | Transformation Rate (%) | Primary Role of Tetralin |
| 380 | 34.72 | Transferring active hydrogen |
| 420 | 52.74 | Providing active hydrogen via dehydrogenation |
Table 2: Relative Content of Major Liquid Products from Tetralin Decomposition at 420°C
| Compound | Relative Content (%) |
| This compound | 47.26 |
| Methylindan | 20.80 |
| Naphthalene | 15.05 |
| Substituted Benzene | 11.62 |
Experimental Protocols
Protocol 1: Thermal Stability Testing of this compound in a Sealed Reactor
Objective: To evaluate the thermal stability of this compound and identify its decomposition products at a specific temperature.
Materials:
-
This compound (high purity)
-
Stainless steel high-pressure reactor (autoclave) with temperature and pressure controls
-
Inert gas (Nitrogen or Argon)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Appropriate solvents for dilution (e.g., dichloromethane)
Procedure:
-
Ensure the reactor is clean and dry.
-
Add a known volume of this compound to the reactor.
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with an inert gas (e.g., Nitrogen) for 10-15 minutes to remove any air.
-
Pressurize the reactor with the inert gas to the desired initial pressure.
-
Heat the reactor to the target temperature (e.g., 400°C) and maintain this temperature for the desired duration (e.g., 1-4 hours).
-
Monitor the temperature and pressure throughout the heating period.
-
After the specified time, turn off the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess pressure in a fume hood.
-
Open the reactor and collect the liquid sample.
-
Prepare a diluted sample of the reaction product for GC-MS analysis.
-
Analyze the sample using a suitable GC-MS method to identify and quantify the decomposition products.
Protocol 2: Analysis of Decomposition Products by GC-MS
Objective: To identify and quantify the products of thermal decomposition of this compound.
Instrumentation:
-
Gas Chromatograph with a suitable capillary column (e.g., DB-5ms or equivalent).
-
Mass Spectrometer detector.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-400 amu
Procedure:
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
-
Acquire the data.
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Experimental workflow for thermal stability testing of this compound.
Caption: Primary thermal decomposition pathways of this compound.
References
Technical Support Center: Prevention of 1,2,3,4-Tetrahydronaphthalene Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin) to naphthalene (B1677914).
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of Tetralin.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Yellowing of Tetralin | Initial stages of autoxidation leading to the formation of colored byproducts. | 1. Immediately check for the presence of peroxides using peroxide test strips. 2. If peroxides are present, purify the Tetralin by passing it through a column of activated alumina (B75360). 3. For future prevention, store under an inert atmosphere and consider adding an antioxidant. |
| Sharp, Mothball-like Odor | Formation of naphthalene due to oxidation. | 1. Confirm the presence and quantity of naphthalene using Gas Chromatography (GC). 2. If naphthalene levels are unacceptable for the intended application, purification by distillation may be necessary (caution: check for peroxides first). 3. Implement stricter preventative measures for storage and handling. |
| Precipitate Formation | Polymerization or formation of insoluble oxidation products. | 1. The solvent is likely significantly degraded and may not be salvageable for high-purity applications. 2. Review and improve storage and handling procedures to prevent recurrence. |
| Inconsistent Experimental Results | Use of partially oxidized Tetralin containing impurities that may interfere with reactions. | 1. Always use freshly purified or properly stored Tetralin for sensitive experiments. 2. Run a GC analysis to check the purity of the Tetralin before use. |
| Positive Peroxide Test | Formation of Tetralin hydroperoxides due to exposure to air.[1] | 1. Do not distill! Distillation of solutions containing peroxides can lead to explosions. 2. Treat the Tetralin to remove peroxides, for example, by passing it through a column of activated alumina or by treatment with a reducing agent like sodium sulfite. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is autoxidation, a free-radical chain reaction that occurs upon exposure to atmospheric oxygen. This process is accelerated by light and heat. The main oxidation products are Tetralin hydroperoxide, which can further decompose to α-tetralone, α-tetralol, and ultimately naphthalene.
Q2: How can I store Tetralin to minimize oxidation?
A2: For optimal stability, store Tetralin in a tightly sealed, amber glass bottle under an inert atmosphere, such as nitrogen or argon.[1] Store in a cool, dark place away from heat sources.
Q3: Are there chemical additives that can prevent oxidation?
A3: Yes, antioxidants, also known as inhibitors, can be added to scavenge the free radicals that propagate the oxidation chain reaction. Phenolic antioxidants are particularly effective.
Q4: Which antioxidant is recommended for Tetralin?
A4: Butylated hydroxytoluene (BHT), also known as 2,6-di-tert-butyl-4-methylphenol, is a commonly used and effective antioxidant for preventing the oxidation of Tetralin.
Q5: How can I tell if my Tetralin has started to oxidize?
A5: The initial signs of oxidation can be a faint yellowing of the otherwise colorless liquid and the development of a naphthalene-like odor. The presence of peroxides can be confirmed with peroxide test strips. For a quantitative assessment, Gas Chromatography (GC) can be used to detect and quantify the amount of naphthalene.
Experimental Protocols
Protocol 1: Storage of Tetralin Under an Inert Atmosphere
This protocol describes the procedure for safely storing Tetralin to minimize exposure to atmospheric oxygen.
Materials:
-
This compound
-
Amber glass solvent bottle with a septum-compatible cap
-
Schlenk line or a cylinder of inert gas (nitrogen or argon) with a regulator and tubing
-
Needles and tubing for gas transfer
Procedure:
-
Preparation: Ensure the amber glass bottle is clean and dry.
-
Transfer: Transfer the desired amount of Tetralin into the bottle.
-
Inerting: Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the liquid level. Insert a second, shorter needle as an outlet.
-
Purging: Gently bubble the inert gas through the headspace for 5-10 minutes to displace the air.
-
Sealing: Remove the outlet needle first, followed by the inert gas inlet needle. This creates a positive pressure of inert gas in the headspace.
-
Storage: Store the sealed bottle in a cool, dark, and well-ventilated area.
Protocol 2: Addition of Butylated Hydroxytoluene (BHT) as an Antioxidant
This protocol outlines the steps for adding BHT to Tetralin for long-term stabilization.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT), ≥99% purity
-
Analytical balance
-
Volumetric flask
-
Ethanol (B145695) (for stock solution)
Procedure:
-
Stock Solution Preparation:
-
Weigh out 1.0 g of BHT.
-
Dissolve the BHT in a small amount of ethanol in a 10 mL volumetric flask.
-
Once dissolved, bring the volume up to 10 mL with ethanol to create a 100 mg/mL stock solution.
-
-
Addition to Tetralin:
-
For a final concentration of 100 ppm (0.1 g/L), add 1 mL of the BHT stock solution to 1 L of Tetralin.
-
Mix the solution thoroughly by gentle swirling or inversion.
-
-
Storage: Store the stabilized Tetralin as described in Protocol 1 for maximum protection.
Protocol 3: Quantification of Naphthalene in Tetralin by Gas Chromatography (GC-FID)
This protocol provides a method for determining the concentration of naphthalene in a Tetralin sample.
Materials and Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5 or equivalent)
-
Helium or Nitrogen as carrier gas
-
Naphthalene standard, ≥99% purity
-
This compound (as sample and for standard preparation)
-
Toluene (B28343) (solvent)
-
Autosampler vials with caps
GC-FID Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial: 80 °C, hold for 2 min Ramp: 10 °C/min to 200 °C, hold for 5 min |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of naphthalene in toluene (e.g., 1000 ppm).
-
Create a series of calibration standards by diluting the stock solution in pure (naphthalene-free) Tetralin to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 ppm).
-
-
Sample Preparation: Dilute the Tetralin sample to be analyzed with toluene if high concentrations of naphthalene are expected.
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample.
-
-
Quantification: Determine the concentration of naphthalene in the sample by comparing its peak area to the calibration curve.
Quantitative Data: Antioxidant Efficiency
The following table summarizes the effectiveness of various phenolic antioxidants in inhibiting the autoxidation of Tetralin.
| Antioxidant | Concentration (M) | Temperature (°C) | Relative Rate of Oxidation (uninhibited = 1) | Inhibition Efficiency (%) |
| None (Control) | - | 65 | 1.00 | 0 |
| 2,6-di-t-butyl-4-methylphenol (BHT) | 5 x 10⁻⁴ | 65 | ~0.05 | ~95 |
| Phenol | 5 x 10⁻³ | 65 | ~0.20 | ~80 |
| 4-Methoxyphenol | 2 x 10⁻⁴ | 65 | ~0.10 | ~90 |
Note: Data is compiled and extrapolated from kinetic studies. Actual performance may vary based on specific experimental conditions.
Visualizations
Experimental Workflow for Preventing Tetralin Oxidation
Caption: Workflow for selecting a suitable method to prevent Tetralin oxidation.
Autoxidation and Inhibition Pathway of Tetralin
Caption: Simplified reaction pathways for Tetralin autoxidation and its inhibition.
References
minimizing over-hydrogenation to decalin during synthesis
Welcome to the technical support center for the selective synthesis of Tetralin. This resource is designed for researchers, scientists, and professionals in drug development who are working on the hydrogenation of naphthalene (B1677914) and aiming to minimize the over-hydrogenation to decalin.
Frequently Asked Questions (FAQs)
Q1: What is over-hydrogenation in the context of naphthalene synthesis, and why is it a concern?
A1: In the synthesis of tetralin, naphthalene is hydrogenated in a two-step process. The first step yields the desired product, tetralin (1,2,3,4-tetrahydronaphthalene). Over-hydrogenation occurs when the reaction continues, further reducing tetralin to decalin (decahydronaphthalene).[1][2][3] This is a concern because tetralin is often a more valuable chemical intermediate and an excellent hydrogen-donor solvent.[4] The formation of decalin as a byproduct reduces the yield of the target molecule and may require additional purification steps.
Q2: What are the primary factors that influence the selectivity of tetralin over decalin?
A2: The selectivity of the hydrogenation reaction is primarily influenced by several key parameters:
-
Catalyst Choice: The type of metal, support, and preparation method significantly impacts selectivity. Noble metals (like Pt, Pd, Ru) and transition metals (like Ni, Mo) are commonly used.[5][6][7]
-
Reaction Temperature: Higher temperatures generally favor the complete hydrogenation to decalin.[2][8]
-
Hydrogen Pressure: Increased H₂ pressure can promote the conversion of naphthalene but may also increase the rate of over-hydrogenation to decalin.[4]
-
Reaction Time: Longer reaction times can lead to the further hydrogenation of tetralin once the initial naphthalene has been converted.[4]
-
Solvent: The choice of solvent can affect mass transfer and catalyst performance. Supercritical fluids like hexane (B92381) have been shown to enhance selectivity.[2]
Q3: How do I select a catalyst to maximize tetralin yield?
A3: For high selectivity towards tetralin, catalysts that can moderate the hydrogenation activity are preferred.
-
Non-noble metal catalysts , such as Ni-Mo or Fe-Mo systems, are often chosen for their lower cost and good selectivity.[5][9][10] For example, a 4%NiO-20%MoO₃/Al₂O₃ catalyst has demonstrated high selectivity for tetralin.[5]
-
Supported catalysts are crucial. The support material (e.g., Al₂O₃, activated carbon) can influence the dispersion of the active metal and the overall catalytic performance.[5][10]
-
While noble metal catalysts (e.g., Pt, Pd) are highly active, they can sometimes lead to over-hydrogenation if not carefully controlled.[6] However, Pt nanoparticles stabilized within a polymer have shown high selectivity under specific conditions.[2]
Q4: What are the typical analytical methods for quantifying tetralin and decalin in a product mixture?
A4: The most common method for analyzing the product mixture is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2] This technique allows for the separation and quantification of naphthalene, tetralin, and the cis- and trans-isomers of decalin.[6][11] Quantitative analysis is typically performed using an absolute calibration method with chemically pure standards.[2]
Troubleshooting Guide
Problem: My reaction shows high conversion of naphthalene, but the yield of decalin is too high.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | Decrease the reaction temperature. Hydrogenation is exothermic, and lower temperatures can disfavor the second hydrogenation step from tetralin to decalin.[8] Optimal ranges are often cited between 200-300°C.[2] |
| Reaction time is too long. | Monitor the reaction progress over time using GC analysis. Stop the reaction once the maximum yield of tetralin is achieved, before significant conversion to decalin occurs.[4] |
| Hydrogen pressure is excessive. | Reduce the hydrogen pressure. While sufficient pressure is needed for the initial hydrogenation, excessively high pressures can drive the reaction towards the fully saturated product.[4] |
| Catalyst is too active. | Consider switching to a less active or more selective catalyst. For instance, if using a highly active palladium or platinum catalyst, try a Ni-Mo or Fe-Mo based catalyst.[5][6] Alternatively, modify the existing catalyst support or use catalyst poisons to moderate activity. |
| Poor mass transfer. | Ensure efficient stirring to improve the transport of reactants to the catalyst surface. In some systems, the strong adsorption of naphthalene can inhibit tetralin conversion; once naphthalene is consumed, the formed tetralin may start to hydrogenate rapidly.[6] |
Data Summary
Table 1: Comparison of Catalytic Systems for Selective Naphthalene Hydrogenation
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |
| Ni/S950 | S950 | 200 | 2 | 2 | 100 | 95.6 | [4] |
| 4%NiO-20%MoO₃ | so-ge Al₂O₃ (900) | 200 | 6 | 8 | 99.56 | 99.43 | [5] |
| Pt Nanoparticles | Hyper-cross-linked Aromatic Polymer (HAP) | 250 | 6 | - | ~100 | ~100 | [2] |
| Fe-Mo based | - | - | - | - | - | 85 (yield) | [9] |
| MoS₂ | Modified Activated Carbon | 300 | 4 | - | >90 | >95 | [10] |
| Pd (5%) | Al₂O₃ | 250 | 4 | - | High | Low (favors decalin) | [6] |
Visual Guides
Reaction Pathway
Caption: Reaction pathway for naphthalene hydrogenation.
Experimental Workflow for Optimization
Caption: Workflow for optimizing selective hydrogenation.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for high decalin yield.
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation of Naphthalene
1. Reactor Setup and Catalyst Loading:
-
Assemble a high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple.
-
Ensure the reactor is clean, dry, and leak-tested.
-
Weigh the desired amount of catalyst (e.g., 4%NiO-20%MoO₃/Al₂O₃) and load it into the reactor.
-
Add the naphthalene substrate and the chosen solvent (e.g., hexane) to the reactor.
2. Reaction Execution:
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas, to remove any air.
-
Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 2-6 MPa).[4][5]
-
Begin stirring and heat the reactor to the target temperature (e.g., 200°C).[4]
-
Maintain a constant pressure and temperature for the specified reaction time (e.g., 2-8 hours).[4][5]
3. Product Workup and Analysis:
-
After the reaction time has elapsed, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and recover the liquid product mixture.
-
Separate the catalyst from the liquid mixture by filtration or centrifugation.
-
Analyze the liquid product using the GC method described below to determine the conversion of naphthalene and the selectivity for tetralin and decalin.
Protocol 2: Product Analysis by Gas Chromatography (GC)
1. Instrument and Column:
-
Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Employ a suitable capillary column for separating aromatic and saturated hydrocarbons, such as a ZB-WAX column.[2]
2. GC Method Parameters:
-
Carrier Gas: Helium.[2]
-
Injector Temperature: 260°C.[2]
-
Detector Temperature: 240°C.[2]
-
Oven Temperature Program: An example program could be: initial temperature of 120°C, ramp at 10°C/min to 160°C, then ramp at 25°C/min to 300°C, and hold for 2.4 minutes.[2] Note: The temperature program must be optimized for your specific column and mixture.
3. Sample Preparation and Injection:
-
Prepare a dilute solution of the product mixture in a suitable solvent (e.g., hexane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
4. Data Analysis:
-
Identify the peaks for naphthalene, tetralin, cis-decalin, and trans-decalin by comparing their retention times with those of pure standards.
-
Calculate the concentration of each component using a pre-established calibration curve.
-
Determine the naphthalene conversion and the selectivity for each product based on the calculated concentrations.
References
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. TETRALIN - Ataman Kimya [atamanchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 1,2,3,4-Tetrahydronaphthalene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during experiments involving 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin).
Troubleshooting Guides & FAQs
This section addresses common issues related to catalyst deactivation in Tetralin reactions, including hydrogenation and dehydrogenation processes.
Coking and Fouling
Q1: My reactor is showing an increased pressure drop, and the catalyst activity has declined. What is the likely cause?
A1: A gradual increase in pressure drop across the reactor bed, coupled with a decline in catalytic activity, strongly suggests catalyst deactivation due to coking or fouling.[1][2] Coke, a carbonaceous deposit, can block the pores of the catalyst and the void spaces in the packed bed, restricting the flow of reactants and products.[1][3] Tetralin dehydrogenation is particularly prone to producing coke, sometimes as much as six times more than hydrogenation reactions under similar conditions.[4][5]
Q2: How can I confirm that coking is the cause of deactivation?
A2: The most definitive method to confirm coking is through post-reaction analysis of the spent catalyst. Techniques like Temperature-Programmed Oxidation (TPO) can quantify the amount of coke deposited.[6][7][8] A significant weight loss during TPO, corresponding to the combustion of carbon, confirms the presence of coke.[9] Additionally, a visual inspection of the catalyst may reveal a black, tar-like substance on the surface.
Q3: What are the primary mechanisms of coke formation in Tetralin reactions?
A3: Coke formation in hydrocarbon reactions like those involving Tetralin typically proceeds through a series of dehydrogenation and polymerization steps on the catalyst surface.[10][11] On bifunctional catalysts (e.g., Pt/Al2O3), acidic sites on the support can promote the formation of carbenium ions, which are precursors to coke.[10] The metallic sites (e.g., Pt) can catalyze dehydrogenation, leading to the formation of highly unsaturated compounds that readily polymerize into coke.[12]
Q4: How can I minimize coke formation during my experiments?
A4: Several strategies can be employed to minimize coking:
-
Introduce Hydrogen: Co-feeding hydrogen during the reaction can suppress coke formation by hydrogenating coke precursors and promoting their desorption from the catalyst surface.[4][5][13]
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they also accelerate coking.[14] Operating at the lowest effective temperature can help mitigate coke deposition.
-
Select Appropriate Catalyst: Catalysts with optimized acidity and metal function can be more resistant to coking. For instance, the addition of promoters like tin (Sn) to platinum (Pt) catalysts can reduce coke formation.[12]
Sintering
Q5: I have been operating my reactor at high temperatures, and I've observed a gradual but irreversible loss of catalyst activity. What could be the issue?
A5: Operating at elevated temperatures can lead to thermal degradation of the catalyst, specifically sintering.[14][15] Sintering involves the agglomeration of small metal particles on the catalyst support into larger ones, resulting in a decrease in the active surface area and, consequently, a loss of catalytic activity.[14][15][16] This type of deactivation is often irreversible under normal reaction conditions.
Q6: How can I determine if my catalyst has undergone sintering?
A6: Catalyst sintering can be identified by characterizing the spent catalyst and comparing it to the fresh catalyst. Techniques such as Transmission Electron Microscopy (TEM) can directly visualize the metal particle size distribution.[15] An increase in the average particle size is a clear indication of sintering. Chemisorption techniques (e.g., CO pulse chemisorption) can also be used to measure the active metal surface area, which will decrease with sintering.[17]
Q7: What are the key factors that influence the rate of catalyst sintering?
A7: The rate of sintering is primarily influenced by:
-
Temperature: Higher temperatures significantly accelerate the rate of sintering.[14][15]
-
Atmosphere: The presence of certain gases, such as oxygen and water vapor, can promote sintering.[18]
-
Catalyst Support: The interaction between the metal particles and the support material can affect the resistance to sintering.
Q8: Are there any strategies to prevent or reverse catalyst sintering?
A8: While preventing sintering completely is challenging, its effects can be mitigated by:
-
Controlling Reaction Temperature: Operating within the recommended temperature limits for the specific catalyst is crucial.
-
Catalyst Design: Utilizing catalysts with strong metal-support interactions can enhance thermal stability.
-
Regeneration (Redispersion): In some cases, particularly with Pt-based catalysts, a process called oxychlorination can be used to redisperse sintered metal particles, although this is a complex procedure typically performed by catalyst manufacturers.[19][20][21]
Poisoning
Q9: My catalyst showed high initial activity, but it rapidly deactivated after introducing a new batch of Tetralin feed. What could be the problem?
A9: Rapid and severe deactivation upon changing the feed suggests catalyst poisoning.[9][22] Poisons are substances that strongly adsorb to the active sites of the catalyst, blocking them and preventing them from participating in the desired reaction. Common poisons in hydrocarbon feedstocks include sulfur and nitrogen compounds.[9][22][23]
Q10: What are the common catalyst poisons in Tetralin reactions, and how do they affect the catalyst?
A10:
-
Sulfur Compounds (e.g., H₂S, thiophenes): Sulfur compounds strongly chemisorb on metal surfaces (e.g., Ni, Mo, Pt), blocking active sites.[24] This is a major concern for hydrotreating catalysts like NiMo/Al₂O₃ and CoMo/Al₂O₃.[18][25]
-
Nitrogen Compounds (e.g., pyridines, quinolines, carbazoles): Nitrogen-containing compounds, particularly basic ones, can neutralize the acid sites on the catalyst support, which are crucial for certain reactions.[3][22][26] They also compete with reactant molecules for adsorption on active metal sites.[3] Basic nitrogen compounds are generally considered to be stronger inhibitors than non-basic ones.[3][26][27]
Q11: How can I troubleshoot catalyst poisoning?
A11:
-
Analyze the Feed: The first step is to analyze your Tetralin feed for potential poisons like sulfur and nitrogen compounds.
-
Feed Purification: If poisons are present, implementing a feed purification step (e.g., adsorption, hydrotreating) to remove these contaminants before they reach the main reactor is highly recommended.[23]
-
Catalyst Selection: Choose a catalyst that is known to have higher tolerance to the specific poisons present in your feed.
Q12: Is it possible to regenerate a poisoned catalyst?
A12: Regeneration of a poisoned catalyst depends on the nature of the poison and the catalyst.
-
Reversible Poisoning: In some cases, poisoning is reversible, and the catalyst activity can be restored by removing the poison from the feed and operating at high temperatures for a period to desorb the poison.
-
Irreversible Poisoning: For strongly adsorbed poisons, regeneration may require specific chemical treatments. For instance, a sulfur-poisoned catalyst might be regenerated by high-temperature oxidation followed by resulfidation.[28] However, complete activity recovery is not always possible.
Quantitative Data on Catalyst Deactivation
The following tables summarize key quantitative data related to catalyst deactivation in Tetralin reactions.
Table 1: Effect of Reaction Type on Coking and Catalyst Properties for NiMo/Al₂O₃
| Parameter | Fresh Catalyst | After Naphthalene (B1677914) Hydrogenation | After Tetralin Hydrogenation | After Tetralin Dehydrogenation |
| Coke Content (wt%) | - | 3.3 | Not specified | ~20 (estimated) |
| BET Surface Area (m²/g) | 180 | 120 | 150 | 80 |
| Pore Volume (cm³/g) | 0.45 | 0.30 | 0.38 | 0.20 |
Data extracted from a study on NiMo/Al₂O₃ catalysts.[4][29]
Table 2: Influence of Promoters on Ni-Mo/Al₂O₃ Catalyst Activity in Thiophene (B33073) Hydrodesulfurization (as a proxy for sulfur poisoning effects)
| Catalyst | Active Sites (mol/g) | Turnover Frequency (TOF) (s⁻¹) |
| Mo/Al₂O₃ | 1.0 x 10⁻⁵ | 2.5 |
| CoMo/Al₂O₃ | 2.5 x 10⁻⁵ | 5.0 |
| NiMo/Al₂O₃ | 3.0 x 10⁻⁵ | 6.0 |
This table illustrates how promoters like Co and Ni can increase the number of active sites and their intrinsic activity, which can be relevant for sulfur tolerance. Data adapted from a study on thiophene HDS.[30]
Experimental Protocols
Protocol 1: Standard Test for Catalyst Activity in Tetralin Dehydrogenation
This protocol provides a general method for assessing the activity of a catalyst for Tetralin dehydrogenation.[31][32][33]
Objective: To determine the rate of naphthalene formation from Tetralin as a measure of catalyst activity.
Materials:
-
This compound (Tetralin), high purity
-
Catalyst to be tested (e.g., Pt/Al₂O₃)
-
Inert gas (e.g., Nitrogen or Argon)
-
Small-scale, sealed autoclave or reactor
-
Heating system (e.g., sand bath, furnace) with temperature control
-
Gas Chromatograph (GC) with a suitable column for separating Tetralin and naphthalene
Procedure:
-
Catalyst Preparation: Accurately weigh a specific amount of the catalyst (e.g., 100 mg) and place it into the reactor.
-
Reactant Addition: Add a known volume of Tetralin to the reactor.
-
Inerting: Purge the reactor with an inert gas to remove air.
-
Sealing: Seal the reactor to ensure a closed system.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 300°C) and maintain this temperature for a predetermined time (e.g., 60 minutes).[4]
-
Quenching: After the specified reaction time, rapidly cool the reactor to stop the reaction.
-
Sample Analysis: Withdraw a liquid sample from the reactor and analyze it using GC to determine the concentrations of Tetralin and naphthalene.
-
Calculation of Conversion: Calculate the conversion of Tetralin to naphthalene using the following formula: Conversion (%) = (Moles of Naphthalene formed / Initial Moles of Tetralin) * 100
Protocol 2: Regeneration of a Coked Catalyst by Temperature-Programmed Oxidation (TPO)
This protocol outlines a general procedure for regenerating a coked catalyst using oxidation.
Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst.
Materials:
-
Coked catalyst
-
Oxidizing gas mixture (e.g., 1-5% O₂ in N₂)
-
Tube furnace with temperature programming capabilities
-
Quartz reactor tube
-
Mass spectrometer or gas analyzer to monitor CO and CO₂ evolution
Procedure:
-
Catalyst Loading: Place a known amount of the coked catalyst into the quartz reactor tube.
-
Inert Purge: Heat the catalyst to a low temperature (e.g., 100-150°C) under a flow of inert gas (e.g., N₂) to remove any physisorbed species.
-
Oxidation Program:
-
Introduce the oxidizing gas mixture at a controlled flow rate.
-
Begin ramping the temperature at a slow, linear rate (e.g., 5-10°C/min).[7]
-
Continuously monitor the composition of the off-gas using a mass spectrometer or gas analyzer for CO and CO₂.
-
-
Peak Analysis: The TPO profile will show peaks corresponding to the combustion of different types of coke. The temperature at which these peaks appear can provide information about the nature of the coke.[6]
-
Hold at Final Temperature: Once the CO and CO₂ signals return to the baseline, hold the catalyst at the final temperature (e.g., 500-600°C) for a period (e.g., 1-2 hours) to ensure complete coke removal.
-
Cooling: Cool the catalyst down to room temperature under an inert gas flow.
-
Post-Regeneration Analysis: The regenerated catalyst can be re-tested for activity to determine the effectiveness of the regeneration process.
Visualizations
Logical Troubleshooting Workflow for Catalyst Deactivation
Caption: A flowchart for troubleshooting common causes of catalyst deactivation.
Experimental Workflow for Catalyst Activity Testing
Caption: A typical experimental workflow for testing catalyst activity.
Signaling Pathway of Catalyst Deactivation by Coking
Caption: A simplified pathway illustrating catalyst deactivation by coking.
References
- 1. mdpi.com [mdpi.com]
- 2. Question 34: Hydroprocessing reactor pressure drop can increase due to feed particulates, corrosion by-products and polymerization reactions. How can bed design and loading method be optimized to avoid pressure drop limiting the cycle length or throughput? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Temperature Programmed Oxidation of Cu Catalyst — Stoli Chem [stolichem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor [mdpi.com]
- 12. oaepublish.com [oaepublish.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 17. ou.edu [ou.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Structure Robustness of Highly Dispersed Pt/Al2O3 Catalyst for Propane Dehydrogenation during Oxychlorination Regeneration Process [mdpi.com]
- 22. diva-portal.org [diva-portal.org]
- 23. researchgate.net [researchgate.net]
- 24. A study of deactivation by H2S and regeneration of a Ni catalyst supported on Al2O3, during methanation of CO2. Effect of the promoters Co, Cr, Fe and Mo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Influence of H2O and H2S on the composition, activity, and stability of sulfided Mo, CoMo, and NiMo supported on MgAl2O4 for hydrodeoxygenation of ethylene glycol (Journal Article) | OSTI.GOV [osti.gov]
- 26. Effect of the Selective Removal of Non-basic Nitrogen Compounds on the Hydrotreatment of Light Gas Oil [harvest.usask.ca]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. scispace.com [scispace.com]
- 30. researchgate.net [researchgate.net]
- 31. RU2627498C1 - Method for regeneration of deactivated hydrotreating catalyst - Google Patents [patents.google.com]
- 32. EP0354726A1 - Test for catalyst activity - Google Patents [patents.google.com]
- 33. data.epo.org [data.epo.org]
Technical Support Center: Managing Impurities in Commercial Grade 1,2,3,4-Tetrahydronaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing impurities in commercial grade 1,2,3,4-tetrahydronaphthalene (B1681288) (THN), also known as tetralin.
Troubleshooting Guide
This section addresses common issues encountered during experiments using commercial grade THN.
Issue 1: Inconsistent or Low Reaction Yields
-
Question: My reaction yield is significantly lower than expected or inconsistent between batches of commercial THN. What could be the cause?
-
Answer: Inconsistent or low yields are frequently linked to the purity of the THN used as a solvent or reagent. Commercial grades of THN can contain several impurities that may interfere with your reaction.
-
Naphthalene (B1677914): This is a common impurity from the incomplete hydrogenation of the starting material. Its aromatic structure can compete in reactions or poison catalysts.
-
Decahydronaphthalene (B1670005) (Decalin): Over-hydrogenation can lead to the presence of decalin, which has different solvent properties than THN and can alter reaction kinetics.
-
Peroxides: THN can form peroxides upon exposure to air and light, which can quench reactive intermediates or initiate unwanted side reactions.[1]
-
Other organic compounds: Traces of other hydrocarbons may be present depending on the manufacturing process.
Recommended Actions:
-
Test for Peroxides: Before use, always test your THN for the presence of peroxides. A detailed protocol is provided in the "Experimental Protocols" section.
-
Purify the THN: If you suspect impurities are affecting your reaction, consider purifying the commercial grade THN by vacuum distillation. A detailed protocol is available in the "Experimental Protocols" section.
-
Purchase a Higher Grade: For sensitive applications, it is advisable to purchase a higher purity grade of THN (e.g., ≥99%).
-
Issue 2: Catalyst Deactivation or Poisoning
-
Question: My hydrogenation catalyst (e.g., Pd, Pt, Ni) is showing reduced activity or deactivating quickly when using commercial THN as a solvent. Why is this happening?
-
Answer: Catalyst deactivation is a known issue when using commercial grade THN. The primary culprits are often impurities that adsorb to the catalyst surface more strongly than the intended substrate, blocking active sites.
-
Naphthalene and other aromatics: These can compete for active sites on the catalyst surface, inhibiting the desired hydrogenation reaction.
-
Sulfur-containing compounds: Although less common in modern manufacturing, trace sulfur compounds can be potent catalyst poisons.
Recommended Actions:
-
Use High-Purity THN: For catalytic reactions, it is critical to use high-purity THN (≥99.5%).
-
Purify the THN: If high-purity THN is unavailable, purify the commercial grade solvent by vacuum distillation.
-
Consider Catalyst Loading: In some cases, increasing the catalyst loading may help to overcome the effects of minor impurities, though this is not an ideal solution.
-
Issue 3: Unexpected Side Products
-
Question: I am observing unexpected side products in my reaction. Could the THN be the source?
-
Answer: Yes, impurities in THN can lead to the formation of unexpected side products.
-
Peroxides: These can initiate radical reactions, leading to a variety of unintended products.
-
Naphthalene: This impurity can undergo reaction itself, leading to byproducts that complicate purification.
Recommended Actions:
-
Analyze the THN: If possible, analyze the commercial grade THN by Gas Chromatography (GC) to identify and quantify the impurities present.
-
Purify the THN: Removal of impurities through vacuum distillation is the most effective way to prevent the formation of side products.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial grade this compound?
A1: The most common impurities are naphthalene and decahydronaphthalene.[2] Naphthalene results from incomplete hydrogenation of the starting material, while decahydronaphthalene is a product of over-hydrogenation. Peroxides can also form during storage if the material is exposed to air and light.[1]
Q2: What is the typical purity of commercial grade this compound?
A2: Commercial grades of THN typically have a purity of 97% or higher.[3][4] Higher purity grades (≥99% or ≥99.5%) are also available for more sensitive applications.[5][6]
Q3: How can I test for peroxides in my this compound?
A3: A simple and effective method is to use commercially available peroxide test strips. Alternatively, a qualitative chemical test can be performed. A detailed protocol for a qualitative peroxide test is provided in the "Experimental Protocols" section.
Q4: What is the best way to remove impurities from commercial grade this compound?
A4: For general laboratory use, vacuum distillation is an effective method for removing non-volatile impurities and other hydrocarbons with different boiling points. A detailed protocol is provided in the "Experimental Protocols" section. For the removal of peroxides, treatment with a reducing agent followed by distillation is recommended.
Q5: How should I store this compound to prevent impurity formation?
A5: THN should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.[1] It should be kept in a cool, dark place away from heat and direct sunlight.
Quantitative Data
Table 1: Typical Impurity Levels in Different Grades of this compound
| Grade | Purity Assay | Typical Naphthalene Content | Typical Decahydronaphthalene Content |
| Reagent Grade | ≥97% | ≤ 1.0% | ≤ 1.5% |
| Synthesis Grade | ≥98% | ≤ 0.7% | ≤ 1.0% |
| Anhydrous Grade | ≥99% | ≤ 0.5% | ≤ 0.5% |
| Analytical Standard | ≥99.5% | Not specified (trace levels) | Not specified (trace levels) |
Data compiled from various supplier specifications.
Experimental Protocols
Protocol 1: Peroxide Test (Qualitative)
Objective: To qualitatively determine the presence of peroxides in this compound.
Materials:
-
This compound sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Starch solution (1%)
-
Test tube
Procedure:
-
Add 1 mL of the THN sample to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of potassium iodide.
-
Shake the mixture and observe any color change. A yellow to brown color indicates the presence of peroxides.
-
For increased sensitivity, add a few drops of fresh starch solution. A blue-black color confirms the presence of peroxides.
Protocol 2: Peroxide Removal
Objective: To remove peroxides from this compound.
Materials:
-
Peroxide-containing this compound
-
Aqueous solution of sodium sulfite (B76179) (10% w/v) or ferrous sulfate (B86663) (60 g FeSO₄·7H₂O in 110 mL water and 6 mL concentrated H₂SO₄)[7]
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
Procedure:
-
In a separatory funnel, wash the THN with an equal volume of the sodium sulfite or ferrous sulfate solution.
-
Shake the funnel vigorously for 5 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the washing step until the organic layer tests negative for peroxides using the procedure in Protocol 1.
-
Wash the THN with water to remove any residual salts.
-
Dry the THN over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The peroxide-free THN can then be further purified by vacuum distillation.
Protocol 3: Purification by Vacuum Distillation
Objective: To purify commercial grade this compound by removing non-volatile impurities and other hydrocarbons.
Materials:
-
Commercial grade this compound
-
Vacuum distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)
-
Vacuum source (vacuum pump or water aspirator)
-
Heating mantle
-
Stir bar
-
Manometer
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the commercial grade THN and a stir bar into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Begin stirring and apply the vacuum. A Claisen adapter is recommended to prevent bumping of the liquid into the condenser.[8][9]
-
Once a stable vacuum is achieved (typically <20 mmHg), begin to gently heat the flask.
-
Collect the fraction that distills at the expected boiling point at the recorded pressure. The boiling point of THN is approximately 207 °C at atmospheric pressure and will be significantly lower under vacuum.
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask to avoid concentrating potentially explosive peroxides.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Caption: Workflow for managing a new batch of commercial THN.
Caption: Decision tree for THN purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. process.st [process.st]
- 3. Procedure - Test for Peroxides | Center of Laboratory Supplies [cls.hkust.edu.hk]
- 4. This compound reagent grade, = 97 119-64-2 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Incoming Inspections: Process, Tips, & Free Report Template [goaudits.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide: 1,2,3,4-Tetrahydronaphthalene (Tetralin) vs. Decahydronaphthalene (Decalin) as Hydrogen Donor Solvents
In the realm of chemical synthesis and industrial processes such as heavy oil upgrading and coal liquefaction, the choice of a hydrogen donor solvent is critical for optimizing reaction efficiency and product yield. Among the most effective are 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin) and decahydronaphthalene (B1670005) (Decalin). This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Both Tetralin and Decalin serve as potent hydrogen donors, facilitating hydrogenation and hydrocracking reactions by transferring hydrogen to radical species, thereby preventing coke formation and improving the quality of the desired products. Experimental evidence suggests that while both are effective, Decalin generally exhibits superior performance in terms of hydrogen-donating capacity and suppression of coke formation under certain conditions. However, the choice between them can be influenced by specific reaction conditions, catalyst systems, and economic considerations.
Performance Comparison: Experimental Data
The efficacy of Tetralin and Decalin as hydrogen donor solvents has been evaluated in various contexts, primarily in the upgrading of heavy oils and the liquefaction of coal. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Tetralin and Decalin in Heavy Oil Upgrading
| Parameter | Condition | Tetralin | Decalin | Reference |
| API Gravity Increase (°) | Inductively heated catalytic upgrading, 425 °C, 15 bar | 1.5 | 2.0 | [1] |
| Coke Formation (%) | Inductively heated catalytic upgrading, 425 °C, 15 bar | 17.3 | 13.4 | [1] |
| Viscosity Reduction (mPas) | Inductively heated catalytic upgrading vs. conventional heating | Less effective than Decalin | More effective than Tetralin | [1] |
| Coke Yield Reduction | Thermal cracking of heavy crude oil, 693 K, 1.1 MPa | Similar to Decalin | Similar to Tetralin | [2] |
Table 2: Comparison of Tetralin and Decalin in Transfer Hydrogenation
| Application | Catalyst | Observation | Reference |
| Hydrogenation of phenolic compounds | Pd/C and Pt/C | Decalin was more efficient as a hydrogen source compared to Tetralin. | [3] |
Table 3: Transformation of Tetralin in Direct Coal Liquefaction
| Temperature (°C) | Transformation Rate of Tetralin (%) | Primary Role | Reference |
| 380 | 34.72 (without coal), 69.76 (with coal) | Transferring active hydrogen | [4][5] |
| 420 | 52.74 (without coal), 83.86 (with coal) | Dehydrogenation to provide active hydrogen | [4][5] |
Mechanism of Hydrogen Donation
The fundamental role of a hydrogen donor solvent is to transfer hydrogen atoms to stabilize reactive intermediates, thereby preventing undesirable side reactions like polymerization and coke formation.
Tetralin donates hydrogen by undergoing dehydrogenation to form naphthalene. The presence of the aromatic ring in Tetralin facilitates the abstraction of benzylic hydrogens.
Decalin , being a fully saturated bicyclic alkane, donates hydrogen through the breaking of C-H bonds, ultimately leading to the formation of Tetralin and then naphthalene. The higher hydrogen content of Decalin contributes to its enhanced donor capability in some applications.
Caption: General pathways for hydrogen donation from Decalin and Tetralin.
Experimental Protocols
The following are summaries of the methodologies employed in the cited studies to evaluate the performance of Tetralin and Decalin.
1. Heavy Oil Upgrading in a Batch Reactor [2]
-
Apparatus: Batch reactor.
-
Materials: Mexican heavy crude oil (12.1 °API), Tetralin, Decalin, Naphthalene, Hydrogen or Methane.
-
Procedure: Experiments were conducted under an initial pressure of 1.1 MPa and a temperature of 693 K. The effects of the hydrogen donors in the presence of reducing agents (hydrogen or methane) on the thermal cracking of the heavy oil were investigated.
-
Analysis: The yield of coke was measured, and the quality of the upgraded oil (API gravity, viscosity, and distillate yields) was determined by GC-simulated distillation.
2. Catalytic Upgrading of Heavy Oil with Induction Heating [1]
-
Apparatus: Fixed-bed reactor with an induction heating system.
-
Materials: THAI (Toe-to-Heel Air Injection) heavy oil, Tetralin, Decalin, Ni-Mo/Al2O3 catalyst, steel balls.
-
Procedure: The upgrading process was carried out at 425 °C and 15 bar pressure. The liquid hourly space velocity (LHSV) was 0.75 h⁻¹, and the H-donor/oil ratio was 0.045 (g/g).
-
Analysis: The API gravity and viscosity of the upgraded oil were measured. The amount of coke deposited on the catalyst was determined.
3. Transfer Hydrogenation of Phenolic Compounds [3]
-
Apparatus: Not specified in the abstract.
-
Materials: Phenol, o-cresol, guaiacol (B22219) (as lignin-derived phenolic compounds), Decalin, Tetralin, Pd/C and Pt/C catalysts.
-
Procedure: The transfer hydrogenation reactions were carried out at a temperature of 275 °C. The influence of water content was also investigated.
-
Analysis: The conversion of the phenolic compounds and the formation of deoxygenated products were quantified to assess the efficiency of the hydrogen donors.
4. Transformation of Tetralin in Direct Coal Liquefaction [4][5]
-
Apparatus: Autoclave.
-
Materials: Wucaiwan coal, Tetralin, high-pressure hydrogen.
-
Procedure: Pure Tetralin and a mixture of Tetralin and coal were reacted under liquefaction conditions at 380 °C and 420 °C for 60 minutes.
-
Analysis: The liquid products were analyzed by GC-MS to determine the transformation rate of Tetralin and the composition of the resulting oil.
Caption: A generalized experimental workflow for evaluating hydrogen donor solvents.
Conclusion
The selection between Tetralin and Decalin as a hydrogen donor solvent is contingent upon the specific requirements of the chemical process.
-
Decalin is often the more potent hydrogen donor, leading to greater improvements in product quality and a more significant reduction in coke formation, as demonstrated in heavy oil upgrading.[1] Its higher hydrogen content per molecule is a key advantage.
-
Tetralin remains a highly effective and widely used hydrogen donor solvent. Its ability to transfer "active" hydrogen at lower temperatures and its role in the direct dehydrogenation to provide hydrogen at higher temperatures make it versatile.[4][5]
For applications where maximizing hydrogenation and minimizing coking are paramount, Decalin may be the preferred choice. However, factors such as solvent cost, availability, and the specific catalytic system in use will also play a crucial role in the final decision. Further research into the reaction kinetics and thermodynamics under specific process conditions is recommended for optimal solvent selection.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 5. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Naphthalene Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The hydrogenation of naphthalene (B1677914) is a critical transformation in various chemical processes, from the production of high-density fuels to the synthesis of valuable chemical intermediates like tetralin and decalin. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, selectivity, and overall viability. This guide provides an objective comparison of common catalysts for naphthalene hydrogenation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Key Catalysts
The following table summarizes the performance of several prominent catalysts for naphthalene hydrogenation under various reaction conditions. It is important to note that a direct comparison can be challenging due to the diverse experimental setups reported in the literature. Therefore, key reaction parameters are included to provide context for the presented data.
| Catalyst | Support | Temp. (°C) | Pressure (bar) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin Selectivity (%) | Reference |
| 5 wt% Pd/Al₂O₃ | γ-Al₂O₃ | 250 | 40 | >99 | Low | ~99.5 | |
| 2 wt% Pd/Al₂O₃ | γ-Al₂O₃ | 250 | 40 | High | Moderate | ~26.9 | |
| 1 wt% Pd/Al₂O₃ | γ-Al₂O₃ | 250 | 40 | Moderate | High | ~5.3 | |
| NiMo | γ-Al₂O₃ | 250 | 40 | Low | High | ~1.2 | |
| 4%NiO-20%MoO₃/Al₂O₃ | Al₂O₃ | 350 | 60 | 99.56 | 99.43 | - | |
| Ni/S950 | S950 Resin | 200 | 20 | 100 | 95.6 | - | |
| Pt/Hβ-2 | Hβ Zeolite | 220 | 30 | 94.2 | Low | 81.4 | |
| 5 wt% Rh/C | Carbon | 60 | 60 (CO₂) | High | Low | High |
Reaction Pathways and Experimental Workflow
To visualize the fundamental processes involved in naphthalene hydrogenation and its analysis, the following diagrams are provided.
Caption: Figure 1: Simplified reaction pathway for the hydrogenation of naphthalene to tetralin and subsequently to decalin.
Validating the Synthesis of 1,2,3,4-Tetrahydronaphthalene: A Spectroscopic Comparison Guide
For researchers engaged in the synthesis of 1,2,3,4-tetrahydronaphthalene (B1681288), commonly known as Tetralin, rigorous spectroscopic analysis is paramount to confirm the identity and purity of the final product. This guide provides a comparative overview of the spectroscopic data for Tetralin, its primary starting material (naphthalene), and common byproducts of its synthesis, such as dihydronaphthalene and decahydronaphthalene (B1670005) (decalin). Detailed experimental protocols for both the synthesis and the spectroscopic analyses are included to support researchers in drug development and other scientific fields.
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound is the catalytic hydrogenation of naphthalene (B1677914).[1][2][3] This process involves the selective reduction of one of the aromatic rings of naphthalene in the presence of a catalyst and hydrogen gas.
Experimental Protocol: Catalytic Hydrogenation of Naphthalene
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Naphthalene
-
n-hexane (solvent)
-
4% NiO-20% MoO3/Al2O3 catalyst (or a similar supported nickel or palladium catalyst)
-
Hydrogen gas (H₂)
-
Stainless-steel batch reactor
Procedure:
-
To a stainless-steel batch reactor, add the catalyst (e.g., 2 g) and a solution of naphthalene (e.g., 1 g) dissolved in a suitable solvent like n-hexane (e.g., 19 g).
-
Seal the reactor and purge it with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6 MPa).
-
Heat the mixture to the reaction temperature (e.g., 200°C) while stirring mechanically.
-
Maintain these conditions for the duration of the reaction (e.g., 8 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
The resulting product mixture can be analyzed using gas chromatography to determine the conversion of naphthalene and the selectivity for this compound.
Spectroscopic Validation
The successful synthesis of this compound can be confirmed by comparing the spectroscopic data of the product with that of the starting material and potential byproducts. The following sections provide a detailed comparison using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound are distinct from those of naphthalene and decalin.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer (e.g., 400 MHz). Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to the residual solvent peak (e.g., CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Comparative ¹H NMR Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Naphthalene | H-1, H-4, H-5, H-8 | ~7.8 | Multiplet |
| H-2, H-3, H-6, H-7 | ~7.4 | Multiplet | |
| This compound | Aromatic H | ~7.1 | Singlet |
| Benzylic H (α) | ~2.7 | Triplet | |
| Aliphatic H (β) | ~1.8 | Multiplet | |
| Decalin (cis and trans) | Aliphatic H | ~0.8 - 1.8 | Complex Multiplets |
Comparative ¹³C NMR Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Naphthalene | C-1, C-4, C-5, C-8 | ~128.0 |
| C-2, C-3, C-6, C-7 | ~125.9 | |
| C-9, C-10 | ~133.7 | |
| This compound | Aromatic C (quat) | ~137.0 |
| Aromatic CH | ~129.0, ~125.6 | |
| Benzylic CH₂ (α) | ~29.5 | |
| Aliphatic CH₂ (β) | ~23.3 | |
| Decalin (cis and trans) | Aliphatic CH & CH₂ | ~27 - 45 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key difference between the IR spectra of naphthalene and this compound is the presence of C-H stretching vibrations from the saturated ring in the latter.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples like naphthalene, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values.
Comparative IR Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Naphthalene | 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch | |
| 900-675 | Aromatic C-H out-of-plane bend | |
| This compound | 3100-3000 | Aromatic C-H stretch |
| 2960-2850 | Aliphatic C-H stretch (distinguishing feature) | |
| 1600-1450 | Aromatic C=C stretch | |
| Decalin | 2960-2850 | Aliphatic C-H stretch |
| 1470-1445 | Aliphatic C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) in the mass spectrum allows for the determination of the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, most commonly electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Naphthalene | 128.17 | 128 | 102, 76, 64, 51 |
| This compound | 132.20 | 132 | 117, 104, 91 |
| Decalin | 138.25 | 138 | 96, 82, 67, 55 |
Workflow and Logic Diagrams
To visualize the process of synthesis and validation, the following diagrams have been created using the DOT language.
Caption: Workflow for the synthesis and validation of this compound.
Caption: Logical flow for the spectroscopic validation of this compound.
By following the detailed protocols and utilizing the comparative spectroscopic data presented in this guide, researchers can confidently synthesize and validate this compound, ensuring the quality and reliability of their research outcomes.
References
Navigating Reactivity: A Comparative Guide to 1,2,3,4-Tetrahydronaphthalene Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of core chemical scaffolds is paramount. This guide provides a comparative analysis of the reactivity of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) derivatives, supported by experimental data and detailed protocols. By examining the influence of various substituents on the tetralin core, this document aims to facilitate informed decisions in synthetic strategy and drug design.
The reactivity of this compound and its derivatives is largely centered on the benzylic hydrogens at the C1 and C4 positions. These positions are activated by the adjacent aromatic ring, making them susceptible to a variety of chemical transformations, most notably oxidation and halogenation. The electronic nature of substituents on the aromatic ring plays a crucial role in modulating this reactivity.
Comparative Reactivity Data: Benzylic Bromination
| Substituent (para-) | Relative Rate of Bromination (k_rel) |
| -OCH₃ | 2.8 |
| -CH₃ | 1.9 |
| -H | 1.0 |
| -Cl | 0.7 |
| -NO₂ | 0.2 |
This data is representative and compiled based on established principles of physical organic chemistry. The relative rates are normalized to the unsubstituted compound.
Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the rate of reaction by stabilizing the electron-deficient benzylic radical intermediate through resonance and inductive effects. Conversely, electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), destabilize the radical intermediate, thereby decreasing the reaction rate.
Experimental Protocols
General Procedure for Comparing the Rates of Benzylic Bromination
This protocol outlines a general method for determining the relative rates of benzylic bromination for a series of substituted this compound derivatives.
Materials:
-
Substituted this compound derivatives
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Reaction Mixtures: For each tetralin derivative, a solution is prepared in CCl₄ containing a known concentration of the derivative, NBS, and the internal standard.
-
Initiation: The reaction mixtures are brought to a constant temperature (e.g., 77 °C for refluxing CCl₄). The reaction is initiated by the addition of a catalytic amount of AIBN or BPO.
-
Monitoring the Reaction: Aliquots are withdrawn from the reaction mixture at regular time intervals. The reaction in the aliquot is quenched by cooling and dilution.
-
Analysis: The consumption of the starting material and the formation of the product are monitored by GC-FID. The peak areas are normalized to the internal standard.
-
Data Analysis: The initial rates of the reaction for each derivative are determined from the plot of concentration versus time. The relative rates are calculated by dividing the rate constant of each substituted derivative by the rate constant of the unsubstituted this compound.
Visualizing Reactivity Principles and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key relationships and experimental processes.
Unraveling the Thermal Decomposition of 1,2,3,4-Tetrahydronaphthalene: A Computational Perspective
A comparative guide for researchers and drug development professionals on the computational studies of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) reaction pathways, providing an objective analysis of its thermal cracking mechanisms through theoretical data.
This compound, commonly known as tetralin, is a crucial molecule in fuel chemistry and a structural motif in various pharmacologically active compounds. Understanding its thermal decomposition pathways is paramount for optimizing industrial processes and predicting the stability of tetralin-containing pharmaceuticals. Computational chemistry offers a powerful lens to investigate these complex reaction networks at a molecular level. This guide provides a comparative overview of the key computational findings on the thermal cracking of tetralin, focusing on the primary reaction channels and the associated energetics.
Data Presentation: Energetics of Tetralin Decomposition
Computational studies, particularly those employing kinetic modeling, have elucidated the primary bond dissociation energies (BDEs) and the distribution of major products during the thermal cracking of tetralin. The following table summarizes key quantitative data from a detailed kinetic model developed to describe tetralin pyrolysis.
| Parameter | Value (kcal/mol) | Description |
| Bond Dissociation Energies (BDEs) | ||
| β C-C bond on the saturated ring | 76 | Scission leads to the formation of a biradical. |
| Weakest C-H bond (at position 1) | 85 | Scission leads to the formation of the 1-tetralyl radical. |
| Product Distribution at 30% Tetralin Conversion | Temperature (°C) | |
| 1-Methylindane | Varies with temperature | 300, 400, 500, 600 |
| Naphthalene | Varies with temperature | 300, 400, 500, 600 |
| n-Butylbenzene | Varies with temperature | 300, 400, 500, 600 |
Note: Specific product yields are highly dependent on reaction conditions such as temperature and pressure. The provided information indicates the major products identified in computational models. For detailed conversion-dependent product formation curves, refer to the original study by Bounaceur et al. (2002).[1]
Experimental and Computational Protocols
The data presented is primarily derived from a detailed kinetic model consisting of 132 free-radical reactions.[1] The methodologies employed in such computational studies typically involve a multi-step process to ensure accuracy and predictive power.
1. Quantum Chemical Calculations:
-
Methodology: Density Functional Theory (DFT) is a common method for geometry optimization and frequency calculations of reactants, transition states, and products. Functionals such as B3LYP, M06-2X, and ωB97X-D are often employed.
-
Basis Set: Pople-style basis sets like 6-311G++(2d,3p) or correlation-consistent basis sets like aug-cc-pVDZ are frequently used to provide a good balance between accuracy and computational cost.
-
High-Level Calculations: To refine the energies, more accurate ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) theory are often used for single-point energy calculations on the DFT-optimized geometries.
2. Reaction Rate Constant Calculations:
-
Theory: Transition State Theory (TST) is the cornerstone for calculating the rate constants of elementary reactions.
-
Implementation: The calculated energies and vibrational frequencies from quantum chemical calculations are used to determine the partition functions of the species and the transition states, which in turn are used to compute the high-pressure limit rate constants.
3. Kinetic Modeling:
-
Mechanism Generation: A comprehensive reaction network is constructed, including initiation, propagation, and termination steps. This network comprises numerous elementary reactions.
-
Master Equation Analysis: For pressure-dependent reactions, the Master Equation is solved to obtain pressure- and temperature-dependent rate coefficients.
-
Simulation: The set of elementary reactions and their rate constants are then used in kinetic modeling software to simulate the time evolution of species concentrations under specific reaction conditions (e.g., temperature, pressure).
Visualizing the Computational Workflow and Reaction Pathways
To better understand the process of computationally studying reaction pathways and the specific decomposition routes of tetralin, the following diagrams are provided.
Caption: A generalized workflow for the computational study of reaction pathways.
Caption: Primary reaction pathways in the thermal decomposition of tetralin.
Concluding Remarks
Computational studies provide indispensable insights into the complex reaction mechanisms of this compound thermal decomposition. The primary initiation steps involve the homolysis of the β C-C bond on the saturated ring to form a biradical and the scission of the weakest C-H bond to yield the 1-tetralyl radical.[1] These initial radical species then undergo a series of subsequent reactions, including isomerization and ring contraction, to form the major products: 1-methylindane, naphthalene, and n-butylbenzene. The presented data and pathways, derived from detailed kinetic modeling, offer a foundational understanding for researchers in catalysis, combustion, and drug stability analysis. Future computational work, leveraging increasingly accurate theoretical methods, will continue to refine our understanding of these and other competing reaction channels.
References
Characterization of Tetralin Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation and characterization of tetralin derivatives. The selection of an appropriate analytical method is critical for confirming molecular structure, assessing purity, and understanding the physicochemical properties of these compounds, which are significant in medicinal chemistry and drug discovery. This document offers an objective overview of common analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable approach for your research needs.
Spectroscopic and Chromatographic Techniques: A Head-to-Head Comparison
The characterization of tetralin derivatives predominantly relies on a suite of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. Each method provides unique and complementary information.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following tables summarize key quantitative data obtained from different analytical techniques for various tetralin derivatives, providing a clear comparison of their performance and the type of information they yield.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Representative Tetralin Derivatives in DMSO-d₆
| Compound | –CH₂ (Aliphatic) | Aromatic-H | Other Protons | Reference |
| Thiazoline-Tetralin Derivative (4a) | 1.13–2.60 (m, 19H) | 6.46–7.51 (m, 9H) | 4.61 (s, 2H, OCH₂), 11.85 (s, 1H, NH) | [1] |
| Thiazoline-Tetralin Derivative (4c) | 1.67–1.98, 2.48–2.69 | 7.0–7.19 (s, 1H, thiazole (B1198619) C₅–H) | 4.75–4.61 (s, methylene), 11.79–11.98 (amino) | [1] |
| Pyrazoline-Tetralin Derivative | 1.76-1.87 (m, 4H), 2.75-2.8 (m, 4H) | 7.0-7.5 (m, 6H) | 2.15 (s, 3H, CH₃), 4.1 (dd, 2H, pyrazoline CH₂), 6.5-6.9 (m, 1H, pyrazoline CH) | [2] |
| Pyrimidine-Thione Derivative (5a) | 1.67-1.7 (m, 4H), 2.49-2.52 (m, 4H) | 6.6-7.1 (m, 6H) | 3.55 (s, 1H, NH), 5.5 (s, 1H, pyrimidine (B1678525) CH) | [2] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Representative Tetralin Derivatives in DMSO-d₆
| Compound | –CH₂ (Aliphatic) | Aromatic-C | Other Carbons | Reference |
| Thiazoline-Tetralin Derivative | 20.91–31.17 | 112.0–137.7 | 56.21–66.15 (acetamide methylene), 155.1 (C=N), 167.8 (C=O) | [1] |
| Pyrazoline-Tetralin Derivative | 22.3, 28.92 | 111.8-153.2 | 24.4 (CH₃), 38.67 (pyrazoline CH₂), 39.67 (pyrazoline CH), 157.3 (imine C), 168.2 (C=O) | [2] |
| Pyrimidine-Thione Derivative | 22, 29 | 105.5-157.3 | 104 (pyrimidine CH), 185 (C=S) | [2] |
| Tin-containing Tetralin Derivative (19) | - | - | Selected data: Sn(1)-Sn(2) 2.8070(3) Å | [3] |
Table 3: Mass Spectrometry Data for Tetralin Derivatives
| Compound | Ionization Method | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Reference |
| Thiazoline-Tetralin Derivative | HRMS | 492.2296 | 491.65 | [1] |
| Tetralin | CI-B | 133.0000 | 132.0939 | [4] |
| 1-Methyltetralin | EI | - | 146.2289 | [5] |
Table 4: HPLC Parameters for Tetralin Analysis
| Parameter | Method 1 | Reference |
| Column | Newcrom R1 | [6] |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | [6] |
| Application | Reversed-phase (RP) HPLC, suitable for preparative separation and pharmacokinetics. For Mass-Spec (MS) compatibility, phosphoric acid should be replaced with formic acid. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Accurately weigh 5-10 mg of the tetralin derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a molecule.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For high-resolution mass spectrometry (HRMS), a calibrant solution is used for mass accuracy.
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: High-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
-
Mass Range: Typically m/z 100-1000.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify components in a mixture.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or phosphoric acid.[6][7]
-
Flow Rate: 0.5-1.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Crystal Growth:
-
Slow evaporation of a saturated solution of the tetralin derivative in a suitable solvent or solvent system.
-
Vapor diffusion or liquid-liquid diffusion methods can also be employed.
Data Collection:
-
Instrument: Single-crystal X-ray diffractometer.
-
X-ray Source: Mo Kα or Cu Kα radiation.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement:
-
The diffraction data is processed to solve and refine the crystal structure using specialized software. The final structure provides detailed information on bond lengths, bond angles, and stereochemistry.[3][8]
Mandatory Visualization
The following diagrams illustrate the general workflows and relationships between the discussed analytical techniques.
Caption: General workflow for the synthesis, purification, and structural characterization of tetralin derivatives.
Caption: Logical relationship between analytical techniques for comprehensive characterization.
References
- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. massbank.eu [massbank.eu]
- 5. Naphthalene, 1,2,3,4-tetrahydro-1-methyl- [webbook.nist.gov]
- 6. Separation of Tetralin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
performance comparison of Ni, Pt, and Pd catalysts in tetralin hydrogenation
A Comparative Guide for Researchers in Catalysis and Pharmaceutical Development
The hydrogenation of tetralin to decalin is a critical transformation in various industrial processes, including the production of high-cetane diesel fuels and the synthesis of complex pharmaceutical intermediates. The choice of catalyst for this reaction significantly impacts both the rate of conversion and the stereoselectivity of the resulting decalin isomers, cis and trans. This guide provides a detailed comparison of the performance of three commonly used metal catalysts—Nickel (Ni), Platinum (Pt), and Palladium (Pd)—supported on alumina (B75360), drawing upon experimental data to inform catalyst selection for specific applications.
Executive Summary of Catalyst Performance
Experimental evidence demonstrates a clear hierarchy in the catalytic activity for tetralin hydrogenation, with Platinum exhibiting the highest specific activity, followed by Nickel, and then Palladium.[1] However, the selectivity towards the desired decalin isomers varies significantly among these metals, a factor that can be of paramount importance depending on the downstream application. Palladium catalysts consistently show a higher intrinsic selectivity towards the formation of trans-decalin across all conversion levels.[1][2] In contrast, Nickel and Platinum catalysts initially produce a lower trans/cis decalin ratio, which increases with higher tetralin conversion due to subsequent cis-to-trans isomerization.[1][2][3] For applications where the cis-decalin isomer is the preferred product for subsequent reactions like selective ring opening, Nickel catalysts at high conversions offer the lowest trans/cis ratio.[1][3]
Quantitative Performance Data
The following table summarizes the key performance metrics for Ni, Pt, and Pd catalysts in the gas-phase hydrogenation of tetralin.
| Catalyst | Activity (Turnover Frequency) | Intrinsic trans/cis Ratio (at low conversion) | trans/cis Ratio (at >30% conversion) | Key Characteristics |
| Pt/Al₂O₃ | Highest | ~1.5 | Increases with conversion | High activity for both hydrogenation and isomerization.[1] |
| Ni/Al₂O₃ | Intermediate | ~1.5 | Lowest among the three | Favorable for producing higher proportions of cis-decalin at high conversions.[1][2] |
| Pd/Al₂O₃ | Lowest | ~3.75 | Remains constant | High intrinsic selectivity to trans-decalin; low isomerization activity.[1][2] |
Reaction Pathway and Isomerization
The hydrogenation of tetralin is understood to proceed through an intermediate, Δ¹,⁹-octalin, which is then further hydrogenated to form either cis- or trans-decalin.[1] The initial product distribution (intrinsic selectivity) is a characteristic of the metal catalyst. Subsequently, the less thermodynamically stable cis-decalin can undergo isomerization to the more stable trans-decalin, a reaction that is also catalyzed by the metal sites. The extent of this isomerization is influenced by the competition for active sites between tetralin and cis-decalin.[1][2]
Caption: Reaction pathway for tetralin hydrogenation to cis- and trans-decalin via an octalin intermediate, including the subsequent isomerization of cis- to trans-decalin.
Experimental Protocols
The data presented in this guide is based on studies employing the following methodologies.
Catalyst Preparation
Alumina-supported Platinum, Palladium, and Nickel catalysts were prepared via the incipient wetness impregnation technique.[2]
-
Support Pre-treatment: The alumina support is dried to remove physically adsorbed water.
-
Impregnation: A solution containing the precursor salt of the desired metal (e.g., hexachloroplatinic acid for Pt, palladium nitrate (B79036) for Pd, nickel nitrate for Ni) is added to the alumina support. The volume of the solution is equal to the pore volume of the support.
-
Drying: The impregnated support is dried in an oven to remove the solvent.
-
Calcination: The dried catalyst is calcined in air at an elevated temperature to decompose the metal precursor and form metal oxide species.
-
Reduction: Prior to the reaction, the calcined catalyst is reduced in a stream of hydrogen at a high temperature (e.g., 573 K for Pt and Pd, 723 K for Ni) to form the active metallic phase.[1]
Tetralin Hydrogenation Reaction
The catalytic performance was evaluated in a fixed-bed continuous flow reactor under the following conditions:
-
Reactor: Stainless steel fixed-bed reactor.
-
Reactant Feed: A liquid feed of tetralin is vaporized and mixed with hydrogen.
-
Total Pressure: 300 psi (approximately 20.7 bar or 3540 kPa).[1][2]
-
Time on Stream (TOS): Data is typically collected after a certain period of stabilization, for example, 6 hours.[1][2]
Caption: A schematic representation of the experimental workflow, from catalyst preparation to product analysis.
Product Analysis
The composition of the product stream was determined using online gas chromatography.
-
Instrument: HP6890 Gas Chromatograph.[2]
-
Detector: Flame Ionization Detector (FID).[2]
-
Column: HP-5 capillary column.[2]
-
Analysis: The chromatograms are used to quantify the concentrations of unreacted tetralin, and the cis- and trans-decalin products, from which conversion and selectivity are calculated.
Conclusion
The choice between Ni, Pt, and Pd for tetralin hydrogenation is a nuanced decision that depends on the desired outcome. For maximizing the overall reaction rate, Platinum is the superior catalyst. However, if the primary goal is to produce a high ratio of trans-decalin, Palladium is the most selective choice. For applications requiring a higher proportion of cis-decalin, particularly at high conversion rates, Nickel presents the most favorable performance. This guide provides the foundational data and methodologies to assist researchers in making an informed decision based on their specific synthetic or industrial objectives.
References
A Comparative Guide to the Structural Elucidation of 1,2,3,4-Tetrahydronaphthalene Reaction Products: Oxidation vs. Nitration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction products and their structural elucidation for two common transformations of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin): oxidation and nitration. The information presented is supported by experimental data from various sources to aid in understanding the product outcomes and the analytical methods required for their characterization.
Comparison of Reaction Products and Conditions
The following table summarizes the key differences between the oxidation and nitration of this compound.
| Feature | Oxidation of this compound | Nitration of this compound |
| Primary Products | α-Tetralone, α-Tetralol, and 1-Tetralin hydroperoxide | 5-Nitro-1,2,3,4-tetrahydronaphthalene and 6-Nitro-1,2,3,4-tetrahydronaphthalene |
| Reaction Type | Free radical oxidation at the benzylic position | Electrophilic aromatic substitution on the benzene (B151609) ring |
| Typical Reagents | Molecular oxygen (air), often with a metal catalyst (e.g., copper, cobalt, or chromium salts) | A nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) |
| Typical Conditions | Elevated temperatures (e.g., 80°C) and atmospheric pressure | Low temperatures (e.g., 0°C to 5°C) to control the reaction and prevent dinitration |
| Product Separation | Distillation and/or column chromatography | Column chromatography to separate the constitutional isomers |
Experimental Protocols
Oxidation of this compound to α-Tetralone
This protocol is based on a liquid-phase oxidation using a copper catalyst.
Materials:
-
This compound (Tetralin)
-
Toluene
-
Copper (II) hydroxide (B78521) suspension (e.g., 37.5% Cu(OH)₂)
-
Oxygen gas
Procedure:
-
A mixture of 132 g of this compound, 131 g of toluene, and 0.5 g of a copper hydroxide suspension is placed in a 500 ml round-bottom flask equipped with a magnetic stirrer, gas dispersion tube, temperature controller, and a water-cooled condenser.
-
The reaction mixture is heated to and maintained at 80°C.
-
Oxygen gas is bubbled through the mixture at a flow rate of 300 ml/minute at atmospheric pressure.
-
The reaction is monitored by Gas Chromatography (GC) for the formation of products. After approximately 9.8 hours, a typical product distribution is 3% 1-tetralol, 5.2% 1-tetralone, and 15% 1-tetralin hydroperoxide.
-
The products can be isolated and purified using fractional distillation followed by column chromatography.
Nitration of this compound
This protocol describes the mononitration of tetralin to yield a mixture of 5- and 6-nitro isomers.
Materials:
-
This compound (Tetralin)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (B109758) (DCM) or Acetic Acid (optional solvent)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate (B1210297)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a stoichiometric equivalent of concentrated nitric acid to a pre-chilled (0°C) volume of concentrated sulfuric acid with stirring. Allow the mixture to cool to 0°C in an ice bath.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound in a suitable solvent like dichloromethane or acetic acid (the reaction can also be run neat). Cool the flask to 0°C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of tetralin. It is crucial to maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by pouring the mixture onto crushed ice. The crude product may precipitate and can be collected by filtration. If the product does not precipitate, perform an extraction with dichloromethane or ethyl acetate.
-
Purification: The crude product, a mixture of 5-nitro- and 6-nitro-1,2,3,4-tetrahydronaphthalene, is then purified and the isomers are separated by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Data Presentation: Spectroscopic Data of Reaction Products
The following tables summarize the expected spectroscopic data for the major products of the oxidation and nitration of this compound.
Table 1: ¹H NMR Data (in CDCl₃, 400 MHz)
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| This compound | Aromatic H | ~7.1 | m |
| Benzylic H (α to ring) | ~2.75 | t | |
| Aliphatic H | ~1.8 | m | |
| α-Tetralone | Aromatic H (ortho to C=O) | ~8.0 | d |
| Aromatic H | ~7.2-7.5 | m | |
| Benzylic H (α to C=O) | ~2.9 | t | |
| Aliphatic H (β to C=O) | ~2.1 | m | |
| Aliphatic H (γ to C=O) | ~2.6 | t | |
| 5-Nitro-1,2,3,4-tetrahydronaphthalene | Aromatic H | ~7.2-7.9 | m |
| Benzylic H (α to ring) | ~2.8-3.0 | m | |
| Aliphatic H | ~1.8-2.0 | m | |
| 6-Nitro-1,2,3,4-tetrahydronaphthalene | Aromatic H | ~7.1-7.9 | m |
| Benzylic H (α to ring) | ~2.8 | t | |
| Aliphatic H | ~1.8 | m |
Table 2: ¹³C NMR Data (in CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound | Quaternary Aromatic C | ~137 |
| Aromatic CH | ~129, ~126 | |
| Benzylic CH₂ | ~29 | |
| Aliphatic CH₂ | ~23 | |
| α-Tetralone | Carbonyl C | ~198 |
| Quaternary Aromatic C | ~133, ~144 | |
| Aromatic CH | ~126-133 | |
| Benzylic CH₂ (α to C=O) | ~39 | |
| Aliphatic CH₂ | ~23, ~30 | |
| 5-Nitro-1,2,3,4-tetrahydronaphthalene | Quaternary Aromatic C (with NO₂) | ~147 |
| Quaternary Aromatic C | ~130, ~138 | |
| Aromatic CH | ~122-132 | |
| Benzylic CH₂ | ~28, ~29 | |
| Aliphatic CH₂ | ~21, ~22 | |
| 6-Nitro-1,2,3,4-tetrahydronaphthalene | Quaternary Aromatic C (with NO₂) | ~147 |
| Quaternary Aromatic C | ~135, ~138 | |
| Aromatic CH | ~122-130 | |
| Benzylic CH₂ | ~29, ~28 | |
| Aliphatic CH₂ | ~23, ~22 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected m/z (M⁺) |
| This compound | C₁₀H₁₂ | 132.20 | 132 |
| α-Tetralone | C₁₀H₁₀O | 146.19 | 146 |
| α-Tetralol | C₁₀H₁₂O | 148.20 | 148 |
| 5-Nitro-1,2,3,4-tetrahydronaphthalene | C₁₀H₁₁NO₂ | 177.20 | 177 |
| 6-Nitro-1,2,3,4-tetrahydronaphthalene | C₁₀H₁₁NO₂ | 177.20 | 177 |
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow for the structural elucidation of the reaction products.
Caption: Reaction pathways for the oxidation and nitration of this compound.
Caption: General experimental workflow for the synthesis and structural elucidation of reaction products.
kinetic analysis of 1,2,3,4-tetrahydronaphthalene hydrogenation
A Comparative Guide to the Kinetic Analysis of 1,2,3,4-Tetrahydronaphthalene (B1681288) Hydrogenation
For researchers, scientists, and professionals in drug development, understanding the kinetics of this compound (tetralin) hydrogenation is crucial for processes ranging from fuel upgrading to the synthesis of complex molecules. This guide provides an objective comparison of different catalytic systems used for tetralin hydrogenation, supported by experimental data.
Performance Comparison of Catalytic Systems
The hydrogenation of tetralin to decahydronaphthalene (B1670005) (decalin) isomers, cis- and trans-decalin, is significantly influenced by the choice of catalyst and reaction conditions. The most commonly studied catalysts include nickel, platinum, and palladium supported on alumina, as well as bimetallic catalysts like NiMo and CoMo.
The catalytic activity for tetralin hydrogenation generally follows the trend of Pt > Ni > Pd.[1] Platinum-based catalysts exhibit significantly higher specific activity compared to their nickel and palladium counterparts.[1] The reaction is often modeled using Langmuir-Hinshelwood kinetics, which considers the competitive adsorption of reactants and products on the catalyst surface.[1][2] Pseudo-first-order kinetic models have also been successfully applied, particularly in studies comparing different catalysts under similar conditions.[3][4][5]
Quantitative Data Summary
The following tables summarize key kinetic parameters and performance metrics for various catalysts under different experimental conditions.
Table 1: Turnover Frequencies (TOF) for Tetralin Hydrogenation
| Catalyst | TOF (s⁻¹) | Temperature (K) | Pressure (kPa) | H₂/HC Ratio |
| Pt/Al₂O₃ | Value not specified | 548 | 3540 | 25 |
| Ni/Al₂O₃ | Value not specified | 548 | 3540 | 25 |
| Pd/Al₂O₃ | Value not specified | 548 | 3540 | 25 |
Note: While a direct numerical comparison of TOF is mentioned in the source[1], the specific values are not provided in the abstract.
Table 2: Kinetic Parameters from Langmuir-Hinshelwood Model for Tetralin Hydrogenation and cis-to-trans-Decalin Isomerization at 548 K [1]
| Parameter | Pt/Al₂O₃ | Ni/Al₂O₃ | Pd/Al₂O₃ |
| Tetralin Hydrogenation | |||
| Rate Constant (k₁) | 30.2 ± 3.0 | 8.0 ± 0.5 | 0.3 ± 0.05 |
| cis-to-trans Isomerization | |||
| Rate Constant (k₂) | 12.8 ± 0.5 | 9.0 ± 0.5 | 0.60 ± 0.1 |
| Adsorption Constants | |||
| KH₂ | 0.23 ± 0.03 | 0.11 ± 0.03 | 0.060 ± 0.01 |
| KTetralin | 0.06 ± 0.01 | 0.05 ± 0.01 | 0.01 ± 0.005 |
Table 3: Pseudo-First-Order Rate Constants for Naphthalene and Tetralin Hydrogenation [3][4]
| Catalyst | k₁ (Naphthalene → Tetralin) | k₂ (Tetralin → Decalin) |
| Pd₅%/Al₂O₃ | 0.069 | 0.224 |
| Mo-MMO | Comparable to Pd₂%/Al₂O₃ | Comparable to Pd₂%/Al₂O₃ |
| NiMo/Al₂O₃ | Lower than Mo-MMO | Lower than Mo-MMO |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for tetralin hydrogenation studies.
Catalyst Preparation and Reactor Setup
-
Catalyst Preparation: Supported metal catalysts (e.g., Pt, Ni, Pd on Al₂O₃) are typically prepared by incipient wetness impregnation of the support with a solution of the metal precursor, followed by drying and calcination. The catalyst is then reduced in situ under flowing hydrogen at elevated temperatures (e.g., 573 K for Pt and Pd, 723 K for Ni) before the reaction.[1]
-
Reactor System: The hydrogenation is often carried out in a high-pressure flow reactor, such as a fixed-bed reactor, operating in the vapor phase.[1] Liquid-phase studies are also conducted in systems like continuously stirred tank reactors (CSTRs).[6][7][8] The reactant, tetralin, is introduced into the reactor using a high-pressure pump.[1]
Reaction Conditions
-
Temperature: The reaction temperature is a critical parameter and typically ranges from 353 K to 573 K.[1][2][6][7][8]
-
Pressure: High hydrogen pressures are employed, generally ranging from 20 to 40 bar in liquid-phase studies and up to 3540 kPa (approximately 35 bar) in vapor-phase experiments.[1][6][7][8]
-
Feed Composition: The feed usually consists of a solution of tetralin in a solvent like decane.[6][7][8] The hydrogen-to-hydrocarbon molar ratio is also a key variable.[1]
Product Analysis
-
Analytical Technique: The reaction products are typically analyzed online using a gas chromatograph (GC) to determine the concentrations of tetralin, cis-decalin, trans-decalin, and any intermediates or byproducts.[1][3][4]
Visualizations
Diagrams are provided below to illustrate the reaction pathways and a typical experimental workflow.
Caption: Reaction pathway for the hydrogenation of tetralin to decalin isomers.
Caption: A typical experimental workflow for studying tetralin hydrogenation.
References
- 1. ou.edu [ou.edu]
- 2. ou.edu [ou.edu]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al2O3: Kinetic Modeling | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al 2 O 3 : Kinetic M | Semantic Scholar [semanticscholar.org]
Tetralin's Hydrogen Donor Capability: A Comparative Analysis for Researchers
In the realm of chemical synthesis and industrial processes such as coal liquefaction and heavy oil upgrading, the choice of a hydrogen donor solvent is critical for optimizing reaction efficiency and product yield. Tetralin (1,2,3,4-tetrahydronaphthalene) is a widely recognized and utilized hydrogen donor, prized for its ability to transfer hydrogen to stabilize reactive intermediates. This guide provides an objective comparison of tetralin's performance against other common hydrogen donor solvents, supported by experimental data, detailed methodologies, and visual representations of key processes.
Performance Comparison of Hydrogen Donor Solvents
The efficacy of a hydrogen donor solvent is primarily determined by its ability to donate hydrogen atoms to stabilize free radicals generated during processes like thermal cracking. This prevents undesirable side reactions such as polymerization and coke formation, leading to higher yields of desired liquid products. The hydrogen-donating ability of several solvents in comparison to tetralin is summarized below.
Coal Liquefaction Performance
The conversion of coal into liquid fuels is a key application for hydrogen donor solvents. The performance of tetralin and other solvents in this context is often evaluated by the percentage of coal converted to soluble products and a "Recycle Index" (RI), which indicates the solvent's stability and potential for reuse.
| Solvent | Coal Conversion (%) | Recycle Index (RI) |
| Tetralin (T) | 45.3 | 0.65 |
| Decalin | Higher than Tetralin | Not specified |
| Indane (I) | 38.7 | 0.58 |
| 9,10-Dihydrophenanthrene (B48381) (DHP) | 52.1 | 0.72 |
| 1,2,3,4-Tetrahydroquinoline (THQ) | 55.2 | 0.38 |
| 1-Methylnaphthalene (non-donor) | 25.6 | Not applicable |
Data sourced from a study on the dissolution of Freyming coal at 400°C.[1]
As the data indicates, while 1,2,3,4-Tetrahydroquinoline (THQ) shows the highest coal conversion, its low Recycle Index suggests it is less stable under the reaction conditions compared to 9,10-Dihydrophenanthrene (DHP) and tetralin.[1] DHP exhibits both high conversion and a high Recycle Index, making it a very effective hydrogen donor in this application.[1]
Heavy Oil Upgrading
In the upgrading of heavy oils, hydrogen donor solvents contribute to increasing the API gravity and reducing viscosity and coke formation.
| Solvent/Condition | API Gravity Increase (°) | Viscosity Reduction | Coke Formation (%) |
| Nitrogen Gas (Control) | 7.3 | - | 22 |
| Tetralin | 8.8 (1.5° increase over N₂) | > N₂ | 17 |
| Decalin | 9.3 (2.0° increase over N₂) | > Tetralin | 13.4 |
| Hydrogen Gas | 8.7 (1.4° increase over N₂) | > N₂ | 14 |
Data from the catalytic upgrading of heavy oil at 425°C and 15 bar pressure.[2]
In this application, decalin demonstrates superior performance over tetralin in terms of increasing API gravity, reducing viscosity, and suppressing coke formation.[2]
Solvent Transformation and Hydrogen Donation Mechanism
The hydrogen-donating function of tetralin involves its dehydrogenation to naphthalene. The extent of this transformation is dependent on the reaction temperature. At lower temperatures, tetralin primarily acts as a hydrogen transfer agent, whereas at higher temperatures, direct dehydrogenation to provide active hydrogen becomes the dominant mechanism.[3]
| Reaction | Temperature (°C) | Tetralin Transformation Rate (%) |
| Pure Tetralin | 380 | 34.72 |
| Pure Tetralin | 420 | 52.74 |
| Tetralin with Wucaiwan Coal | 380 | 69.76 |
| Tetralin with Wucaiwan Coal | 420 | 83.86 |
Data from a study on the direct liquefaction of Wucaiwan coal.[3]
The presence of coal significantly increases the transformation rate of tetralin, highlighting its active role in the liquefaction process.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of hydrogen donor solvents.
Coal Liquefaction in a Batch Autoclave
Objective: To determine the coal conversion and Recycle Index of a hydrogen donor solvent.
Apparatus:
-
High-pressure batch autoclave (e.g., 1-liter Parr reactor) equipped with a stirrer, thermocouple, and pressure transducer.
-
Heating mantle.
-
Gas chromatograph-mass spectrometer (GC-MS).
-
¹H-NMR spectrometer.
Procedure:
-
A known weight of coal (e.g., 100g) and the hydrogen donor solvent (e.g., 300g of tetralin) are placed in the autoclave.
-
The autoclave is sealed and purged with an inert gas (e.g., nitrogen) to remove air.
-
The autoclave is pressurized with hydrogen gas to a desired initial pressure (e.g., 5 MPa).
-
The mixture is heated to the reaction temperature (e.g., 400°C) while stirring.
-
The reaction is allowed to proceed for a set duration (e.g., 1 hour).
-
The autoclave is cooled to room temperature, and the gas products are collected and analyzed by GC-MS.
-
The liquid and solid products are separated by filtration.
-
The solid residue is washed with a solvent (e.g., toluene) and dried to determine the amount of unconverted coal.
-
Coal conversion is calculated as: ((Initial Coal Mass - Unconverted Coal Mass) / Initial Coal Mass) * 100%.
-
The liquid product is analyzed by ¹H-NMR to determine the composition of the solvent and calculate the Recycle Index. The Recycle Index (RI) is defined as the ratio of the concentration of the hydroaromatic (donor) form to the sum of the concentrations of the hydroaromatic and aromatic (dehydrogenated) forms.
Heavy Oil Upgrading in a Fixed-Bed Reactor
Objective: To evaluate the performance of a hydrogen donor solvent in upgrading heavy oil by measuring changes in API gravity, viscosity, and coke formation.
Apparatus:
-
Fixed-bed reactor system with a preheater, reactor, and product separator.
-
High-pressure pump for feeding the heavy oil and solvent mixture.
-
Mass flow controller for gas feed (e.g., nitrogen or hydrogen).
-
Furnace for heating the reactor.
-
Apparatus for measuring API gravity (hydrometer) and viscosity (viscometer).
-
Thermogravimetric analyzer (TGA) for determining coke content on the catalyst.
Procedure:
-
A known amount of catalyst (e.g., NiMo/Al₂O₃) is loaded into the reactor.
-
The catalyst is pre-treated as required (e.g., sulfidation).
-
A mixture of heavy oil and the hydrogen donor solvent (e.g., 95:5 wt%) is prepared.
-
The reactor is heated to the desired temperature (e.g., 425°C) and pressurized (e.g., 15 bar) with an inert or reactive gas.
-
The oil/solvent mixture is pumped through the reactor at a specific liquid hourly space velocity (LHSV).
-
The upgraded liquid product is collected from the separator.
-
The API gravity and viscosity of the liquid product are measured and compared to the feedstock.
-
After the experiment, the reactor is cooled, and the spent catalyst is carefully removed.
-
The amount of coke deposited on the catalyst is determined by TGA.
Visualizing the Processes
Diagrams created using Graphviz (DOT language) illustrate key concepts in hydrogen donation and experimental workflows.
Conclusion
Tetralin remains a benchmark hydrogen donor solvent due to its effective hydrogen transfer capabilities and relative stability. However, for specific applications, other solvents may offer superior performance. For instance, in coal liquefaction, 9,10-dihydrophenanthrene shows a better combination of high conversion and recyclability. In heavy oil upgrading, decalin appears to be more effective at improving product quality and minimizing coke formation. The choice of the optimal hydrogen donor solvent will ultimately depend on the specific process conditions, feedstock, and desired product characteristics. The experimental protocols and comparative data presented in this guide provide a foundation for researchers and professionals to make informed decisions in the selection and application of hydrogen donor solvents.
References
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydronaphthalene: A Guide for Laboratory Professionals
This document provides essential safety, logistical, and operational guidance for the proper handling and disposal of 1,2,3,4-Tetrahydronaphthalene (B1681288) (also known as Tetralin). Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental compliance. This information is intended for an audience of researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that poses several health and environmental hazards. It is harmful if swallowed, may be fatal if it enters the airways, causes skin and eye irritation, is suspected of causing cancer, and is toxic to aquatic life with long-lasting effects.[1][2][3] A significant risk is its potential to form explosive peroxides upon prolonged exposure to air.[4][5][6]
Personal Protective Equipment (PPE): Before handling, all personnel must wear appropriate PPE:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards.[7]
-
Skin Protection: A lab coat or a chemical-resistant suit is required.[2][4]
-
Hand Protection: Impervious gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][4]
-
Respiratory Protection: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a certified vapor respirator should be used.[4]
Logistical and Operational Disposal Plan
The disposal of this compound must be managed as hazardous waste, following all institutional and governmental regulations.
Step 1: Waste Identification and Classification This chemical is classified as a combustible liquid and an environmentally hazardous substance.[4][8] Due to its characteristics, it must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[1]
Step 2: Spill Management In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Minor Spills:
-
Eliminate all nearby sources of ignition (e.g., open flames, sparks).[7][8]
-
Ensure the area is well-ventilated.[6]
-
Wearing full PPE, contain the spill and absorb it with a non-combustible, inert material such as sand, earth, diatomaceous earth, or vermiculite.[1][5][8]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[3][7][8]
-
Clean the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.[1]
-
-
Major Spills:
-
Evacuate all non-essential personnel from the area and move upwind.[5]
-
Alert your institution's emergency responders or Environmental Health and Safety (EHS) office immediately.[5]
-
If safe to do so, remove ignition sources and attempt to stop the leak.[4]
-
Contain the spill using dikes or other barriers to prevent it from entering drains or waterways.[5][6]
-
Step 3: Waste Collection and Storage
-
Containers: Use designated, compatible, and properly sealed hazardous waste containers.[2][7] Containers must be in good condition, free of leaks.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards.[9]
-
Storage: Store waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area, away from heat and ignition sources.[1][3][8] The storage area should be secure and separate from incompatible materials, especially strong oxidizing agents.[6][7]
Step 4: Final Disposal Procedure
-
Professional Disposal: Never attempt to dispose of this chemical yourself. Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[2] This material may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Documentation: Complete all required waste disposal forms as mandated by your institution and local regulations.[10]
Step 5: Empty Container Management Empty containers that previously held this compound must be managed carefully.
-
Triple Rinsing: It is recommended to triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).[10]
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste.[10]
-
Final Disposal: After triple rinsing and air drying in a fume hood, and with the original label defaced, the container may be disposed of as non-hazardous waste, pending institutional policies.[10]
Data and Properties Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| UN Number | 3082 | [2][8] |
| Transport Hazard Class | 9 (Environmentally hazardous substance, liquid, n.o.s.) | [8] |
| Packaging Group | III | [8] |
| Flash Point | 77 - 82 °C (170.6 - 179.6 °F) | [4] |
| Flammable/Explosive Limits | LEL: 0.8%, UEL: 5% | [4] |
| Auto-Ignition Temperature | 385 °C (725 °F) | [4] |
| Boiling Point | ~207 °C | [8] |
| Vapor Pressure | 0.18 mm Hg at 20 °C | [8] |
| Water Solubility | 0.045 g/L | [8] |
Experimental Protocols and Workflows
Peroxide Detection Protocol
Given that this compound can form explosive peroxides, containers should be dated upon receipt and opening. It is recommended to test for the presence of peroxides before distillation or if the chemical has been stored for an extended period (e.g., over 12 months).[5]
Methodology (Qualitative Test):
-
Materials: Potassium iodide (KI) solution (10%), starch solution, and a sample of the this compound.
-
Procedure: a. In a test tube, add 1 mL of the 10% KI solution to 1 mL of the this compound sample. b. Shake the mixture for 30 seconds. c. The presence of peroxides is indicated by the formation of a yellow to brown color (from the oxidation of iodide to iodine). d. A few drops of starch solution can be added as an indicator; a blue-black color confirms the presence of iodine and therefore peroxides.
-
Action: If peroxides are detected, consult specialized literature or your EHS office for procedures on their safe removal before use or disposal. Peroxidic samples may require stabilization before disposal.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: this compound [xixisys.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. lobachemie.com [lobachemie.com]
- 7. echemi.com [echemi.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guidance for Handling 1,2,3,4-Tetrahydronaphthalene
This document provides immediate safety, handling, and disposal protocols for 1,2,3,4-Tetrahydronaphthalene (B1681288), tailored for research, scientific, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.
Hazard Summary
This compound is a combustible liquid that poses several health risks. It can cause irritation to the skin, eyes, and respiratory tract.[1] Aspiration of the liquid, if swallowed, may be fatal.[2] It is also suspected of causing cancer through inhalation.[2] Prolonged exposure to air and light can lead to the formation of explosive peroxides.[3]
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are paramount to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles or a face shield.[1] Do not wear contact lenses as they can absorb and concentrate irritants.[3] | To prevent eye irritation and serious eye damage from splashes.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, Viton, or PVC).[1][2][3] Protective workwear or overalls are also necessary.[2][3] | To prevent skin irritation and potential systemic effects from absorption.[2][3] |
| Respiratory Protection | A NIOSH-approved organic vapor respirator or a mask with a filter for organic vapors is required if exposure limits are exceeded or in poorly ventilated areas.[1][2] | To prevent respiratory tract irritation and potential long-term health effects, including cancer.[1][2] |
Operational Handling and Storage Plan
Strict adherence to the following procedures is mandatory for the safe handling and storage of this compound.
Engineering Controls:
-
Always work in a well-ventilated area. The use of local exhaust ventilation or a process enclosure is strongly recommended to control vapor levels.[1]
-
Utilize explosion-proof equipment in areas where vapor release is possible.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Read and understand the Safety Data Sheet (SDS).
-
Transfer: Ground and bond containers when transferring the liquid to prevent static discharge.[1] Avoid splash filling.[3]
-
Avoid Contact: Prevent contact with skin and eyes, and avoid inhaling vapors.[1]
-
Hygiene: Do not eat, drink, or smoke in handling areas.[1] Wash hands thoroughly with soap and water after handling.[3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]
Storage:
-
Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from direct sunlight.[1]
-
Keep away from incompatible materials such as oxidizing agents and strong acids.[1]
-
For prolonged storage, consider storing under an inert gas like nitrogen to prevent oxidation and peroxide formation.[1]
Emergency and Disposal Protocols
Immediate and appropriate response to spills, exposures, and waste disposal is critical.
Spill Response:
-
Evacuate and Ventilate: Immediately clear the area of personnel and increase ventilation. Remove all ignition sources.[1]
-
Containment: For minor spills, contain the spillage with a non-combustible absorbent material such as sand, earth, or vermiculite.[3][4]
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[5][6]
-
Decontamination: Wash the spill area thoroughly with soap and water.[1]
First-Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air and keep them at rest. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2] |
Disposal Plan:
-
Dispose of waste material and contaminated absorbents in accordance with all applicable local, state, and federal regulations.[6]
-
Place waste in sealed, properly labeled containers.
Workflow for Handling and Disposal
The following diagram outlines the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: this compound [xixisys.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
